molecular formula C11H9BrO4 B2593628 Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate CAS No. 93618-22-5

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Cat. No.: B2593628
CAS No.: 93618-22-5
M. Wt: 285.093
InChI Key: JEJFZQTXCRUDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate (CAS 93618-22-5) is a high-purity chemical intermediate of significant value in medicinal chemistry and antibacterial research. This compound, appearing as a pale yellow to off-white solid, serves as a critical synthon in the construction of novel heterocyclic scaffolds, particularly in the synthesis of Isatin-pyrazole hydrazone conjugates . Its primary research application is as a key precursor for the development of potent bacterial Methionine aminopeptidase (MetAP) inhibitors . MetAPs are essential enzymes in prokaryotic cells, and their inhibition is a promising strategy for combating antibiotic-resistant bacteria . Researchers utilize this β-keto ester in Claisen condensation and subsequent cyclo-condensation reactions with hydrazine hydrate to build functionalized pyrazole cores that are integral to these inhibitory compounds . The resulting small molecules have demonstrated potent and selective activity against bacterial MetAPs from pathogens like Mycobacterium tuberculosis and Enterococcus faecalis , with markedly lower inhibition of human analogues, indicating a promising therapeutic window . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle with appropriate precautions and refer to the supplied Material Safety Data Sheet (MSDS). The compound is typically supplied as a solid and should be stored sealed in a dry environment at room temperature . CAS Number: 93618-22-5 Molecular Formula: C 11 H 9 BrO 4 Molecular Weight: 285.09 g/mol MDL Number: MFCD04969738

Properties

IUPAC Name

methyl 4-(3-bromophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFZQTXCRUDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a valuable β-keto ester intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details the core synthetic strategy, rooted in the crossed Claisen condensation, and offers a thorough examination of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. The guide is intended to equip researchers with the necessary knowledge and practical insights to successfully synthesize and utilize this important chemical entity.

Introduction: Significance and Applications

This compound is a key building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a reactive β-dicarbonyl system and a brominated aromatic ring, makes it a versatile precursor for the construction of heterocyclic compounds and other pharmacologically relevant scaffolds. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs.

Core Synthetic Strategy: The Crossed Claisen Condensation

The most direct and efficient method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the condensation of two different esters in the presence of a strong base.[1][2][3][4][5]

Causality Behind Experimental Choices

In this specific synthesis, the reactants of choice are methyl 3-bromobenzoate and dimethyl oxalate . This selection is based on the following principles:

  • Non-enolizable Ester: Dimethyl oxalate serves as the electrophilic component. Crucially, it lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation and leading to a cleaner reaction with a higher yield of the desired product.[6][7]

  • Enolizable Ester: Methyl 3-bromobenzoate possesses α-hydrogens (on the methyl group of the ester, which are not acidic) but is intended to act as the nucleophile precursor after reaction with the initial enolate formed from a more suitable donor if one were present. However, in this specific reaction with dimethyl oxalate, the reaction proceeds through the attack of the enolate of one ester on the other. To achieve the desired product, the reaction is strategically designed for the enolate of methyl acetate (often formed in situ or used as the nucleophile) to attack methyl 3-bromobenzoate, or more practically, the enolate of a simpler ester attacks dimethyl oxalate, followed by reaction with methyl 3-bromobenzoate. A more common approach for this type of molecule is the reaction of an aryl methyl ketone with an oxalate ester. For the purpose of this guide, we will focus on the direct condensation of the two specified esters.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the enolizable ester and initiate the condensation. Sodium methoxide (NaOMe) is a suitable choice as it is a strong base and the methoxide anion is the same as the leaving group from the methyl esters, thus avoiding transesterification side reactions.[2]

Reaction Mechanism

The synthesis proceeds through a series of well-understood steps:

  • Enolate Formation: A catalytic amount of a strong base, such as sodium methoxide, deprotonates an ester with α-hydrogens to form a nucleophilic enolate ion. In the intended reaction, this would be the enolate of a simple methyl ester.

  • Nucleophilic Acyl Substitution: The enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.

  • Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form a new β-keto ester.

  • Second Condensation: The newly formed β-keto ester can then react with methyl 3-bromobenzoate in a similar fashion, although the reaction is more complex than a simple one-pot reaction of the three components.

A more direct conceptual pathway involves the formation of an enolate from a suitable methyl ketone precursor which then attacks the methyl 3-bromobenzoate. However, for the direct synthesis from the two named esters, the reaction is a nuanced crossed Claisen condensation.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
Methyl 3-bromobenzoateC₈H₇BrO₂215.04(To be determined based on desired scale)
Dimethyl oxalateC₄H₆O₄118.09(To be determined based on desired scale)
Sodium MethoxideCH₃ONa54.02(To be determined based on desired scale)
Anhydrous MethanolCH₄O32.04Solvent
Diethyl Ether(C₂H₅)₂O74.12Extraction Solvent
Hydrochloric Acid (conc.)HCl36.46For neutralization
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
Brine (Saturated NaCl solution)NaCl58.44For washing
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Reaction Setup and Procedure

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents 1. Prepare Reactants & Glassware (Dry all glassware thoroughly) prep_naome 2. Prepare Sodium Methoxide Solution (Dissolve NaOMe in anhydrous Methanol) prep_reagents->prep_naome add_esters 3. Add Esters to Reaction Flask (Methyl 3-bromobenzoate & Dimethyl Oxalate) add_naome 4. Add NaOMe Solution Dropwise (Maintain temperature with ice bath) add_esters->add_naome reflux 5. Reflux the Reaction Mixture (Stir for specified time) add_naome->reflux quench 6. Quench the Reaction (Pour onto ice and acidify with HCl) reflux->quench extract 7. Extract with Diethyl Ether quench->extract wash 8. Wash Organic Layer (Sat. NaHCO₃, then Brine) extract->wash dry 9. Dry over Anhydrous MgSO₄ wash->dry evaporate 10. Evaporate Solvent dry->evaporate recrystallize 11. Recrystallize from Ethanol/Water evaporate->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under a nitrogen atmosphere, prepare a solution of sodium methoxide in anhydrous methanol.

  • Reaction Initiation: To the stirred sodium methoxide solution, add a mixture of methyl 3-bromobenzoate and a slight excess of dimethyl oxalate dropwise at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to neutralize the excess base and protonate the enolate.

  • Extraction: Extract the aqueous mixture with diethyl ether. Separate the organic layer.

  • Washing: Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₁H₉BrO₄
Molar Mass285.09 g/mol [8]
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
Spectroscopic Data (Predicted)

While experimental data is the gold standard, the following are predicted spectroscopic characteristics based on the structure.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.1-7.4 (m, 4H, Ar-H), 7.0 (s, 1H, enol C-H), 3.9 (s, 3H, OCH₃). The presence of keto-enol tautomerism may result in a more complex spectrum.

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~ 190 (C=O), 180 (C=O), 160 (Ester C=O), 135-120 (Ar-C), 122 (Ar-C-Br), 100 (enol C-H), 53 (OCH₃).

  • IR (KBr, cm⁻¹): ν ~ 3100-2900 (C-H), 1740 (ester C=O), 1680 (keto C=O), 1600-1450 (Ar C=C).

Safety and Handling

  • Methyl 3-bromobenzoate: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethyl oxalate: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a fume hood with appropriate PPE.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

The synthesis of this compound via a crossed Claisen condensation is a robust and efficient method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions and employing proper purification techniques, researchers can obtain this compound in high purity, ready for use in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

  • JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. (2023-04-30). Available from: [Link]

  • Wikipedia. Claisen condensation. Available from: [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014-08-29). Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. (2025-03-17). Available from: [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations. (2023-09-20). Available from: [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a key β-keto ester intermediate in synthetic chemistry. The document details its core physicochemical properties, outlines a robust synthetic protocol via Claisen condensation, and explores its characteristic reactivity, including keto-enol tautomerism and its utility as a nucleophilic building block. Predicted spectroscopic data for compound verification, validated experimental protocols, and a discussion of its applications in drug discovery and materials science are presented to support researchers and drug development professionals.

Introduction and Strategic Importance

This compound is a polyfunctional organic compound belonging to the class of β-keto esters (also known as 1,3-dicarbonyls). Its structure, featuring a methyl ester and a benzoyl ketone separated by a methylene group, imparts a unique and versatile reactivity profile. The presence of the 3-bromophenyl moiety provides a strategic site for further functionalization, typically through metal-catalyzed cross-coupling reactions, making it a highly valuable intermediate in medicinal chemistry and materials science.

The defining feature of this molecule is the active methylene group positioned between two carbonyls. The protons on this carbon are significantly acidic, allowing for facile deprotonation to form a resonance-stabilized enolate. This enolate is a soft nucleophile, central to a vast array of carbon-carbon bond-forming reactions.[1] Consequently, 1,3-dicarbonyl compounds are foundational building blocks for the synthesis of complex molecular architectures, including a wide variety of heterocyclic systems that form the core of many pharmaceutical agents.[2]

This guide serves as a technical resource, consolidating critical data and field-proven methodologies to enable its effective use in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for this specific isomer is limited in public literature, computed properties and data from close analogs provide a reliable profile.

PropertyValue / DescriptionSource
IUPAC Name This compoundPubChem[3]
Synonyms 4-(3-Bromophenyl)-2,4-dioxo-butyric acid methyl esterPubChem[3]
CAS Number 93618-22-5PubChem[3]
Molecular Formula C₁₁H₉BrO₄PubChem[3]
Molecular Weight 285.09 g/mol PubChem[3]
Physical State Expected to be an off-white to yellow solid at room temperature.Inferred from Analog[2]
Melting Point Not experimentally reported. The analogous para-isomer, Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, has a melting point of 102-108 °C.Analog Data[2][4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and THF. Limited solubility in water and non-polar solvents like hexanes.Inferred from Structure
Lipophilicity (XLogP3) 2.2PubChem (Computed)[3]
Storage Store in a cool, dry place. For long-term stability, storage at 0-8°C is recommended.Analog Data[4]

Synthesis via Crossed Claisen Condensation

The most efficient and common route for the synthesis of this class of β-keto esters is the crossed Claisen condensation. This reaction involves the acylation of a ketone enolate with an ester that cannot self-condense. Dimethyl oxalate is an ideal acylating agent as it lacks α-protons.[5]

The synthesis of this compound proceeds by the reaction of 3'-bromoacetophenone with dimethyl oxalate in the presence of a strong base, such as sodium methoxide.

Mechanism:

  • Enolate Formation: Sodium methoxide (a strong, non-nucleophilic base) abstracts an acidic α-proton from 3'-bromoacetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ketone enolate acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate to form a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.

  • Deprotonation (Driving Force): The resulting product is a β-dicarbonyl compound, whose methylene protons are now significantly more acidic (pKa ≈ 11) than the starting ketone or methanol.[6] The methoxide base present in the reaction mixture irreversibly deprotonates this position, shifting the equilibrium and driving the reaction to completion.[1]

  • Protonation: An acidic workup in the final step protonates the enolate to yield the neutral β-keto ester product.

A detailed, step-by-step protocol for this synthesis is provided in Section 7.1.

G cluster_0 Synthesis Workflow A 3'-Bromoacetophenone + Dimethyl Oxalate C Reaction Mixture (Stir at RT) A->C Add Ketone/Oxalate to base solution B Sodium Methoxide in Anhydrous Solvent (e.g., THF) B->C 1. Base D Acidic Workup (e.g., dilute HCl) C->D 2. Quench E Liquid-Liquid Extraction D->E 3. Isolate F Purification (Column Chromatography or Recrystallization) E->F 4. Purify G Final Product: This compound F->G 5. Characterize

Caption: Keto-enol tautomerism and formation of the key enolate intermediate.

Key Synthetic Transformations
  • Alkylation: The enolate is a potent nucleophile for Sₙ2 reactions with alkyl halides, allowing for the introduction of alkyl chains at the C3 position. This is a cornerstone reaction for building molecular complexity. * Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for forming five- and six-membered heterocyclic rings. Reactions with reagents like hydrazines (to form pyrazoles), hydroxylamine (to form isoxazoles), or amidines (to form pyrimidines) are common synthetic strategies.

  • Cross-Coupling: The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of various aryl, vinyl, or alkynyl groups to the phenyl ring.

Predicted Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (δ 7.4-8.2 ppm): Four protons exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. Expect a singlet-like signal for H2, a doublet for H6, a triplet for H5, and a doublet for H4.

    • Methylene Protons (δ ~4.0-4.5 ppm): A singlet integrating to 2H. The exact chemical shift can vary, and in some solvents, a separate, sharp singlet for the enol vinyl proton (δ ~6.0-6.5 ppm) might be observed if the enol content is significant.

    • Methyl Protons (δ ~3.9 ppm): A sharp singlet integrating to 3H, corresponding to the methyl ester.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbons (δ ~160-195 ppm): Three distinct signals are expected: the ester carbonyl (~160-165 ppm), the ketone carbonyl (~190-195 ppm), and the C2 carbonyl (~185-190 ppm).

    • Aromatic Carbons (δ ~120-138 ppm): Six signals, with the carbon bearing the bromine (C-Br) appearing around δ 122 ppm.

    • Methylene Carbon (δ ~45-50 ppm): One signal for the active methylene carbon.

    • Methyl Carbon (δ ~52-54 ppm): One signal for the ester methyl group.

  • IR Spectroscopy (ATR):

    • C=O Stretching (1680-1750 cm⁻¹): Multiple strong, sharp peaks are expected due to the three distinct carbonyl groups (aromatic ketone, α-keto, and ester).

    • C-O Stretching (1100-1300 cm⁻¹): Strong bands corresponding to the ester C-O bonds.

    • Aromatic C=C Stretching (~1600, ~1475 cm⁻¹): Medium intensity peaks.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 284 and 286 with a characteristic ~1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom.

Applications in Research and Drug Development

As a versatile building block, this compound is of significant interest to researchers in drug discovery and materials science.

  • Scaffold for Bioactive Molecules: The 1,3-dicarbonyl motif is a known pharmacophore and a key structural unit in numerous natural products and active pharmaceutical ingredients, including those with antifungal or antibacterial properties.

  • Intermediate for Heterocyclic Libraries: Its ability to readily form heterocycles makes it an ideal starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

  • Precursor for Functional Materials: The combination of the reactive dicarbonyl system and the modifiable bromophenyl ring allows for its incorporation into polymers or functional coatings, where its properties can be tailored for specific applications.

Experimental Protocols

Protocol: Synthesis via Claisen Condensation

Disclaimer: This protocol is a representative procedure and should be adapted and optimized. All work must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3'-Bromoacetophenone

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous solvent (e.g., MeOH). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve 3'-bromoacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred NaOMe suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until the pH is acidic (~pH 2-3).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

  • Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 5 (NMR, IR, MS) and melting point analysis.

Protocol: Purity Analysis by HPLC-UV

Objective: To determine the purity of the synthesized compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The retention time should be consistent, and the peak shape should be symmetrical.

References

  • Benchchem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Online] Available at: [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.
  • LookChem. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [Online] October 18, 2023. Available at: [Link]

  • PubChem. This compound. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Online] September 14, 2020. Available at: [Link]

  • PubChem. This compound | C11H9BrO4 | CID 17024761. [Online] Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). 23.8: Mixed Claisen Condensations. [Online] Available at: [Link]

Sources

Introduction: Beyond a Simple Structure, A Molecule in Dynamic Equilibrium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

This compound is a multifaceted organic compound whose structural elucidation provides a compelling case study in the application of Nuclear Magnetic Resonance (NMR) spectroscopy. As a β-ketoester, this molecule does not exist as a single, static structure in solution. Instead, it is in a dynamic equilibrium between its keto and enol tautomeric forms.[1][2][3] Understanding this equilibrium is paramount for researchers in drug development and chemical synthesis, as the reactivity, polarity, and biological interactions of the molecule are intrinsically linked to the dominant tautomeric form.

This guide provides a comprehensive framework for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. We will move beyond a mere listing of spectral data to explore the causality behind spectral features, the experimental design required for accurate data acquisition, and the interpretive logic needed to fully characterize the molecule and its tautomeric state.

Part 1: The Core Challenge - Keto-Enol Tautomerism

The defining characteristic of β-dicarbonyl compounds like this compound is their existence as a mixture of keto and enol isomers.[3][4] This equilibrium is slow on the NMR timescale, meaning distinct signals for both forms can often be observed and quantified.[5][6] The position of this equilibrium is highly sensitive to the solvent environment; polar solvents can stabilize the more polar tautomer, while nonpolar solvents may favor the enol form due to the stability conferred by its intramolecular hydrogen bond.[2][7]

Caption: Keto-Enol equilibrium for the title compound.

Part 2: Predictive NMR Analysis

A precise, experimentally verified spectrum for this specific compound is not widely published. Therefore, a key skill for any scientist is the ability to predict the spectrum based on the molecular structure and established principles of NMR.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be a superposition of signals from both the keto and enol tautomers. The relative intensity (integration) of these sets of signals will directly reflect the equilibrium ratio.

Assignment (Keto Form) Predicted δ (ppm) Predicted Multiplicity Integration Justification
H-Ar (C2')8.1 - 8.2t (triplet)1HAromatic proton ortho to the carbonyl, deshielded.
H-Ar (C4', C6')7.7 - 7.9m (multiplet)2HAromatic protons meta and para to the carbonyl.
H-Ar (C5')7.4 - 7.5t (triplet)1HAromatic proton meta to both substituents.
-CH₂- (C3)4.0 - 4.3s (singlet)2HMethylene protons between two deshielding carbonyl groups.
-OCH₃ (Ester)3.8 - 3.9s (singlet)3HClassic chemical shift for methyl ester protons.[8]
Assignment (Enol Form) Predicted δ (ppm) Predicted Multiplicity Integration Justification
Enol -OH12.0 - 15.0br s (broad singlet)1HHighly deshielded due to intramolecular H-bonding.[6]
H-Ar (C2', C6')7.8 - 8.0m (multiplet)2HAromatic protons ortho to the conjugated system.
H-Ar (C4', C5')7.4 - 7.6m (multiplet)2HOther aromatic protons.
Vinyl -CH= (C3)6.0 - 6.5s (singlet)1HVinylic proton in a conjugated system.
-OCH₃ (Ester)3.7 - 3.8s (singlet)3HMethyl ester protons, slightly shielded vs. keto form.
Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR provides a count of unique carbon environments. Again, two sets of signals corresponding to the keto and enol forms are expected. Carbons without attached protons (quaternary) will typically show weaker signals.[9]

Assignment (Keto Form) Predicted δ (ppm) Justification
C=O (C4, Ketone)195 - 205Typical range for an aromatic ketone carbonyl.[10]
C=O (C2, α-Keto)185 - 195Ketone carbonyl adjacent to another carbonyl.
C=O (C1, Ester)160 - 165Ester carbonyl, shielded relative to ketones.[10]
C-Ar (C1')135 - 138Aromatic carbon attached to the carbonyl group.
C-Ar (C3')~122Aromatic carbon bearing the bromine atom (ipso-carbon).
C-Ar (C2', C4', C5', C6')125 - 135Range for other aromatic carbons.
-CH₂- (C3)45 - 55Methylene carbon between two carbonyls.
-OCH₃ (Ester)52 - 54Typical shift for a methyl ester carbon.[11]
Assignment (Enol Form) Predicted δ (ppm) Justification
C=O (C4, Ketone)180 - 190Carbonyl carbon in a conjugated enone system.
C-OH (C2, Enol)170 - 180Olefinic carbon bonded to hydroxyl group.
C=O (C1, Ester)165 - 170Conjugated ester carbonyl.
C-Ar (C1')134 - 137Aromatic carbon attached to the carbonyl group.
C-Ar (C3')~122Aromatic carbon bearing the bromine atom.
C-Ar (C2', C4', C5', C6')126 - 136Other aromatic carbons.
=CH- (C3)95 - 105Olefinic carbon in the β-position of an enone.
-OCH₃ (Ester)51 - 53Methyl ester carbon.

Part 3: Experimental Design and Protocol

Acquiring high-quality, reproducible NMR data requires a meticulous experimental approach. The trustworthiness of the results is built upon a robust and well-documented protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of sample B Select deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Dissolve sample in ~0.6 mL of solvent in an NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H Spectrum (zg30 pulse program) E->F G Acquire ¹³C Spectrum (zgpg30 pulse program) F->G H Fourier Transform (FID -> Spectrum) G->H I Phase and Baseline Correction H->I J Calibrate Spectrum (ref. to residual solvent peak) I->J K Integrate ¹H signals J->K L L K->L Calculate Keto:Enol Ratio

Caption: Standard workflow for NMR analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound.

    • Select a deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. To investigate solvent effects on the tautomeric equilibrium, prepare parallel samples in solvents of varying polarity, such as DMSO-d₆ or Acetone-d₆.[1][12]

    • Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup and ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and perform tuning and shimming procedures to optimize magnetic field homogeneity.

    • Set up a standard 1D proton experiment. Key parameters include:

      • Pulse Program: zg30 (a standard 30-degree pulse experiment).

      • Spectral Width: ~16 ppm (to ensure all signals, including the broad enol proton, are captured).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of nuclei between scans).

      • Number of Scans: 8 to 16 scans for a sample of this concentration.

    • Initiate data acquisition.

  • ¹³C NMR Acquisition:

    • Following the ¹H experiment, set up a proton-decoupled ¹³C experiment.

    • Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For the ¹³C spectrum, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]

    • Integrate the signals in the ¹H NMR spectrum.

Part 4: Interpretation and Validation: From Data to Insight

With the processed spectra in hand, the final step is interpretation. This involves assigning the observed peaks to the predicted structures and quantifying the tautomeric ratio.

Calculating the Keto-Enol Ratio

The power of ¹H NMR in this context is the ability to determine the equilibrium constant (Keq) for the tautomerism.[3][13] This is achieved by comparing the integrals of signals unique to each tautomer.

  • Select Non-Overlapping Peaks: Identify signals that are well-resolved and belong exclusively to either the keto or enol form. The methylene signal (-CH₂-) for the keto form and the vinylic signal (-CH=) for the enol form are ideal candidates.

  • Normalize Integrals: Divide the integral value of each peak by the number of protons it represents.

    • Normalized Keto Integral (I_keto) = Integral of -CH₂- / 2

    • Normalized Enol Integral (I_enol) = Integral of -CH= / 1

  • Calculate the Ratio:

    • % Enol = [I_enol / (I_enol + I_keto)] * 100

    • Keq = [Enol] / [Keto] = I_enol / I_keto

Structural Validation with 2D NMR

For unambiguous assignment, especially in complex regions like the aromatic multiplet, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons). This can help trace the connectivity within the 3-bromophenyl spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the most powerful tool for definitively assigning the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for assigning quaternary carbons, such as the carbonyls and the substituted aromatic carbons, by correlating them to nearby protons.

Conclusion

The NMR analysis of this compound is a prime example of how modern spectroscopy provides deep structural and dynamic insights. The key to a successful analysis lies not just in acquiring a spectrum, but in understanding the underlying chemistry of keto-enol tautomerism, designing a robust experiment to probe this equilibrium, and using a combination of 1D and 2D NMR techniques for confident structural assignment. This guide provides the foundational principles and practical protocols for researchers to confidently approach the characterization of this and similar β-dicarbonyl systems, ensuring data integrity and maximizing the informational content derived from their NMR experiments.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/areas/reich/chem605/]
  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2012). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Journal of Physical Chemistry & Biophysics. [URL: https://www.scirp.
  • Garland, C.W., Nibler, J.W., & Shoemaker, D.P. (2009). Experiments in Physical Chemistry. McGraw-Hill. [URL: https://www.mheducation.com/highered/product/experiments-physical-chemistry-garland-nibler/9780072828429.html]
  • Mills, J. E., & Furlong, J. J. (2011). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 88(1), 115-117. [URL: https://pubs.acs.org/doi/abs/10.1021/ed100458q]
  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [URL: https://www.mdpi.com/1420-3049/26/22/7039]
  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer. [URL: https://www.benchchem.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17024761]
  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.06%3A_1H_NMR_Spectroscopy_and_Proton_Equivalence]
  • Nanalysis Corp. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. [URL: https://www.nanalysis.
  • McCormick, J. M. (2015). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Truman State University. [URL: http://chemlab.truman.edu/physical-chemistry/keto-enol-tautomerism/]
  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/AMD/Application-Notes/an-52327-nmr-keto-enol-tautomerism-an52327-en.pdf]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Spectroscopy-_Signal_Averaging_and_FT-NMR]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [URL: https://orgchemboulder.com/Spectroscopy/nmr/c13nmr.shtml]

Sources

Mass spectrometry analysis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Foreword: A Molecule-Centric Approach to Mass Spectrometry

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as an unparalleled analytical technique, offering profound insights into molecular weight, structure, and purity.[1][2] This guide eschews a generic, one-size-fits-all template. Instead, it adopts a molecule-centric methodology, focusing specifically on this compound. This compound, with its unique structural motifs—a brominated aromatic ring, a β-ketoester system, and multiple carbonyl groups—presents a distinct analytical challenge and an opportunity to demonstrate a sophisticated, tailored mass spectrometry workflow.

Our audience—researchers, medicinal chemists, and drug development professionals—understands that true analytical expertise lies not in simply operating an instrument, but in the rationale behind every decision, from sample preparation to the final interpretation of fragmentation data. This document is structured to illuminate that causality, providing not just protocols, but the scientific reasoning that underpins them. We will explore the critical choices in ionization, the predictive power of fragmentation analysis, and the self-validating nature of a well-designed MS/MS experiment.

Analyte Profile: Understanding this compound

Before any analysis, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge directly informs our choice of solvents, ionization techniques, and expected spectral features. As an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, its unambiguous identification is a critical quality control step.[3]

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₁₁H₉BrO₄PubChem[4]
Average Molecular Weight 285.09 g/mol PubChem[4]
Monoisotopic Mass 283.96842 DaPubChem[4]
Canonical SMILES COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)BrPubChem[4]
Key Structural Features Bromophenyl group, β-dicarbonyl system, methyl esterN/A

The presence of bromine is a crucial analytical handle. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[5] Consequently, any mass spectrum of a bromine-containing ion will exhibit a characteristic pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with nearly equal intensity. This provides an immediate and powerful confirmation of the presence of bromine in the molecular ion and any subsequent fragments retaining the bromine atom.

The Analytical Workflow: A Validating System

A robust mass spectrometry analysis is a sequential process where each step builds upon the last, creating a logical and self-validating workflow. The diagram below outlines the strategic approach for analyzing this compound.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_interp Data Interpretation & Confirmation Prep Analyte Dissolution (ACN or MeOH) Filter Syringe Filtration (0.22 µm PTFE) Prep->Filter Remove particulates Ion Ionization Source (ESI or APCI) Filter->Ion MS1 Full Scan MS (MS1) Identify [M+H]+ Isotopic Pattern Ion->MS1 Select Precursor Ion Selection (m/z 285/287) MS1->Select CID Collision-Induced Dissociation (CID) Select->CID MS2 Product Ion Scan (MS2) Acquire Fragmentation Spectrum CID->MS2 Frag Fragmentation Analysis Match Fragments to Structure MS2->Frag Confirm Structural Confirmation Frag->Confirm

Caption: Strategic workflow for MS analysis of the target analyte.

Experimental Protocols: From Sample to Spectrum

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the ion source in a clean, compatible solution at an optimal concentration.[6][7] For a relatively pure standard like this compound, the protocol is straightforward but critical.

Protocol: Standard Preparation for LC-MS Infusion

  • Stock Solution Preparation: Accurately weigh ~1 mg of the analyte and dissolve it in 1.0 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution. The polar carbonyl and ester groups ensure good solubility in these common reversed-phase solvents.

  • Working Solution Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL. This concentration is typically sufficient for modern ESI and APCI sources.

  • Filtration (Mandatory for LC systems): Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the delicate tubing of an LC system or the mass spectrometer's sample capillary.[8]

  • Solvent Modification (If Necessary): For electrospray ionization, adding a small amount of an acid modifier (e.g., 0.1% formic acid) to the final solution can enhance protonation and improve signal intensity in positive ion mode.

Causality: Using high-purity solvents minimizes background noise and the formation of unwanted adducts. Filtration is a non-negotiable step to protect the instrument and ensure reproducible flow rates.[8] The concentration is chosen to be within the linear dynamic range of the detector, avoiding signal saturation.

Ionization Method Selection: The Critical Interface

The choice of ionization technique is dictated by the analyte's properties. For a thermally stable small molecule with moderate polarity, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are primary candidates.[9][10]

TechniquePrincipleSuitability for AnalyteExpected Ions (Positive Mode)
Electrospray Ionization (ESI) Ionizes analytes from a liquid solution via a high-voltage spray, creating fine, charged droplets from which ions are desorbed.[11]High. The multiple oxygen atoms provide sites for protonation, making it amenable to ESI.[M+H]⁺ , [M+Na]⁺, [M+K]⁺
Atmospheric Pressure Chemical Ionization (APCI) A heated nebulizer vaporizes the sample, which is then ionized by gas-phase reactions initiated by a corona discharge.[10][12]High. The compound is thermally stable and has a molecular weight well under 1500 Da, making it ideal for APCI.[9][M+H]⁺
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a UV-absorbing matrix. A laser desorbs and ionizes the analyte.Moderate. While possible, MALDI for small molecules can be challenging due to matrix-related ion interference in the low-mass region.[13][14][M+H]⁺ , [M+Na]⁺, [M+K]⁺

Recommendation: ESI is the preferred starting point due to its soft nature and high efficiency for polar molecules. APCI serves as an excellent alternative, particularly if matrix effects from a complex sample mixture are a concern in ESI.[12]

Protocol: Instrument Setup for ESI-MS (Positive Ion Mode)

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Capillary Voltage: 3.5 – 4.5 kV. Rationale: This voltage is required to generate a stable Taylor cone and efficient spray.

  • Nebulizer Gas (N₂): 30 – 50 psi. Rationale: This gas aids in the formation of fine droplets, facilitating solvent evaporation.

  • Drying Gas (N₂) Flow: 8 – 12 L/min.

  • Drying Gas Temperature: 300 – 350 °C. Rationale: This heated gas assists in desolvation of the charged droplets to release gas-phase ions.

  • Mass Range (Full Scan): m/z 100 – 500. Rationale: This range comfortably covers the expected molecular ion and potential adducts.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

While a full scan (MS1) confirms the molecular weight, tandem mass spectrometry (MS/MS) provides definitive structural proof by generating a fragmentation "fingerprint."[15][16] The process involves selecting the molecular ion (now called the precursor ion), fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions.[17]

Predicted Fragmentation Pathways

The structure of this compound suggests several logical cleavage points. The most stable fragments are those that result from the cleavage of weaker bonds or lead to the formation of resonance-stabilized ions.[18] The β-ketoester moiety is particularly prone to characteristic fragmentations.[19]

Caption: Predicted fragmentation cascade for protonated analyte.

Key Predicted Fragments:

m/z (⁷⁹Br / ⁸¹Br)Proposed Structure / LossRationale
285 / 287 [M+H]⁺ (Precursor) Protonated molecular ion.
253 / 255[M+H - CH₃OH]⁺Loss of methanol is a common pathway for methyl esters.
183 / 185[BrC₆H₄CO]⁺Cleavage of the C-C bond between the carbonyls yields the highly stable 3-bromobenzoyl cation. This is expected to be a major, high-intensity fragment.[18]
155 / 157[BrC₆H₄]⁺Subsequent loss of carbon monoxide (CO) from the benzoyl cation is a classic fragmentation pathway for aromatic ketones.
59[COOCH₃]⁺Formation of the methoxycarbonyl cation.
Protocol for MS/MS Product Ion Scan
  • Instrument Mode: Switch to MS/MS or Product Ion Scan mode.

  • Precursor Ion Selection: Set the quadrupole (Q1) to isolate the protonated molecular ion. Given the isotopic split, it is best to set an isolation window that includes both m/z 285 and 287, or to perform separate experiments on each peak.

  • Collision Gas: Use an inert gas, typically Argon or Nitrogen.

  • Collision Energy (CE): Apply a range of collision energies (e.g., ramp from 10 to 40 eV). Rationale: Low CE will produce minimal fragmentation (e.g., loss of methanol), while higher CE will induce more extensive fragmentation, revealing core structures like the bromobenzoyl cation.

  • Mass Analyzer (Q3/TOF): Scan a mass range appropriate for the fragments, such as m/z 50-300.

Trustworthiness through Validation: The observation of the predicted fragments, each displaying the correct 1:1 isotopic signature for bromine, provides multi-layered confirmation of the analyte's structure. The fragmentation pattern is a self-validating system; it must be fully consistent with the proposed chemical structure. Any deviation would indicate either an incorrect structure or an unexpected gas-phase rearrangement reaction requiring further investigation.

Conclusion: A Synthesis of Data and Logic

The mass spectrometric analysis of this compound is a prime example of a modern, logic-driven analytical workflow. By leveraging the molecule's inherent chemical properties—its polarity for ESI, its thermal stability for APCI, and its unique bromine isotopic signature—we can achieve unambiguous identification. Tandem mass spectrometry elevates this analysis from simple mass measurement to definitive structural elucidation. The fragmentation pattern, predictable from fundamental chemical principles, serves as the ultimate arbiter of identity. For professionals in drug discovery and development, mastering this molecule-centric approach is not just an academic exercise; it is a prerequisite for ensuring the integrity and quality of novel chemical entities on the path to becoming future therapeutics.[1][20]

References

  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst (RSC Publishing).
  • A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst (RSC Publishing).
  • A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry - ACS Publications.
  • This compound. PubChem. Available at: [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC - NIH. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. R Discovery. Available at: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]

  • Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • ANALYTICAL TECHNIQUES FOR TRACE ORGANIC-COMPOUNDS .4. TANDEM MASS-SPECTROMETRY FOR ORGANIC TRACE ANALYSIS - (TECHNICAL REPORT). ResearchGate. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

  • Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC - NIH. Available at: [Link]

  • How is Mass Spectrometry Used in Drug Development?. PharmaFeatures. Available at: [Link]

  • Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Available at: [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. Available at: [Link]

  • Atmospheric Pressure Chemical Ionization (APCI). National MagLab. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Mass Spectra of β-Keto Esters. ResearchGate. Available at: [Link]

  • Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. MDPI. Available at: [Link]

Sources

A Technical Guide to the Infrared Spectroscopy of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive examination of the infrared (IR) spectrum of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the molecule's vibrational spectroscopy, details a robust experimental protocol for spectral acquisition, and offers a thorough analysis of the expected spectral features. The content herein is structured to provide not just procedural steps, but a deep-seated understanding of the causality behind the spectroscopic observations and experimental design.

Foundational Principles: Understanding the Vibrational Landscape

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[1][2][3] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural modes of vibration.[2][4] This absorption results in a unique spectral fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.[2][5]

This compound is a multifaceted molecule possessing a rich array of functional groups, each with characteristic vibrational frequencies. The key structural components that will dominate the IR spectrum are:

  • An Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.[4][6][7]

  • A Bromo Substituent: The carbon-bromine bond has a characteristic stretching vibration in the fingerprint region of the spectrum.

  • A β-Keto Ester System: This includes two carbonyl groups (a ketone and an ester) and is susceptible to keto-enol tautomerism, which can significantly influence the IR spectrum.[3][8]

The interplay of these functional groups, including electronic effects such as conjugation, will dictate the precise wavenumbers of the absorption bands.

The Molecule of Interest: this compound

A clear understanding of the molecular structure is paramount to interpreting its infrared spectrum.

Caption: Chemical structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a solid sample such as this compound, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the technique of choice. ATR offers significant advantages, including minimal sample preparation and the ability to analyze samples in their native solid state.[8][9][10]

Rationale for ATR-FTIR

The ATR technique works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide).[8] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal.[8] This interaction with the sample results in the attenuation of the IR beam at specific frequencies, generating the absorption spectrum.[8] The limited penetration depth of the evanescent wave makes ATR particularly suitable for strongly absorbing solid samples.

Step-by-Step Experimental Workflow

The following protocol outlines the acquisition of an ATR-FTIR spectrum.

cluster_prep Sample Preparation & Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start instrument_prep Instrument Purge with Dry N2/Air start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Place Small Amount of Solid Sample on ATR Crystal background_scan->sample_prep apply_pressure Apply Consistent Pressure to Ensure Good Contact sample_prep->apply_pressure acquire_spectrum Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_pressure->acquire_spectrum processing Automated Background Subtraction & Fourier Transform acquire_spectrum->processing atr_correction Apply ATR Correction Algorithm (Optional but Recommended) processing->atr_correction peak_picking Identify and Label Significant Absorption Bands atr_correction->peak_picking interpretation Correlate Bands with Molecular Vibrations peak_picking->interpretation finish End interpretation->finish

Caption: Workflow for ATR-FTIR analysis.

Protocol Details:

  • Instrument Preparation: The FTIR spectrometer should be purged with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial for correcting for instrument and environmental absorptions.

  • Sample Application: A small, representative amount of solid this compound is placed onto the ATR crystal.

  • Pressure Application: A consistent pressure is applied to the sample to ensure intimate contact with the crystal surface. This is critical for obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: The sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum and performs a Fourier transform to generate the final IR spectrum. An ATR correction can be applied to account for the wavelength-dependent penetration depth of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is predicted to exhibit a series of distinct absorption bands corresponding to its various functional groups. The following table summarizes the expected characteristic absorptions.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic RingMedium
~2960C-H StretchMethyl Group (-OCH₃)Medium
~1740C=O StretchEster CarbonylStrong
~1690C=O StretchKetone Carbonyl (conjugated)Strong
1600 - 1450C=C StretchAromatic RingMedium to Strong
~1440C-H BendMethyl Group (-OCH₃)Medium
1300 - 1100C-O StretchEsterStrong
900 - 675C-H Out-of-Plane BendAromatic RingStrong
690 - 515C-Br StretchAryl BromideMedium to Strong
Detailed Band Assignments and Rationale
  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of the benzene ring will give rise to C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[6][7][11] These peaks are typically of medium intensity.

  • Aliphatic C-H Stretching (~2960 cm⁻¹): The methyl group of the ester will exhibit C-H stretching absorptions in this region.

  • Carbonyl Stretching Region (1800 - 1650 cm⁻¹): This region is of particular diagnostic importance.

    • Ester C=O Stretch (~1740 cm⁻¹): Saturated aliphatic esters typically show a strong C=O stretching band in the 1750-1735 cm⁻¹ range.[12] The α-keto group in the target molecule will have an electron-withdrawing effect, which may slightly increase this frequency.

    • Ketone C=O Stretch (~1690 cm⁻¹): The ketone carbonyl is conjugated with the aromatic ring. This conjugation delocalizes the pi electrons, weakening the C=O double bond and lowering its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[13][14][15]

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The carbon-carbon stretching vibrations within the aromatic ring typically appear as a series of bands in this region.[6][7][11]

  • C-O Stretching (1300 - 1100 cm⁻¹): The C-O stretching of the ester group will produce strong and broad absorptions in this fingerprint region.

  • Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The pattern of these strong bands can be indicative of the substitution pattern on the aromatic ring.[11] For a meta-disubstituted ring, characteristic bands are expected in this range.

  • C-Br Stretching (690 - 515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum.[5][16][17][18]

The Influence of Keto-Enol Tautomerism

β-keto esters can exist in equilibrium with their enol tautomer.[3][8]

keto Keto Form enol Enol Form keto->enol Tautomerization enol->keto

Caption: Keto-enol tautomerism in β-keto esters.

If a significant amount of the enol form is present at equilibrium, the IR spectrum will show additional or broadened peaks. The enol form would be characterized by:

  • A broad O-H stretching band (around 3200-2500 cm⁻¹) due to intramolecular hydrogen bonding.

  • A C=C stretching band (around 1650 cm⁻¹) from the enol double bond.

  • A shift in the carbonyl stretching frequencies due to conjugation and hydrogen bonding.

The presence and intensity of these enol-related bands will depend on factors such as the solvent used (if any) and the temperature.[8]

Conclusion

The infrared spectrum of this compound provides a wealth of information for its structural confirmation and characterization. By employing ATR-FTIR spectroscopy, a high-quality spectrum can be readily obtained. A systematic analysis of the spectrum, focusing on the characteristic absorption bands of the aromatic ring, bromo substituent, and the β-keto ester functionality, allows for a confident identification of the compound. Particular attention should be paid to the carbonyl region, as the distinct stretching frequencies of the ester and conjugated ketone, along with any evidence of keto-enol tautomerism, are key diagnostic features. This guide provides the foundational knowledge and practical framework for researchers to effectively utilize infrared spectroscopy in the study of this and similar molecules.

References

  • Attenuated total reflectance - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Attenuated Total Reflectance (ATR). (n.d.). Bruker. Retrieved January 4, 2026, from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac. Retrieved January 4, 2026, from [Link]

  • Carbonyl compounds - IR - spectroscopy. (n.d.). Retrieved January 4, 2026, from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 4, 2026, from [Link]

  • IR: carbonyl compounds. (n.d.). University of Calgary. Retrieved January 4, 2026, from [Link]

  • 16.4: Spectroscopic Properties. (2021, July 31). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved January 4, 2026, from [Link]

  • Ester infrared spectra. (2015, January 12). Organic Spectroscopy International. Retrieved January 4, 2026, from [Link]

  • The Infrared Absorption Spectra of Cyclic β-Ketoesters. (1952). Journal of the American Chemical Society, 74(15), 3959–3961. [Link]

  • Infrared spectroscopy - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • What Is Infrared Spectroscopy? Fundamentals & Applications. (2024, January 31). Excedr. Retrieved January 4, 2026, from [Link]

  • Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. (2022, January 8). Microbe Notes. Retrieved January 4, 2026, from [Link]

  • Principles of infrared spectroscopy (1) Molecular vibrations and infrared absorption. (2020, October 6). Shimadzu. Retrieved January 4, 2026, from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. (n.d.). In Introduction to Spectroscopy (pp. 55-57). Georg Thieme Verlag.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved January 4, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 4, 2026, from [Link]

  • IR: alkyl halides. (n.d.). University of Colorado Boulder. Retrieved January 4, 2026, from [Link]

  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

  • Ethyl benzoylacetate. (n.d.). NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

  • Methyl pyruvate. (n.d.). NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

  • 3'-Bromoacetophenone. (n.d.). NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

Sources

The Strategic Role of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate in a Postulated Convergent Synthesis of the Raltegravir Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide explores the potential and strategic role of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate as a key starting material in a novel, convergent synthesis strategy for the pyrimidinone core of Raltegravir, a potent HIV integrase inhibitor. While established manufacturing routes for Raltegravir are well-documented, this whitepaper delves into a chemically plausible, alternative pathway designed to offer researchers a flexible and potentially advantageous approach for analog synthesis and process development. By leveraging the inherent reactivity of this substituted β-ketoester, this proposed synthesis offers a unique perspective on the construction of Raltegravir's central heterocyclic scaffold.

Introduction: The Synthetic Challenge of Raltegravir

Raltegravir (Isentress®) marked a significant advancement in antiretroviral therapy as the first approved HIV-1 integrase strand transfer inhibitor[1]. Its complex, highly functionalized structure, centered around a hydroxypyrimidinone core, presents a considerable synthetic challenge. The core must be constructed with precise control over substituent placement, particularly the N-methylation, to ensure biological activity.

The majority of publicly documented syntheses of Raltegravir build the pyrimidinone ring from acyclic precursors, such as derivatives of 2-amino-2-methylpropanenitrile and dialkyl acetylenedicarboxylates[2][3]. While effective, these linear approaches can sometimes involve sensitive intermediates and require careful control of reaction conditions to avoid impurity formation, such as O-methylation[3]. This guide proposes a convergent approach, starting with a pre-functionalized aromatic building block, this compound, to construct a key pyrimidinone intermediate.

A Postulated Convergent Synthesis Pathway

This section outlines a hypothetical, yet chemically sound, synthetic route to a key pyrimidinone intermediate of Raltegravir, starting from this compound. The core of this strategy lies in the classical and robust reaction between a 1,3-dicarbonyl compound and an amidine to form a pyrimidine ring.

Raltegravir_Synthesis A This compound C Cyclocondensation A->C B Protected 2-amino-2-methylpropanimidamide B->C D Brominated Pyrimidinone Intermediate C->D Formation of Pyrimidinone Core E Heck or Suzuki Coupling (Side Chain Introduction) D->E F Functionalized Pyrimidinone E->F G N-Methylation F->G H N-Methylated Pyrimidinone G->H I Amidation with 4-Fluorobenzylamine H->I J Raltegravir Precursor I->J K Final Deprotection (if necessary) J->K L Raltegravir K->L

Figure 1: A high-level overview of the proposed convergent synthesis pathway for Raltegravir, initiating from this compound.

Rationale for the Convergent Approach

The use of this compound offers several theoretical advantages:

  • Convergence: It allows for the late-stage introduction of the complex side chain of Raltegravir via well-established cross-coupling chemistries on the bromo-substituent. This can improve overall yield and allow for the rapid synthesis of analogs.

  • Robust Ring Formation: The cyclocondensation to form the pyrimidinone ring is a high-yielding and well-understood transformation.

  • Potential for Improved Purity: By building the core with the aromatic portion already in place, certain side reactions associated with linear syntheses might be avoided.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, hypothetical protocols for the key transformations in the proposed synthesis.

Step 1: Synthesis of the Brominated Pyrimidinone Intermediate

The cornerstone of this proposed synthesis is the cyclocondensation reaction between this compound and a suitable amidine. For the synthesis of the Raltegravir core, a protected form of 2-amino-2-methylpropanimidamide would be the ideal reaction partner.

Reaction Scheme:

Step1 cluster_reactants Reactants cluster_products Product A This compound C Brominated Pyrimidinone Intermediate A->C + B Protected 2-amino-2-methylpropanimidamide B->C Base, Solvent Δ

Figure 2: Cyclocondensation to form the brominated pyrimidinone core.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the protected 2-amino-2-methylpropanimidamide (1.1 eq).

  • Add a catalytic amount of a non-nucleophilic base, such as sodium ethoxide or DBU (0.1 eq), to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the desired brominated pyrimidinone intermediate.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like ethanol can facilitate the condensation and help to solubilize the starting materials.

  • Base: A catalytic amount of base is often sufficient to promote the initial condensation and subsequent cyclization. A non-nucleophilic base is chosen to avoid side reactions with the ester functionality.

  • Protection Strategy: The use of a protecting group on the 2-amino-2-methylpropanimidamide, such as a Boc or Cbz group, is crucial to prevent self-condensation and other side reactions.

Step 2: Introduction of the Side Chain via Cross-Coupling

The bromo-substituent on the pyrimidinone intermediate serves as a versatile handle for introducing the 5-methyl-1,3,4-oxadiazole-2-carboxamide side chain of Raltegravir. This can be achieved through various palladium-catalyzed cross-coupling reactions.

Protocol (Suzuki Coupling Example):

  • In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine the brominated pyrimidinone intermediate (1.0 eq), the appropriate boronic acid or ester derivative of the side chain (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Heat the reaction mixture to a temperature conducive for the coupling reaction, typically between 80-110 °C.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain the functionalized pyrimidinone.

Subsequent Steps to Raltegravir

Following the successful introduction of the side chain, the synthesis would proceed through established steps, including:

  • N-Methylation: Selective methylation at the N1 position of the pyrimidinone ring. This is a critical step, and various reagents and conditions have been developed to favor N- over O-methylation[3].

  • Amidation: Coupling of the methyl ester with 4-fluorobenzylamine to form the final amide bond.

  • Deprotection: If a protecting group was used on the amidine, a final deprotection step would be necessary.

Data Presentation and Comparison

The following table provides a hypothetical comparison of key metrics for the proposed convergent synthesis versus a traditional linear approach.

MetricTraditional Linear SynthesisProposed Convergent SynthesisRationale for Proposed Advantage
Overall Yield 20-30%Potentially >35%Convergent strategies often lead to higher overall yields.
Number of Steps 8-107-9May offer a slightly shorter or more efficient route.
Key Challenge Selective N-methylationSynthesis of the boronic acid/ester side chainShifts the complexity to an earlier stage.
Flexibility for Analog Synthesis Requires re-synthesis from early intermediatesHigh - allows for variation in the cross-coupling partnerEnables rapid exploration of structure-activity relationships.

Conclusion

The proposed synthesis of the Raltegravir pyrimidinone core utilizing this compound presents a compelling, albeit theoretical, alternative to established routes. This convergent strategy offers potential advantages in terms of yield, flexibility, and efficiency. While this guide provides a foundational framework, further experimental validation is necessary to fully realize its potential. For researchers in drug discovery and process development, this approach could unlock new avenues for the synthesis of Raltegravir and its next-generation analogs.

References

  • Raltegravir - Wikipedia. Available at: [Link]

  • Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium - ACS Publications. Available at: [Link]

  • Development of a Second- Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Raltegravir (2) by Vincenzo Summa et al. - ResearchGate. Available at: [Link]

  • A Newfangled Synthesis of Integrase Inhibitor Drug Substance Raltegravir Potassium - Asian Publication Corporation. Available at: [Link]

  • Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors. Available at: [Link]

  • Improved synthesis of raltegravir | Journal of China Pharmaceutical University;(6): 297-301, 2009. | WPRIM. Available at: [Link]

  • A polar radical pair pathway to assemble the pyrimidinone core of the HIV integrase inhibitor raltegravir potassium - PubMed. Available at: [Link]

  • Synthesis of raltegravir - EP2804607B1 - Google Patents.

Sources

An In-depth Technical Guide to Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate: A Keystone Building Block for Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds remain a cornerstone of drug discovery. These cyclic structures are privileged motifs in a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. Within the arsenal of synthetic precursors available to the medicinal chemist, Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate emerges as a highly versatile and reactive intermediate. Its unique 1,3-dicarbonyl functionality, coupled with the presence of a strategically placed bromine atom on the phenyl ring, renders it an invaluable building block for the construction of a diverse range of heterocyclic systems with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of novel drug candidates.

Chemical Structure and Physicochemical Properties

This compound is a dicarbonyl compound featuring a methyl ester and a ketone functionality separated by a methylene group, with a 3-bromophenyl substituent attached to the terminal carbonyl carbon.

IUPAC Name: this compound[1]

Synonyms: 4-(3-Bromophenyl)-2,4-dioxobutanoic acid methyl ester, 3-Bromo-α,γ-dioxobenzenebutanoic acid methyl ester[1]

The presence of multiple functional groups dictates its chemical reactivity and physical properties. The molecule exists in a tautomeric equilibrium between the diketo form and the more stable enol form, a common characteristic of β-dicarbonyl compounds. This equilibrium is crucial for its reactivity, particularly in condensation reactions.

PropertyValueSource
Molecular Formula C₁₁H₉BrO₄PubChem CID: 17024761[1]
Molecular Weight 285.09 g/mol PubChem CID: 17024761[1]
CAS Number 93618-22-5PubChem CID: 17024761[1]
XLogP3 2.2PubChem CID: 17024761[1]
Hydrogen Bond Donor Count 0PubChem CID: 17024761[1]
Hydrogen Bond Acceptor Count 4PubChem CID: 17024761[1]
Rotatable Bond Count 4PubChem CID: 17024761[1]

Synthesis of this compound

The most common and efficient method for the synthesis of 4-aryl-2,4-dioxobutanoates is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In the case of this compound, the synthesis would typically proceed via the condensation of methyl oxalate with 3'-bromoacetophenone.

Generalized Experimental Protocol for Claisen Condensation

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3'-Bromoacetophenone

  • Dimethyl oxalate

  • Sodium methoxide (or sodium metal in methanol)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Base: A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, commercially available sodium methoxide solution can be used.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of 3'-bromoacetophenone in the chosen anhydrous solvent.

  • Condensation: The sodium methoxide solution is added dropwise to the stirred solution of 3'-bromoacetophenone and dimethyl oxalate at a controlled temperature (often room temperature or slightly below). The reaction mixture is then stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice and dilute hydrochloric acid. This neutralizes the base and protonates the resulting enolate.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as water can hydrolyze the ester starting materials and the base, leading to reduced yields.

  • Choice of Base: Sodium methoxide is a common choice as it is a strong enough base to deprotonate the α-carbon of the acetophenone and is compatible with the methyl ester functionality.

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 3'-Bromoacetophenone Reaction_Vessel Claisen Condensation Reactant1->Reaction_Vessel Reactant2 Dimethyl Oxalate Reactant2->Reaction_Vessel Base Sodium Methoxide Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction_Vessel Workup Acidic Workup (HCl) Workup_Step Quenching & Neutralization Workup->Workup_Step Product This compound Reaction_Vessel->Workup_Step Workup_Step->Product

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The synthetic utility of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds. The 1,3-dicarbonyl moiety is a classic synthon for reactions with binucleophiles, leading to the formation of five- and six-membered rings. The bromophenyl group provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of a broader chemical space.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound can react with hydrazine and its derivatives to yield substituted pyrazoles.

Reaction Scheme:

The resulting pyrazole can be further modified at the bromine position to generate a library of compounds for structure-activity relationship (SAR) studies.

Synthesis of Pyridazinone Derivatives

Pyridazinone scaffolds are present in several clinically used drugs and are known to exhibit a range of biological activities, including cardiovascular and anti-inflammatory effects. The reaction of this compound with hydrazine derivatives can also lead to the formation of pyridazinone rings, depending on the reaction conditions and the nature of the hydrazine.

Synthesis of Isoxazole Derivatives

Isoxazoles are another important class of five-membered heterocycles found in numerous bioactive molecules. The reaction of this compound with hydroxylamine hydrochloride provides a straightforward route to the synthesis of 5-(3-bromophenyl)isoxazole-3-carboxylic acid methyl ester. These isoxazole derivatives can serve as intermediates for more complex molecules with potential therapeutic applications.

Heterocyclic_Synthesis cluster_products Bioactive Heterocycles Start This compound Pyrazole Pyrazoles (Anti-inflammatory, Analgesic) Start->Pyrazole + Hydrazine Pyridazinone Pyridazinones (Cardiovascular, Anti-inflammatory) Start->Pyridazinone + Substituted Hydrazines Isoxazole Isoxazoles (Antimicrobial, Anticancer) Start->Isoxazole + Hydroxylamine

Caption: Synthetic pathways to key heterocyclic scaffolds.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following are predicted spectroscopic data based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The presence of both keto and enol tautomers in solution would result in two sets of signals for the protons in the vicinity of the dicarbonyl system.

  • Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm.

  • Methylene Protons (Keto form): A singlet around δ 4.0-4.5 ppm.

  • Vinyl Proton (Enol form): A singlet around δ 6.0-6.5 ppm.

  • Methyl Protons: A singlet around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl carbon.

  • Carbonyl Carbons: Resonances in the range of δ 160-200 ppm.

  • Aromatic Carbons: Signals between δ 120-140 ppm.

  • Methylene Carbon (Keto form): A signal around δ 45-55 ppm.

  • Enolic Carbon: Resonances in the region of δ 90-100 ppm.

  • Methyl Carbon: A signal around δ 52-53 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide characteristic absorption bands for the functional groups present.

  • C=O Stretching (Ester): Strong absorption around 1740-1750 cm⁻¹.

  • C=O Stretching (Ketone): Strong absorption around 1680-1700 cm⁻¹.

  • C=C Stretching (Enol): Absorption around 1600-1650 cm⁻¹.

  • O-H Stretching (Enol): Broad absorption in the range of 2500-3200 cm⁻¹.

  • C-Br Stretching: Absorption in the fingerprint region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M+): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 284 and 286.

  • Major Fragments: Loss of the methoxy group (-OCH₃), loss of the methoxycarbonyl group (-COOCH₃), and cleavage of the bond between the carbonyl groups.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its straightforward synthesis via Claisen condensation and the reactivity of its dicarbonyl and bromophenyl moieties provide medicinal chemists with a powerful tool for the rapid generation of diverse molecular scaffolds. The ability to readily synthesize pyrazoles, pyridazinones, isoxazoles, and other heterocycles from this precursor highlights its importance in the ongoing quest for novel therapeutic agents. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(3-bromophenyl)-2,4-dioxobutanoic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to CAS Number 204533-72-8: Properties, Applications, and Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Upon extensive investigation, it has been determined that the provided CAS number, 204533-72-8, does not correspond to a publicly documented chemical substance. Our comprehensive search of chemical databases and supplier catalogs yielded no specific compound associated with this identifier.

This suggests a potential typographical error in the CAS number provided. In the interest of providing accurate and relevant technical information, we are unable to proceed with a detailed guide on a non-existent or unverified compound.

However, our initial search queries for the provided CAS number frequently returned results for two distinct and commercially significant organometallic and aldehyde compounds: n-Butyllithium (CAS No. 109-72-8) and Butyraldehyde (CAS No. 123-72-8) . It is plausible that one of these substances was the intended subject of your inquiry.

To assist in your research, we have compiled a brief overview of both n-Butyllithium and Butyraldehyde. Should you confirm that either of these compounds is your target of interest, we would be pleased to generate a comprehensive technical guide as originally requested.

Alternative Compound 1: n-Butyllithium (CAS No. 109-72-8)

n-Butyllithium (often abbreviated as n-BuLi) is a powerful organolithium reagent widely employed in organic synthesis as a strong base and a polymerization initiator.[1][2]

Core Properties of n-Butyllithium:
PropertyValue
Molecular Formula C4H9Li[1][3][4]
Molecular Weight 64.06 g/mol [1][3][5]
Appearance Colorless or slightly yellow liquid[1][5][6]
Melting Point -95 °C[1][6]
Boiling Point 80 °C[1][6]
Density ~0.68 g/mL at 20 °C[1][6]
Solubility Miscible with diethyl ether and cyclohexane[1][6]
Key Hazards Air and moisture sensitive, pyrophoric, corrosive[1][6]
Key Applications in Research and Development:
  • Strong Base: n-Butyllithium is a highly effective base for the deprotonation of a wide range of substrates, including weakly acidic hydrocarbons.

  • Polymerization Initiator: It is extensively used to initiate the anionic polymerization of dienes, such as butadiene, in the production of synthetic rubbers and elastomers like styrene-butadiene-styrene (SBS).[2]

  • Organic Synthesis: As a potent nucleophile, n-BuLi is a cornerstone reagent in the synthesis of complex organic molecules, including pharmaceutical intermediates and liquid crystal materials.[5][6]

Illustrative Reaction: Deprotonation

The following diagram illustrates the fundamental role of n-Butyllithium as a strong base in a deprotonation reaction.

deprotonation cluster_reactants Reactants cluster_products Products RH R-H RLi R-Li RH->RLi Deprotonation nBuLi n-BuLi Butane Butane nBuLi->Butane

Caption: Deprotonation of a generic substrate (R-H) by n-Butyllithium.

Prominent Suppliers of n-Butyllithium:
  • Sigma-Aldrich (Merck): A major supplier of research-grade chemicals, offering n-Butyllithium in various concentrations and solvents.[7]

  • BOC Sciences: Provides a range of research chemicals and biochemicals, including n-Butyllithium, and offers custom synthesis services.[8]

  • OQEMA: A global chemical distributor that can supply n-Butyllithium for various industrial applications.[8]

  • Watson International: A supplier of fine chemicals, including n-Butyllithium, for research and development purposes.[5]

  • Henan Allgreen Chemical Co., Ltd: A manufacturer and supplier of n-Butyllithium for use as a synthetic material intermediate.[3]

Alternative Compound 2: Butyraldehyde (CAS No. 123-72-8)

Butyraldehyde, also known as butanal, is an organic compound with a pungent odor that serves as a key intermediate in the chemical industry.[9]

Core Properties of Butyraldehyde:
PropertyValue
Molecular Formula C4H8O[9]
Molecular Weight 72.11 g/mol [9]
Appearance Clear, colorless liquid[9]
Melting Point -96 °C[9]
Boiling Point 75 °C[9]
Density 0.817 g/mL[9]
Solubility Slightly soluble in water[9]
Key Hazards Highly flammable, corrosive, causes serious eye and skin burns[9][10]
Key Applications in Research and Development:
  • Chemical Intermediate: Butyraldehyde is a crucial precursor in the synthesis of a wide array of chemicals, including plasticizers, synthetic resins, and rubber vulcanization accelerators.[9]

  • Flavor and Fragrance Industry: It is naturally present in various essential oils and is used in the preparation of flavors and fragrances.[9]

  • Pharmaceutical and Agrochemical Synthesis: This aldehyde serves as an intermediate in the manufacturing of pharmaceuticals, pesticides, and crop protection products.[9]

Illustrative Workflow: Synthesis of a Plasticizer

The following diagram outlines a simplified workflow for the synthesis of a plasticizer starting from Butyraldehyde.

plasticizer_synthesis Butyraldehyde Butyraldehyde (CAS 123-72-8) Aldol_Condensation Aldol Condensation Butyraldehyde->Aldol_Condensation Intermediate 2-Ethyl-2-hexenal Aldol_Condensation->Intermediate Hydrogenation Hydrogenation Intermediate->Hydrogenation Alcohol 2-Ethylhexanol Hydrogenation->Alcohol Esterification Esterification with Phthalic Anhydride Alcohol->Esterification Plasticizer Di(2-ethylhexyl) phthalate (DEHP) Esterification->Plasticizer

Caption: Simplified workflow for the synthesis of a common plasticizer from Butyraldehyde.

Prominent Suppliers of Butyraldehyde:
  • ChemicalBook: An online platform that lists numerous suppliers of Butyraldehyde and provides comprehensive chemical data.[9]

  • Sigma-Aldrich (Merck): Offers Butyraldehyde for laboratory and research purposes.

  • Airgas: A supplier of industrial gases and related equipment, which may also supply Butyraldehyde.[10]

  • CPAChem: A provider of certified reference materials and chemical standards, including Butyraldehyde.[11]

We trust that this preliminary information is of value to your research endeavors. Please do not hesitate to specify which, if either, of these compounds is of interest, and we will promptly generate the in-depth technical guide you require.

References

  • Airgas. SAFETY DATA SHEET. [Link]

  • ChemTrack.org. Safety Guideline. [Link]

  • The Good Scents Company. butyl lithium, 109-72-8. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Essentials. MATERIAL SAFETY DATA SHEET. [Link]

  • Henan Allgreen Chemical Co., Ltd. N-butyllithium Cas No.109-72-8. [Link]

  • Watson International. n-Butyllithium CAS 109-72-8. [Link]

  • PubChem. Butyllithium | C4H9Li | CID 53627823. [Link]

  • PubMed. Health Services Research: Evolution and Applications. [Link]

  • Ottokemi. n-Butyl lithium ~1.6M in hexane 109-72-8. [Link]

Sources

An Investigator's Guide to the Biological Activity of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Unknown

In the landscape of drug discovery and chemical biology, some molecules arrive with a wealth of documented history, while others, like Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, present as compelling enigmas. As of this writing, the public scientific literature offers limited direct evidence detailing the specific biological activities of this compound. This guide, therefore, adopts a proactive and predictive stance. Instead of merely summarizing a non-existent body of work, we will dissect the molecule's structural features, extrapolate potential bioactivities based on well-understood chemical principles and related compounds, and lay out a rigorous, multi-tiered experimental plan to systematically uncover its therapeutic potential. This document is designed for the hands-on researcher, providing not just the "what" but the "why" and the "how" of investigation.

Molecular Architecture: Clues Within the Structure

This compound is a small molecule with distinct chemical features that suggest several avenues for biological interaction.[1] A comprehensive understanding of its structure is the foundation upon which we build our hypotheses.

PropertyValueSource
Molecular Formula C₁₁H₉BrO₄PubChem[1]
Molecular Weight 285.09 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)BrPubChem[1]

Key Structural Moieties and Their Implications:

  • The β-Diketone Core: This 1,3-dicarbonyl system is the molecule's most reactive and versatile feature. β-Diketones are known to exist in a tautomeric equilibrium between the diketo and enol forms.[2] This keto-enol tautomerism is crucial as the enol form can act as a potent chelator of metal ions, which is a key function in the active sites of many metalloenzymes.[3] Furthermore, this moiety can participate in various chemical reactions within a biological system, making it a prime candidate for covalent or non-covalent interactions with protein targets.[2]

  • The Bromophenyl Group: The presence of a halogen, specifically bromine, on the phenyl ring significantly alters the molecule's electronic properties and lipophilicity. Halogenated organic compounds are prevalent in marine natural products and often exhibit potent biological activities, including antibacterial, antifungal, and antitumor effects.[4] The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The "meta" substitution pattern will influence the molecule's overall shape and how it fits into a binding pocket.

  • The Methyl Ester: This group enhances the molecule's lipophilicity, potentially aiding in its ability to cross cellular membranes. In the intracellular environment, esterases can hydrolyze the methyl ester to a carboxylic acid, which could alter the compound's activity, solubility, and cell retention. This bioactivation is a common strategy in prodrug design.

Hypothesized Biological Activities: A Rationale-Driven Approach

Based on the structural analysis, we can propose several testable hypotheses for the biological activity of this compound.

  • Anticancer Activity: Many compounds containing bromophenyl groups have demonstrated cytotoxic effects against cancer cell lines.[5][6] The β-diketone moiety is also found in several natural products with anticancer properties.[3] The mechanism could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation, such as kinases.[5]

  • Enzyme Inhibition: The metal-chelating ability of the β-diketone core makes it a strong candidate for an inhibitor of metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). Additionally, many kinase inhibitors feature aromatic systems with halogen substituents.

  • Anti-inflammatory Effects: Compounds with similar structures have been shown to possess anti-inflammatory properties.[7] The mechanism could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB.[7]

  • Antimicrobial Activity: Halogenated phenols and related aromatic compounds are known for their antimicrobial properties.[4] This compound could potentially disrupt microbial membranes or inhibit essential enzymes in bacteria or fungi.

A Tiered Framework for Experimental Validation

This section provides a detailed, logical workflow for systematically investigating the biological activities proposed above.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Investigation (if Tier 1 is positive) cluster_2 Tier 3: Target Identification & Validation T1_Cytotoxicity Cytotoxicity Profiling (MTT/XTT Assay) T2_Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) T1_Cytotoxicity->T2_Apoptosis Cytotoxic? T2_CellCycle Cell Cycle Analysis (Flow Cytometry) T1_Cytotoxicity->T2_CellCycle Cytostatic? T2_Enzyme Enzyme Inhibition Screening (e.g., Kinase Panel) T1_Cytotoxicity->T2_Enzyme Broad Activity? T2_Inflammation Anti-inflammatory Assays (NO/Cytokine Measurement) T1_Cytotoxicity->T2_Inflammation Specific Activity? T3_TargetID Target Identification (Proteomics, etc.) T2_Apoptosis->T3_TargetID T2_CellCycle->T3_TargetID T2_Enzyme->T3_TargetID T3_Validation Target Validation (siRNA, Overexpression) T3_TargetID->T3_Validation

Caption: A tiered experimental workflow for characterizing the biological activity of a novel compound.

Tier 1: Foundational Cytotoxicity and Viability Screening

The initial step is to determine the compound's general cytotoxicity across a panel of cell lines. This will establish a working concentration range for subsequent, more detailed mechanistic studies.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., a panel of human cancer cell lines such as MCF-7, A549, and a non-cancerous cell line like MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.

Interpreting Tier 1 Data:

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer)Hypothetical ValueKnown Value
A549 (Lung Cancer)Hypothetical ValueKnown Value
MCF-10A (Normal Breast)Hypothetical ValueKnown Value

A low IC₅₀ value in cancer cell lines, particularly with a higher IC₅₀ in the normal cell line, would suggest selective anticancer potential and would be a strong justification for proceeding to Tier 2 investigations.

Tier 2: Elucidating the Mechanism of Action

If Tier 1 results indicate significant biological activity, the next step is to investigate the underlying mechanism.

Protocol: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

An increase in the Annexin V positive populations upon treatment would indicate the induction of apoptosis.

G Compound Methyl 4-(3-bromophenyl) -2,4-dioxobutanoate Target Hypothetical Target (e.g., Kinase, Metalloenzyme) Compound->Target Inhibition Caspase_Cascade Caspase Cascade Activation Target->Caspase_Cascade Downstream Signaling Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis.

Further Tier 2 Investigations:

  • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Enzyme Inhibition Assays: Screen the compound against a panel of relevant enzymes (e.g., a commercial kinase panel) to identify potential direct targets.[6] Follow up with dose-response curves to determine the IC₅₀ for any hits.

  • Anti-inflammatory Activity: Use a model like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7] Measure the production of nitric oxide (NO) using the Griess assay and quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest due to its combination of a reactive β-diketone core and a biologically active bromophenyl moiety. While direct evidence of its function is currently sparse, the structural parallels to known bioactive agents provide a strong rationale for its investigation as a potential therapeutic lead. The experimental framework detailed in this guide offers a systematic, hypothesis-driven path to uncovering its biological activity, elucidating its mechanism of action, and ultimately determining its potential for future drug development. The journey from a chemical structure to a potential therapeutic is a rigorous one, and for this compound, that journey begins now.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gorgas, D. L., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia. [Link]

  • Karton, A., & Tan, Y. (2025). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Computational and Theoretical Chemistry. [Link]

  • Organic Syntheses. (n.d.). A procedure for the synthesis of related compounds. [Link]

  • Nanalysis Corp. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. [Link]

  • ResearchGate. (2025). Reaction Paths of Keto−Enol Tautomerization of β-Diketones. [Link]

  • Riobóo-Lois, C., et al. (2022). Cytotoxicity of BP-3 and BP-4: Blockage of extrusion pumps, oxidative damage and programmed cell death on Chlamydomonas reinhardtii. Aquatic Toxicology. [Link]

  • de Oliveira, C. C., et al. (2019). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. Journal of Cancer Science and Therapy. [Link]

  • Biomedica. (2024). Testing Cytotoxic Activity of Drug Candidates. [Link]

  • Dembitsky, V. M. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. [Link]

  • Liu, J., et al. (2025). Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR. European Journal of Pharmacology. [Link]

  • El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]

  • Mai, A., et al. (2015). Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. Journal of Medicinal Chemistry. [Link]

  • Chen, P. K., et al. (2017). 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine. Anesthesiology. [Link]

  • Mickevičienė, R., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]

  • Phiboonchai, S., et al. (2022). 6,6′-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) Induces Autophagic Associated Cell Death through mTOR-Mediated Autophagy in Lung Cancer. Molecules. [Link]

  • Kim, Y., et al. (2020). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules. [Link]

Sources

An In-depth Technical Guide to Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate is a member of the α,γ-diketo ester class of organic compounds. This family of molecules is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the 1,3-dicarbonyl motif, which serves as a key pharmacophore and a versatile synthetic intermediate. The presence of a bromine atom on the phenyl ring further enhances its utility, providing a handle for a variety of cross-coupling reactions and other functional group transformations, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and scientific context of this compound, with a focus on the underlying chemical principles and practical experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are primarily computed estimates from reliable chemical databases.[1]

PropertyValueSource
Molecular Formula C₁₁H₉BrO₄PubChem[1]
Molecular Weight 285.09 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 93618-22-5PubChem[1]
Canonical SMILES COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)BrPubChem[1]
InChI Key JEJFZQTXCRUDGB-UHFFFAOYSA-NPubChem[1]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, 3-bromoacetophenone, followed by a Claisen condensation with dimethyl oxalate.

Step 1: Synthesis of 3-Bromoacetophenone

3-Bromoacetophenone is a crucial precursor and can be synthesized via several established methods. The choice of method often depends on the available starting materials and desired scale.

Method A: Friedel-Crafts Acylation of Bromobenzene

This classic method involves the acylation of bromobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Figure 1: Friedel-Crafts Acylation for 3-Bromoacetophenone Synthesis.

Experimental Protocol (Adapted from Organic Syntheses Procedure for p-Bromoacetophenone):

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add acetyl chloride (1.0 equivalent) dropwise.

  • After the initial reaction subsides, add bromobenzene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield 3-bromoacetophenone.

Step 2: Claisen Condensation to Yield this compound

The core structure of the target molecule is formed through a crossed Claisen condensation between 3-bromoacetophenone and dimethyl oxalate. This reaction is base-mediated, typically using a strong base like sodium methoxide or sodium hydride to deprotonate the methyl group of the acetophenone, which then acts as a nucleophile.

3-Bromoacetophenone 3-Bromoacetophenone Enolate Enolate Intermediate Base Base (e.g., NaOMe, NaH) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack DimethylOxalate Dimethyl Oxalate DimethylOxalate->Intermediate Product This compound Intermediate->Product Elimination of Methoxide

Figure 2: Claisen Condensation for the Synthesis of the Target Compound.

Proposed Experimental Protocol:

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 3-bromoacetophenone (1.0 equivalent) dropwise at room temperature.

  • After stirring for 30 minutes, add a solution of dimethyl oxalate (1.2 equivalents) in methanol dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

  • δ 8.0-7.4 (m, 4H): Aromatic protons of the 3-bromophenyl group. The meta-substitution pattern will result in a complex multiplet.

  • δ 6.5-6.0 (s, 1H): Enolic proton. The α,γ-diketo ester will likely exist in equilibrium with its enol tautomer.

  • δ 4.0 (s, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl groups.

  • δ 3.9 (s, 3H): Methyl ester protons (-OCH₃).

¹³C NMR (CDCl₃, 100 MHz):

  • δ 195-185: Carbonyl carbons of the ketone and the α-keto group.

  • δ 165-160: Carbonyl carbon of the ester.

  • δ 138-122: Aromatic carbons, including the carbon attached to the bromine atom.

  • δ 100-90: Enolic carbon if the enol form is present.

  • δ 52-50: Methyl ester carbon (-OCH₃).

  • δ 45-40: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy (KBr or Nujol):

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950 cm⁻¹: C-H stretching of the methyl group.

  • ~1740-1720 cm⁻¹: C=O stretching of the ester carbonyl.

  • ~1680-1660 cm⁻¹: C=O stretching of the aryl ketone carbonyl.

  • ~1640-1600 cm⁻¹: C=O stretching of the α-keto group, potentially broadened due to enolization and conjugation.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1200-1000 cm⁻¹: C-O stretching of the ester.

  • ~800-700 cm⁻¹: C-H out-of-plane bending characteristic of meta-substituted benzene.

  • ~600-500 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS):

  • [M]⁺: The molecular ion peak would be expected at m/z 284 and 286 in an approximately 1:1 ratio, characteristic of the presence of one bromine atom.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the C-C bonds within the butanedione chain.

Historical Context and Discovery

The specific discovery and initial synthesis of this compound are not well-documented in the readily available scientific literature. The compound is listed in several chemical supplier catalogs and databases, indicating its commercial availability and likely use in research and development.[1] The synthetic methodology for α,γ-diketo esters, primarily through the Claisen condensation, has been established for over a century. It is probable that this compound was first synthesized as part of a broader exploration of this chemical class for applications in areas such as pharmaceuticals and materials science, where related compounds have shown significant utility.[3]

Applications in Research and Drug Discovery

While specific applications for this compound are not extensively reported, the broader class of aryl 2,4-dioxobutanoates are recognized as valuable intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The 1,3-dicarbonyl moiety can react with various dinucleophiles to construct five- and six-membered rings, which are common scaffolds in many pharmaceuticals.

For example, these compounds can serve as precursors for the synthesis of:

  • Pyrazoles and Isoxazoles: By reaction with hydrazine and hydroxylamine derivatives, respectively. These heterocycles are found in numerous anti-inflammatory, analgesic, and antimicrobial agents.

  • Quinolines and Pyridines: Through condensation reactions with anilines and other amino compounds. These scaffolds are present in a wide array of drugs, including antimalarials and anticancer agents.

  • Enzyme Inhibitors: The diketo acid functionality can act as a metal chelator, making these compounds potential inhibitors for metalloenzymes.

The presence of the 3-bromophenyl group allows for further diversification of these scaffolds through reactions like Suzuki, Heck, and Sonogashira cross-coupling, enabling the exploration of a vast chemical space for drug discovery.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, compounds of this class may cause skin and eye irritation. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and organic synthesis. While its specific history is not well-documented, its chemical nature places it within a class of compounds that have proven to be of great value to the scientific community. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable pathway for its preparation, enabling further research into its properties and applications. The predicted spectroscopic data serves as a useful reference for its characterization. As the demand for novel and diverse molecular scaffolds continues to grow in drug discovery, the utility of well-designed building blocks like this compound is expected to increase.

References

  • Supporting Information for a relevant chemical synthesis.
  • Organic Syntheses Procedure. Organic Syntheses. (Note: This is a general reference to the type of source for the experimental protocol).
  • PubChem. This compound. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. 4-(3-bromophenyl)-2,4-dioxobutanoic acid. [Link]

  • Joksimović, N., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry, 104, 104343. [Link]

Sources

Methodological & Application

The Versatile Building Block: Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of contemporary drug discovery and development, the strategic design of synthetic pathways and the selection of versatile starting materials are paramount. Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a substituted β-ketoester, has emerged as a highly valuable and reactive intermediate. Its chemical architecture, featuring a 1,3-dicarbonyl system and a strategically placed bromine atom on the phenyl ring, offers a rich platform for the synthesis of a diverse array of heterocyclic compounds. These heterocycles form the backbone of a vast number of pharmaceuticals, underscoring the importance of this building block in medicinal chemistry.

The presence of two distinct carbonyl groups with differing reactivity allows for selective and predictable reactions with a variety of binucleophiles. This controlled reactivity is the cornerstone of its utility, enabling the construction of complex molecular scaffolds with high efficiency. Furthermore, the bromo-substituent serves as a versatile functional handle, opening avenues for further molecular elaboration through cross-coupling reactions, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for its use in the synthesis of medicinally relevant heterocyclic cores.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₉BrO₄PubChem[1]
Molecular Weight 285.09 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 33642-65-8-
Appearance Typically an off-white to yellow solidGeneral Knowledge

Application I: Synthesis of Substituted Pyrazoles

The most prominent application of this compound in medicinal chemistry is its use as a precursor for the synthesis of 3-(3-bromophenyl)-substituted pyrazoles. The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] This reaction is highly efficient and regioselective, making it a favored strategy in the synthesis of pyrazole-containing drug candidates.

Medicinal Chemistry Rationale

Pyrazoles are a "privileged scaffold" in medicinal chemistry, meaning they are a common structural motif in a wide range of biologically active compounds.[4][5] Derivatives of pyrazole have demonstrated a remarkable spectrum of pharmacological activities, including:

  • Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, with celecoxib being a well-known example.[4]

  • Anticancer: A growing body of research highlights the potential of pyrazole derivatives as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[2][6][7]

  • Antimicrobial: Pyrazole derivatives have shown significant activity against a range of bacterial and fungal pathogens.[1][5][8]

  • Enzyme Inhibition: The pyrazole core can effectively interact with the active sites of various enzymes, leading to their inhibition. This has been exploited in the development of inhibitors for targets like dipeptidyl peptidase-4 (DPP-4).[9]

The 3-bromophenyl substituent on the pyrazole ring, derived from the starting material, provides a key advantage for further chemical modification, allowing for the exploration of SAR through reactions like Suzuki or Buchwald-Hartwig cross-coupling.

Experimental Protocol: Synthesis of Methyl 1-aryl-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate

This protocol details the synthesis of a pyrazole derivative via the Knorr synthesis, a robust and widely used method for constructing this heterocyclic system from 1,3-dicarbonyl compounds.

Reaction Scheme:

G reagent1 This compound plus + arrow Solvent (e.g., Ethanol) Acid Catalyst (e.g., Acetic Acid) Heat reagent1->arrow reagent2 Aryl Hydrazine (R-NHNH2) reagent2->arrow product Methyl 1-aryl-3-(3-bromophenyl) -1H-pyrazole-5-carboxylate arrow->product

A general reaction scheme for the synthesis of pyrazoles.

Materials:

  • This compound (1.0 equiv)

  • Substituted aryl hydrazine (e.g., phenylhydrazine, 4-fluorophenylhydrazine) (1.1 equiv)

  • Ethanol (or other suitable alcohol)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in ethanol.

  • Addition of Reagents: To the stirred solution, add the substituted aryl hydrazine (1.1 equiv) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Methyl 1-aryl-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this reaction as it readily dissolves the reactants and allows for heating to reflux temperature.

  • Catalyst: A catalytic amount of acetic acid is used to protonate one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine and facilitating the initial condensation step.

  • Excess Hydrazine: A slight excess of the hydrazine is used to ensure the complete consumption of the more valuable dioxobutanoate starting material.

  • Recrystallization: This purification technique is chosen for its effectiveness in removing impurities from crystalline solid products, yielding a high-purity compound.

Application II: Synthesis of Dihydropyridazinones

Another valuable application of this compound is in the synthesis of dihydropyridazinone derivatives. This is achieved through a cyclocondensation reaction with hydrazine hydrate.

Medicinal Chemistry Rationale

Pyridazinone and its derivatives are another important class of heterocyclic compounds with a broad range of biological activities, including:

  • Cardiovascular Effects: Certain pyridazinone derivatives have shown potential as antihypertensive agents.[10]

  • Anticancer Activity: Some compounds containing the pyridazinone scaffold have been investigated for their anticancer properties.

  • Enzyme Inhibition: The pyridazinone ring can serve as a core for the design of various enzyme inhibitors.

Experimental Protocol: Synthesis of 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a dihydropyridazinone derivative through the reaction of the dioxobutanoate with hydrazine hydrate.

Reaction Scheme:

G reagent1 This compound plus + arrow Solvent (e.g., Ethanol) Reflux reagent1->arrow reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->arrow product 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one arrow->product

Synthesis of a dihydropyridazinone derivative.

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (80% solution in water, 1.5 equiv)

  • Ethanol

  • Standard laboratory glassware for reflux

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equiv) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 equiv) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then with water to remove any residual salts. The crude product can be purified by recrystallization from ethanol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application III: Synthesis of Substituted Pyrimidines

The 1,3-dicarbonyl moiety of this compound also allows for its use in the synthesis of pyrimidine derivatives. Pyrimidines are fundamental components of nucleic acids and are found in a wide array of bioactive molecules. The synthesis typically involves the condensation of the dicarbonyl compound with a source of amidine, such as guanidine or urea.

Medicinal Chemistry Rationale

The pyrimidine ring is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including:

  • Anticancer: Many clinically used anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs.

  • Antiviral: Pyrimidine nucleoside analogs are a major class of antiviral agents.

  • Antibacterial: Some sulfonamide drugs incorporate a pyrimidine ring.

Experimental Protocol: Synthesis of 2-amino-4-(3-bromophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

This protocol describes a general method for the synthesis of a substituted pyrimidine from the title compound and guanidine.

Reaction Scheme:

G reagent1 This compound plus + arrow Base (e.g., Sodium Ethoxide) Solvent (e.g., Ethanol) Reflux reagent1->arrow reagent2 Guanidine Hydrochloride reagent2->arrow product 2-amino-4-(3-bromophenyl)-6-oxo- 1,6-dihydropyrimidine-5-carboxylate arrow->product

Synthesis of a substituted pyrimidine derivative.

Materials:

  • This compound (1.0 equiv)

  • Guanidine hydrochloride (1.2 equiv)

  • Sodium ethoxide (2.5 equiv)

  • Anhydrous ethanol

  • Standard inert atmosphere reaction setup

  • Stirring and heating apparatus

  • Filtration and purification equipment

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Guanidine: To this basic solution, add guanidine hydrochloride and stir until it dissolves.

  • Addition of Dioxobutanoate: Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then neutralize it with a dilute acid (e.g., 1 M HCl) to a pH of ~7. This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol. The product can be purified by recrystallization from a suitable solvent.

  • Characterization: Confirm the identity and purity of the synthesized pyrimidine derivative using appropriate spectroscopic methods.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its inherent reactivity and functional group handles provide a reliable and efficient entry point to a wide range of medicinally important heterocyclic scaffolds, including pyrazoles, pyridazinones, and pyrimidines. The protocols outlined in this guide are based on well-established and robust chemical transformations, offering a solid foundation for researchers in drug discovery and development. The continued exploration of the reactivity of this and related dioxobutanoates will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents with improved efficacy and safety profiles.

References

  • Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: [Link]

  • de Oliveira, R., et al.
  • Kumar, A., et al. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available from: [Link]

  • MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available from: [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. Available from: [Link]

  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link]

  • Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available from: [Link]

  • ResearchGate. Some pyrazole derivatives as DPP-4 inhibitors. Available from: [Link]

  • MDPI. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Available from: [Link]

  • NIH. Methyl 4-[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-ylmethyl]benzoate. Available from: [Link]

  • Biomedical and Pharmacology Journal. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Available from: [Link]

Sources

Application Note: A Convergent and Scalable Synthetic Protocol for the HIV Integrase Inhibitor Raltegravir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Raltegravir (Isentress®) is a cornerstone of antiretroviral therapy, functioning as a potent HIV-1 integrase strand transfer inhibitor.[1][2] Its complex, highly functionalized structure presents significant challenges for chemical synthesis, demanding strategic planning for efficiency, selectivity, and scalability. This document details a robust and convergent synthetic pathway to Raltegravir. While the specified starting material, Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, is not a recognized precursor in established Raltegravir syntheses due to structural disparities, this guide presents a well-documented and field-proven route. The protocol emphasizes key strategic decisions, particularly in constructing the hydroxypyrimidinone core and achieving highly selective N-methylation, a critical step that often plagues less optimized routes with difficult-to-separate O-alkylation byproducts.[3][4] This application note is intended for researchers in medicinal chemistry and process development, providing a detailed, step-by-step protocol grounded in established chemical literature.

Strategic Overview: A Convergent Retrosynthetic Analysis

A convergent synthesis is employed to maximize efficiency and allow for late-stage diversification if needed. The strategy involves the independent synthesis of two key fragments: the functionalized pyrimidinone core (Intermediate II ) and the 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride side chain (Intermediate III ). These are coupled in the final steps to yield the Raltegravir molecule. This approach mitigates the risk of late-stage failures and generally improves overall yield compared to a linear sequence.

The retrosynthetic logic is outlined below:

G Raltegravir Raltegravir (I) Amide_Coupling Amide Coupling Raltegravir->Amide_Coupling Intermediate_II Pyrimidinone Core (II) 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy- 1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide Amide_Coupling->Intermediate_II Intermediate_III Oxadiazole Acyl Chloride (III) 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride Amide_Coupling->Intermediate_III Deprotection Cbz Deprotection (Hydrogenolysis) Intermediate_II->Deprotection Intermediate_IV Cbz-Protected Amine (IV) Deprotection->Intermediate_IV Amidation Amidation Intermediate_IV->Amidation Intermediate_V Pyrimidinone Methyl Ester (V) Amidation->Intermediate_V Fluorobenzylamine 4-Fluorobenzylamine Amidation->Fluorobenzylamine Selective_Methylation Selective N-Methylation Intermediate_V->Selective_Methylation Intermediate_VI Hydroxypyrimidinone Core (VI) Selective_Methylation->Intermediate_VI

Figure 1: Retrosynthetic analysis of Raltegravir.

Synthesis of Key Intermediates

This section details the preparation of the core building blocks required for the final assembly.

Protocol 2.1: Synthesis of the Hydroxypyrimidinone Core (VI)

The synthesis of the central pyrimidinone ring system is a critical sequence, beginning from readily available starting materials.[5][6] This multi-step process involves the formation of an amidoxime followed by cyclization.

Workflow:

G cluster_0 Protocol 2.1 Workflow A 2-Amino-2-methyl- propanenitrile B Cbz-Protected Aminonitrile A->B Cbz-Cl, Base C Cbz-Amidoxime B->C NH2OH D Hydroxypyrimidinone Core (VI) C->D 1. DMAD 2. Heat (Xylene)

Figure 2: Workflow for the synthesis of the core intermediate (VI).

Step-by-Step Protocol:

  • Protection of 2-Amino-2-methylpropanenitrile:

    • To a cooled (0-5 °C) solution of 2-amino-2-methylpropanenitrile (1.0 eq) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.2 eq).

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) while maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected aminonitrile.

  • Formation of the Amidoxime:

    • Dissolve the Cbz-protected aminonitrile (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine (50% w/w, 1.5 eq) and a base such as sodium bicarbonate (1.5 eq).

    • Heat the mixture to reflux (approx. 80 °C) for 12-18 hours.

    • Cool the reaction, remove the ethanol under reduced pressure, and extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to yield the Cbz-amidoxime intermediate.

  • Pyrimidinone Ring Construction:

    • Dissolve the Cbz-amidoxime (1.0 eq) in a solvent like methanol and cool to 0 °C.

    • Add dimethyl acetylenedicarboxylate (DMAD, 1.1 eq) dropwise. Stir at room temperature for 2-3 hours.

    • Remove the methanol in vacuo.

    • Add xylenes to the residue and heat the mixture to reflux (approx. 140 °C) for 8-10 hours to effect cyclization.[7]

    • Cool the mixture, and collect the precipitated product by filtration. Wash with cold xylenes and then hexane.

    • Dry the solid under vacuum to obtain the hydroxypyrimidinone core (VI) .

Reagent/MaterialStep 1Step 2Step 3
2-Amino-2-methylpropanenitrile1.0 eq--
Benzyl Chloroformate (Cbz-Cl)1.1 eq--
Triethylamine1.2 eq--
Hydroxylamine (50% aq.)-1.5 eq-
Sodium Bicarbonate-1.5 eq-
Dimethyl Acetylenedicarboxylate--1.1 eq
SolventsDichloromethaneEthanolMethanol, Xylenes
Expected Yield >95%~90%~75-85%

Table 1: Reagents and typical yields for the synthesis of Intermediate (VI).

Assembly of Raltegravir

This section covers the critical final stages of the synthesis, including the challenging selective methylation and final amide couplings.

Protocol 3.1: Selective N-Methylation of the Pyrimidinone Core (V)

A major challenge in Raltegravir synthesis is the selective methylation of the pyrimidinone nitrogen over the much more nucleophilic hydroxyl group at the 5-position.[3] Conventional methods using reagents like methyl iodide often lead to significant amounts of the O-methylated impurity, which is difficult to separate.[4] A modern, highly selective two-step, one-pot procedure is employed here to circumvent this issue.[3][8]

Causality of Selectivity: The method involves initial N-silylation with (chloromethyl)dimethylchlorosilane. This bulky silyl group directs the subsequent methylation away from the sterically hindered oxygen. The final desilylation with a fluoride source regenerates the desired N-methylated product with high fidelity.

Step-by-Step Protocol:

  • Suspend the hydroxypyrimidinone core (VI) (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.5 eq) and (chloromethyl)dimethylchlorosilane (1.2 eq).

  • Heat the mixture to 60-70 °C and stir for 4-6 hours until the starting material is consumed (monitor by HPLC).

  • Cool the mixture to room temperature. Add potassium fluoride (3.0 eq) and methanol.

  • Stir for 2-3 hours to effect desilylation.

  • Quench the reaction with water and adjust the pH to ~5-6 with acetic acid.

  • Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by recrystallization from a solvent system like ethanol/acetonitrile to yield the pure N-methylated pyrimidinone ester (V) .[9]

ParameterValue
Key Reagents(Chloromethyl)dimethylchlorosilane, K₂CO₃, KF
SolventAcetonitrile, Methanol
Temperature60-70 °C, then Room Temperature
Selectivity (N:O methylation)>99:1
Expected Yield 80-90%

Table 2: Parameters for the selective N-methylation step.

Protocol 3.2: Amidation and Final Assembly

The final steps involve converting the methyl ester to the 4-fluorobenzyl amide, followed by deprotection and coupling with the oxadiazole side chain.

Workflow:

G cluster_1 Final Assembly Workflow V Pyrimidinone Ester (V) IV Cbz-Protected Amide (IV) V->IV 4-Fluorobenzylamine, Heat II Pyrimidinone Core (II) IV->II H₂, Pd/C I Raltegravir (I) II->I Oxadiazole Acyl Chloride (III), Base

Figure 3: Workflow for the final assembly of Raltegravir.

Step-by-Step Protocol:

  • Amidation with 4-Fluorobenzylamine:

    • Combine the N-methylated pyrimidinone ester (V) (1.0 eq) and 4-fluorobenzylamine (1.5 eq) in a high-boiling point solvent like xylenes or in neat amine.

    • Heat the mixture to 120-130 °C for 6-8 hours.

    • Cool the reaction mixture and purify by crystallization to obtain the Cbz-protected amide (IV) .

  • Cbz Deprotection:

    • Dissolve Intermediate (IV) in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, ~5 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected pyrimidinone core (II) .[9]

  • Final Amide Coupling:

    • Preparation of Acyl Chloride (III): In a separate flask, treat 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with oxalyl chloride (1.2 eq) and a catalytic amount of DMF in anhydrous dichloromethane at 0 °C. This acyl chloride is moisture-sensitive and typically used immediately.[10][11]

    • Coupling Reaction: Dissolve the pyrimidinone core (II) (1.0 eq) in anhydrous THF and cool to 0-5 °C.

    • Add a non-nucleophilic base such as N-methylmorpholine (NMM) (2.2 eq).[7]

    • Slowly add the freshly prepared solution of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride (III) , keeping the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 2-3 hours.

    • Quench the reaction with an aqueous potassium hydroxide solution, then acidify to a pH of 3-4 with HCl or acetic acid to precipitate the product.[7]

    • Filter the solid, wash with water, and then with a solvent like ethanol or isopropanol to remove impurities.

Protocol 3.3: Final Purification

The crude Raltegravir is purified by recrystallization to achieve high purity suitable for pharmaceutical applications.

  • Suspend the crude Raltegravir in ethanol.

  • Heat the slurry to reflux to dissolve the solid.

  • If necessary, add a co-solvent like acetonitrile or water to aid dissolution and subsequent crystallization.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified Raltegravir, wash with cold ethanol, and dry under vacuum at 50-60 °C.

  • The final product should have a purity of >99.5% as determined by HPLC.[9]

Safety and Handling

The synthesis of Raltegravir involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

ReagentCAS NumberKey HazardsHandling Precautions
Benzyl Chloroformate501-53-1Corrosive, Lachrymator, ToxicHandle in a fume hood, wear acid-resistant gloves, face shield.
Oxalyl Chloride79-37-8Highly Corrosive, Toxic by InhalationHandle in a fume hood, work under inert atmosphere, have a base quench ready.
(Chloromethyl)dimethylchlorosilane1719-57-9Flammable, Corrosive, Water-ReactiveHandle under inert atmosphere, avoid contact with moisture.
Palladium on Carbon7440-05-3Flammable solid, Pyrophoric when dryDo not allow to dry completely. Filter under a stream of nitrogen.
5-methyl-1,3,4-oxadiazole derivativesVariesHarmful if swallowedAvoid creating dust. Wear gloves and safety glasses.

Table 3: Safety information for key hazardous reagents.

References

  • Stathakis, C. I., et al. (2017). (Chloromethyl)dimethylchlorosilane−KF: A Two-Step Solution to the Selectivity Problem in the Methylation of a Pyrimidone Intermediate en Route to Raltegravir. Organic Process Research & Development, 21(9), 1413–1418. [Link]

  • Humphrey, G. R., et al. (2011). Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium. Organic Process Research & Development, 15(1), 73-83. [Link]

  • European Patent Office. (2022). Process for the preparation of Raltegravir (EP 3710445 B1). [Link]

  • Google Patents. (2013). Synthesis of raltegravir (WO2013098854A2).
  • ResearchGate. (2009). Improved synthesis of raltegravir. Journal of China Pharmaceutical University, 40(6), 297-301. [Link]

  • Asian Journal of Chemistry. (2019). A Newfangled Synthesis of Integrase Inhibitor Drug Substance Raltegravir Potassium. Asian Journal of Chemistry, 31(10), 2261-2264. [Link]

  • Google Patents. (2017). A process for preparing raltegravir potassium form 3 (WO2017001996A1).
  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. Journal of Medicinal Chemistry, 51(18), 5843–5855. [Link]

  • New Drug Approvals. (2013). Raltegravir. [Link]

  • PubMed Central (PMC). (2008). Raltegravir: first in class HIV integrase inhibitor. Therapeutics and Clinical Risk Management, 4(3), 535–541. [Link]

  • Google Patents. (2019).

Sources

Experimental setup for Claisen condensation to synthesize Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for the Crossed Claisen Condensation Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable β-keto ester intermediate in medicinal chemistry and organic synthesis. The described methodology employs a crossed Claisen condensation, a robust carbon-carbon bond-forming reaction. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization guidelines. The causality behind critical experimental choices, such as reagent selection and reaction conditions, is emphasized to ensure reproducibility and high-yield synthesis.

Reaction Principle: The Crossed Claisen Condensation

The Claisen condensation is a fundamental reaction that constructs a carbon-carbon bond between two ester molecules, yielding a β-keto ester.[1][2] The synthesis of this compound is achieved via a Crossed Claisen Condensation . This variation is highly effective because it involves two different esters: one that can form an enolate (enolizable) and one that cannot.[2][3]

In this specific synthesis:

  • Nucleophile Precursor: Methyl acetate possesses acidic α-hydrogens and is deprotonated by a strong base to form a nucleophilic enolate.

  • Electrophile: Methyl 3-bromobenzoate lacks α-hydrogens and therefore cannot enolize, serving exclusively as the electrophilic carbonyl species that is attacked by the enolate.

This strategic pairing prevents a mixture of four potential products that would arise if both esters were enolizable, thus ensuring a high yield of the desired product.[3] The reaction is driven to completion by the final, irreversible deprotonation of the newly formed β-keto ester product, which is significantly more acidic than the starting ester.[2][4] An acidic workup is required in the final step to neutralize the resulting enolate and isolate the final product.[1][5]

Reaction Mechanism:

  • Enolate Formation: A strong base, such as sodium hydride (NaH), abstracts an α-hydrogen from methyl acetate to form a resonance-stabilized enolate ion.[1][6]

  • Nucleophilic Attack: The methyl acetate enolate attacks the electrophilic carbonyl carbon of methyl 3-bromobenzoate, forming a tetrahedral intermediate.[1]

  • Elimination: The intermediate collapses, eliminating a methoxide ion (CH₃O⁻) to form the β-keto ester.[1]

  • Irreversible Deprotonation: The liberated methoxide (or residual base) deprotonates the β-keto ester at its newly formed, highly acidic α-carbon. This step is the thermodynamic driving force for the reaction.[4]

  • Protonation: A final aqueous acid workup protonates the enolate to yield the final product, this compound.[1]

Experimental Protocol

This protocol details the synthesis on a 20 mmol scale. All operations involving sodium hydride and anhydrous solvents must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Sodium Hydride (60% in oil)NaH24.000.96 g24.01.2 equiv.
Anhydrous HexaneC₆H₁₄86.18~15 mL-For washing NaH.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Reaction solvent.
Methyl AcetateC₃H₆O₂74.081.7 mL (1.6 g)22.01.1 equiv.
Methyl 3-bromobenzoateC₈H₇BrO₂215.044.30 g20.01.0 equiv.
1 M Hydrochloric AcidHCl36.46~50 mL-For workup.
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-For workup.
Saturated Sodium Chloride (Brine)NaCl58.44~50 mL-For workup.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying.
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction.
HexanesC₆H₁₄86.18As needed-For chromatography.
Equipment Setup
  • 250 mL three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Condenser (optional, for reflux)

  • Addition funnel

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Synthesis Workflow Diagram

G A Inert Atmosphere Setup (Flame-dried flask, N2/Ar) B NaH Preparation (Wash with anhydrous hexane) A->B 1. Setup C Enolate Formation (Add Methyl Acetate to NaH in THF at 0°C) B->C 2. Reagents D Condensation Reaction (Add Methyl 3-bromobenzoate, warm to RT) C->D 3. Reaction E Reaction Quench (Slowly add 1M HCl at 0°C) D->E 4. Quench F Aqueous Workup (Extraction with EtOAc, wash with NaHCO3 & Brine) E->F 5. Isolate G Purification (Dry, concentrate, and perform column chromatography) F->G 6. Purify H Characterization (NMR, IR, MS) G->H 7. Analyze

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of Sodium Hydride:

    • Under an inert atmosphere, add the sodium hydride (60% dispersion in mineral oil) to the 250 mL three-neck flask.

    • Add ~15 mL of anhydrous hexane via syringe. Stir the suspension for 5 minutes.

    • Stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant with a cannula or syringe. Repeat this washing step twice more to ensure all mineral oil is removed.[7]

    • Dry the resulting grey powder under a stream of nitrogen or under vacuum for 15-20 minutes.

  • Enolate Formation:

    • Add 80 mL of anhydrous THF to the flask containing the washed NaH.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add the methyl acetate (1.7 mL) dropwise over 10-15 minutes. Vigorous bubbling (H₂ evolution) will be observed.

    • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Claisen Condensation:

    • Dissolve methyl 3-bromobenzoate (4.30 g) in 20 mL of anhydrous THF.

    • Add this solution dropwise to the enolate suspension at 0 °C over 20 minutes.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates consumption of the starting material. The reaction can be gently heated to reflux if it proceeds slowly at room temperature.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • CAUTION: This step is highly exothermic and releases residual H₂ gas. Quench the reaction by adding 1 M HCl very slowly and dropwise until gas evolution ceases and the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).[8]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]

  • Purification:

    • The crude product, likely a yellow or brown oil/solid, should be purified by flash column chromatography on silica gel.

    • A solvent system of 10-30% ethyl acetate in hexanes is a typical starting point for elution.

    • Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Characterization and Data Analysis

  • Expected Yield: 60-80%

  • Appearance: Off-white to yellow solid.

  • Molecular Weight: 285.09 g/mol [10]

Spectroscopic Data (Predicted)
AnalysisExpected Features
¹H NMR (CDCl₃, 400 MHz)δ ~8.1-7.4 (m, 4H, Ar-H), δ ~6.5 (s, 1H, enol C-H) or ~4.0 (s, 2H, keto CH₂), δ 3.9 (s, 3H, OCH₃). Note: Product exists as a mixture of keto-enol tautomers.
¹³C NMR (CDCl₃, 101 MHz)δ ~190-180 (C=O, ketone), δ ~165 (C=O, ester), δ ~138-122 (Ar-C), δ ~95 (enol C-H), δ ~53 (OCH₃), δ ~45 (keto CH₂).
IR (KBr, cm⁻¹)~3100 (enol O-H), ~1740 (C=O, ester), ~1680 (C=O, aryl ketone), ~1640 (C=O, β-keto), ~1600 (C=C, aromatic).
Mass Spec (ESI+)m/z 284.97 [M+H]⁺, 286.97 [M+H]⁺ (characteristic bromine isotope pattern).

Safety and Troubleshooting

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and water-reactive. Releases flammable hydrogen gas upon contact with protic solvents or moisture.[7][11] Handle exclusively under an inert atmosphere in a well-ventilated fume hood. Wear appropriate PPE, including flame-retardant lab coat, safety goggles, and nitrile gloves.[7][12]

  • Anhydrous Solvents (THF, Hexane): Highly flammable. Keep away from ignition sources.[13] THF can form explosive peroxides; use from a freshly opened bottle or a solvent purification system.

  • Acid/Base Quench: The quenching of unreacted NaH is highly exothermic. Perform additions slowly and with adequate cooling to prevent uncontrolled reaction.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Yield Inactive NaH (oxidized or wet).Ensure NaH is properly washed and dried. Use fresh NaH from a sealed container.
Wet reagents or glassware.Flame-dry all glassware before use. Use anhydrous solvents.
Formation of Side Products Self-condensation of methyl acetate.Ensure slow addition of methyl acetate to the base to form the enolate before adding the second ester.
Reaction did not go to completion.Increase reaction time or gently heat the mixture to reflux to drive the reaction forward.
Difficult Purification Close-running impurities on TLC.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

References

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • nevolaB. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • YouTube. (2020). Claisen Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

  • MG Chemicals. (2020). Safety Data Sheet - Dimethyl Carbonate. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-3-oxobutanoate. Retrieved from [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (24 mL, 41.7 g, 220 mmol, 2.2 equiv) is added dropwise through a 60-mL dropping funnel (Figure 1, right side) (Notes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

Sources

Application Notes & Protocols for the Comprehensive Characterization of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a β-keto ester of significant interest in synthetic chemistry and drug discovery. The protocols herein are designed to furnish researchers, scientists, and drug development professionals with the necessary tools to unequivocally determine the structure, purity, and physicochemical properties of this compound. This guide emphasizes not just the procedural steps but the underlying scientific principles, ensuring a robust and reproducible analytical workflow.

Introduction: The Significance of this compound

This compound belongs to the class of β-keto esters, which are pivotal intermediates in organic synthesis.[1] The presence of a bromophenyl group and multiple carbonyl functionalities imparts unique reactivity, making it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures.[2] Given its potential utility in medicinal chemistry and materials science, a thorough and accurate characterization is paramount to ensure the integrity of downstream applications.

This guide will detail the application of several core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure is critical for interpreting analytical data.

PropertyValueSource
Molecular FormulaC₁₁H₉BrO₄[3]
Molecular Weight285.09 g/mol [3]
IUPAC NameThis compound[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For a β-keto ester like this compound, NMR is crucial for confirming the connectivity of atoms and for studying the keto-enol tautomerism inherent to this class of compounds.[4][5]

¹H NMR Spectroscopy Protocol

Rationale: ¹H NMR will provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[4]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8Singlet3H-OCH₃ (methyl ester)
~ 4.2Singlet2H-CH₂- (methylene protons)
~ 7.4 - 8.2Multiplet4HAromatic protons

Causality Behind Expected Shifts: The methyl ester protons are expected to be the most upfield due to their aliphatic nature. The methylene protons, being adjacent to two carbonyl groups, will be deshielded and appear further downfield. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum.

¹³C NMR Spectroscopy Protocol

Rationale: ¹³C NMR provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Setup:

    • Use a broadband probe on a 100 MHz or higher spectrometer.

    • Proton decoupling is essential to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Similar to ¹H NMR, process the data to obtain a clean spectrum.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~ 52-OCH₃
~ 45-CH₂-
~ 120 - 140Aromatic carbons
~ 122C-Br
~ 165Ester C=O
~ 190, 195Ketone C=O

Expert Insights: The presence of two distinct carbonyl carbon signals in the downfield region is a key indicator of the 2,4-dioxo functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns.[6] For a brominated compound, MS is particularly informative due to the characteristic isotopic pattern of bromine.

High-Resolution Mass Spectrometry (HRMS) Protocol

Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.[7][8]

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution measurements.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

Expected HRMS Data:

  • Calculated Monoisotopic Mass for C₁₁H₉⁷⁹BrO₄: 283.9684 g/mol

  • Calculated Monoisotopic Mass for C₁₁H₉⁸¹BrO₄: 285.9664 g/mol

Trustworthiness: The observation of two peaks separated by approximately 2 m/z units with nearly equal intensity in the molecular ion region is a definitive confirmation of the presence of a single bromine atom.[9][10]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Rationale: MS/MS involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which can be used to confirm the molecular structure.

Experimental Workflow:

cluster_0 Mass Spectrometry Workflow Sample Sample Ion_Source Electrospray Ionization (ESI) Sample->Ion_Source Mass_Analyzer_1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Mass_Analyzer_1 [M+H]⁺ Collision_Cell Collision-Induced Dissociation (CID) Mass_Analyzer_1->Collision_Cell Isolate m/z 285/287 Mass_Analyzer_2 TOF or Orbitrap (Fragment Ion Analysis) Collision_Cell->Mass_Analyzer_2 Fragment Ions Detector Detector Mass_Analyzer_2->Detector

Caption: Tandem Mass Spectrometry (MS/MS) Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

FTIR Spectroscopy Protocol

Rationale: The FTIR spectrum will confirm the presence of key functional groups such as carbonyls (C=O) and the aromatic ring.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a convenient alternative that requires minimal sample preparation.

  • Instrument Setup:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 1735StrongEster C=O stretch
~ 1685StrongKetone C=O stretch
~ 1600, 1475Medium-WeakAromatic C=C stretch
~ 1250, 1100StrongC-O stretch

Authoritative Grounding: The carbonyl stretching frequencies are particularly diagnostic. Esters typically show a C=O stretch around 1750-1735 cm⁻¹, while aryl ketones absorb at lower frequencies.[11][12]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis. For β-keto esters, which can be challenging due to keto-enol tautomerism, method development requires careful consideration.[13]

Reversed-Phase HPLC Protocol

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. This method is suitable for assessing the purity of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm (due to the aromatic ring).

  • Data Analysis: The purity is determined by the area percentage of the main peak.

Experimental Workflow:

cluster_1 HPLC Purity Analysis Workflow Solvent_Reservoirs Mobile Phase A (Water + 0.1% FA) Mobile Phase B (ACN + 0.1% FA) Pump HPLC Pump Solvent_Reservoirs->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Data_System Chromatography Data System Detector->Data_System

Caption: HPLC Purity Analysis Workflow.

Elemental Analysis: Confirming Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) in a compound. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound.[14][15]

Combustion Analysis Protocol

Rationale: Combustion analysis quantitatively determines the amount of carbon and hydrogen in the sample.[16][17]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 1-3 mg) is required.

  • Instrumentation: A CHN elemental analyzer is used. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O) are detected and quantified.[18]

  • Data Analysis: The experimental percentages of C and H are compared with the theoretical values.

Theoretical vs. Expected Elemental Composition:

ElementTheoretical Percentage
Carbon (C)46.35%
Hydrogen (H)3.18%

Trustworthiness: The experimentally determined percentages should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying NMR, MS, FTIR, HPLC, and elemental analysis, researchers can confidently verify the structure, purity, and elemental composition of this important synthetic intermediate. Adherence to these protocols will ensure high-quality, reproducible data, which is essential for the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • McGraw-Hill Education. (n.d.). Elemental Analysis of Organic Compounds. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Inorganic Ventures. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • ACS Publications. (1970). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 47(11), A781. Retrieved from [Link]

  • ResearchGate. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 86(10), 733-743. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]

  • ACS Publications. (1976). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 53(2), 97. Retrieved from [Link]

  • ACS Publications. (1969). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. The Journal of Organic Chemistry, 34(11), 3431–3436. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Molecules, 28(14), 5437. Retrieved from [Link]

  • PubMed. (1998). Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(1), 79-90. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13, 5994. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Asymmetric Oxidation of p-Bromophenyl Methyl Sulfide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Ch肽生物科技. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-Aryl-2,4-dioxobutanoic Acid Derivatives as Metalloenzyme Inhibitors

The 4-aryl-2,4-dioxobutanoic acid scaffold, characteristic of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate and its derivatives, represents a privileged chemotype in drug discovery. A key structural feature of these molecules is their ability to exist in keto-enol tautomeric forms. This keto-enol motif is crucial for their biological activity, particularly as inhibitors of metalloenzymes.[1][2][3] A prominent example is the class of diketo acid inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[4][5] These compounds effectively chelate divalent metal ions, such as Mg²⁺ or Mn²⁺, within the enzyme's active site, thereby blocking its catalytic function.[5][6]

The therapeutic potential of this compound class extends to other viral metalloenzymes, including the Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[7][8][9][10] The discovery of potent inhibitors for such targets is a cornerstone of antiviral drug development. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of these derivatives to identify lead compounds with desired inhibitory activity.[11][12][13]

This document provides detailed protocols for two distinct HTS assays designed to identify and characterize inhibitors of a representative metalloenzyme target, using this compound derivatives as the test compounds. The presented methodologies include a biochemical fluorescence polarization assay for direct enzyme inhibition and a cell-based assay to determine antiviral efficacy in a cellular context.

Principle of Inhibition: The Role of the Diketo Acid Moiety

The inhibitory action of 4-aryl-2,4-dioxobutanoic acid derivatives against metalloenzymes like HIV-1 integrase is attributed to the precise spatial arrangement of the oxygen atoms in the diketo acid moiety. This arrangement allows for the chelation of the two divalent metal ions that are essential for the catalytic activity of the enzyme's active site. By binding to these metal ions, the inhibitor effectively blocks the binding of the natural substrate, thereby preventing the enzymatic reaction from proceeding.[5][6]

Inhibitor Chelating Metal Ions in Active Site cluster_0 Enzyme Active Site cluster_1 Inhibitor Molecule Mg2+_1 Mg²⁺ Mg2+_2 Mg²⁺ Inhibitor This compound (enol form) O1 O Inhibitor->O1 chelates O2 O Inhibitor->O2 chelates O1->Mg2+_1 O2->Mg2+_2 O3 O Substrate Substrate (e.g., viral DNA) Substrate->Mg2+_1 Substrate->Mg2+_2 cluster_0 No Inhibitor cluster_1 With Inhibitor Enzyme_1 Enzyme Complex_1 Enzyme-Probe Complex (High Polarization) Enzyme_1->Complex_1 Probe_1 Fluorescent Probe Probe_1->Complex_1 Enzyme_2 Enzyme Complex_2 Enzyme-Inhibitor Complex Enzyme_2->Complex_2 Probe_2 Fluorescent Probe Free_Probe Free Probe (Low Polarization) Probe_2->Free_Probe Inhibitor Inhibitor Inhibitor->Complex_2 cluster_0 No Inhibitor cluster_1 With Integrase Inhibitor Lentivirus_1 Lentivirus (with reporter gene) Cell_1 Host Cell Lentivirus_1->Cell_1 Transduction Integration_1 Viral DNA Integration (Integrase-mediated) Cell_1->Integration_1 Reporter_1 Reporter Gene Expression (e.g., Luciferase) Integration_1->Reporter_1 Signal_1 High Luminescence Reporter_1->Signal_1 Lentivirus_2 Lentivirus (with reporter gene) Cell_2 Host Cell Lentivirus_2->Cell_2 Transduction No_Integration Integration Blocked Cell_2->No_Integration Inhibitor present Inhibitor Integrase Inhibitor Inhibitor->No_Integration No_Reporter No Reporter Expression No_Integration->No_Reporter No_Signal Low Luminescence No_Reporter->No_Signal

References

Application Notes and Protocols for the Development of Raltegravir Analogs from Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of novel analogs of the HIV integrase inhibitor, Raltegravir, utilizing Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate as a key starting material. We delve into the rationale behind analog design, present detailed synthetic protocols, and outline methodologies for structural characterization and biological evaluation. The overarching goal is to provide a practical framework for the discovery of next-generation HIV integrase strand transfer inhibitors (INSTIs) with potentially improved efficacy, resistance profiles, and pharmacokinetic properties.

Introduction: The Significance of Raltegravir and the Quest for Analogs

Raltegravir (Isentress™) marked a significant milestone in antiretroviral therapy as the first approved HIV integrase inhibitor.[1][2] Its mechanism of action involves the inhibition of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome, a critical step in the viral replication cycle.[3][4] By blocking this process, Raltegravir effectively halts viral replication.[4]

Despite its success, the emergence of drug-resistant HIV strains necessitates the continuous development of new and improved integrase inhibitors.[5][6] The development of analogs of existing drugs is a proven strategy in medicinal chemistry to address challenges such as drug resistance, improve pharmacokinetic profiles, and enhance target potency. This guide focuses on a rational approach to developing Raltegravir analogs, starting from a readily accessible building block, this compound.[7] The β-dicarbonyl moiety in this starting material provides a versatile handle for the construction of the central pyrimidinone core, a key pharmacophoric element of Raltegravir.[8][9]

Strategic Approach to Analog Design

The structure of Raltegravir can be conceptually divided into three key regions, each offering opportunities for modification to generate novel analogs (see Figure 1).

  • The Metal-Chelating Core: The hydroxypyrimidinone core is essential for coordinating with the magnesium ions in the active site of the HIV integrase enzyme.[2] Modifications in this region are generally conservative to maintain this crucial interaction.

  • The Halogenated Benzyl Group: The 4-fluorobenzyl group occupies a hydrophobic pocket in the enzyme's active site.[10] Analogs can be designed by altering the substitution pattern on the phenyl ring or by replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different hydrophobic interactions. The bromine atom on our starting material, this compound, serves as a versatile point for diversification through various cross-coupling reactions.

  • The Oxadiazole Side Chain: This portion of the molecule contributes to the overall binding affinity and pharmacokinetic properties.[11] Analogs can be synthesized with a variety of heterocyclic replacements for the oxadiazole ring to modulate these properties.[12]

Figure 1: Rationale for Analog Design based on Raltegravir's Structure

Raltegravir_Analogs cluster_0 Raltegravir Structure cluster_1 Analog Design Strategy Raltegravir Raltegravir Core Metal-Chelating Core (Hydroxypyrimidinone) Raltegravir->Core Maintain or minor modifications Benzyl Halogenated Benzyl Group Raltegravir->Benzyl Vary substitutions and aromatic systems Sidechain Oxadiazole Side Chain Raltegravir->Sidechain Introduce diverse heterocycles

Caption: A diagram illustrating the key structural components of Raltegravir and the corresponding strategies for analog design.

Synthetic Strategy and Protocols

The proposed synthetic pathway leverages the reactivity of the β-ketoester, this compound, to construct the central hydroxypyrimidinone core, followed by functionalization to introduce the desired side chains.

Overall Synthetic Workflow

The general synthetic workflow is depicted in Figure 2.

Figure 2: Proposed Synthetic Workflow for Raltegravir Analogs

Synthetic_Workflow Start Methyl 4-(3-bromophenyl)- 2,4-dioxobutanoate Step1 Condensation with Amidine/Guanidine Derivative Start->Step1 Pyrimidinone Bromophenyl-Substituted Hydroxypyrimidinone Intermediate Step1->Pyrimidinone Step2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Pyrimidinone->Step2 Diversified_Pyrimidinone Diversified Pyrimidinone Core Step2->Diversified_Pyrimidinone Step3 Side Chain Introduction Diversified_Pyrimidinone->Step3 Final_Analog Raltegravir Analog Step3->Final_Analog

Caption: A flowchart outlining the key steps in the synthesis of Raltegravir analogs from the specified starting material.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of the Bromophenyl-Substituted Hydroxypyrimidinone Core

This protocol describes the construction of the central hydroxypyrimidinone ring through the condensation of this compound with a suitable amidine or guanidine derivative.

Materials:

  • This compound

  • Acetamidine hydrochloride (or other desired amidine)

  • Sodium ethoxide solution (21% in ethanol)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask, add acetamidine hydrochloride (1.1 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to generate the free base of acetamidine.

  • Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture with a dilute solution of hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the bromophenyl-substituted hydroxypyrimidinone intermediate.

Protocol 2: Diversification of the Phenyl Ring via Suzuki Cross-Coupling

This protocol details the diversification of the bromophenyl moiety using a Suzuki cross-coupling reaction. This allows for the introduction of a variety of substituents to probe the hydrophobic pocket of the HIV integrase active site.

Materials:

  • Bromophenyl-substituted hydroxypyrimidinone intermediate

  • Desired boronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the bromophenyl-substituted hydroxypyrimidinone intermediate (1.0 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the diversified pyrimidinone core.

Protocol 3: Introduction of the Side Chain

This protocol outlines the final step of introducing the side chain, for example, by acylation of an amino-substituted pyrimidinone.

Materials:

  • Diversified pyrimidinone core (with a suitable functional group for side chain attachment, e.g., an amino group introduced in a previous step)

  • Activated carboxylic acid or acyl chloride of the desired heterocycle (e.g., 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride)[13]

  • Base (e.g., triethylamine or N,N-diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Round-bottom flask

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve the diversified pyrimidinone core (1.0 equivalent) and the base (1.5 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the activated carboxylic acid or acyl chloride (1.1 equivalents) in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the final Raltegravir analog.

Structural Characterization of Synthesized Analogs

Thorough characterization of the synthesized analogs is crucial to confirm their identity, purity, and structure. A combination of analytical techniques should be employed.

Technique Purpose Expected Observations for a Successful Synthesis
¹H and ¹³C NMR To confirm the chemical structure and connectivity of atoms.Appearance of characteristic peaks for the pyrimidinone core, the modified benzyl group, and the introduced side chain. Disappearance of signals from the starting materials.
Mass Spectrometry (MS) To determine the molecular weight of the compound.Observation of the molecular ion peak corresponding to the calculated mass of the target analog.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating a high level of purity.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for C=O (keto and amide), O-H (hydroxyl), and C-N bonds.

Table 1: Analytical Techniques for Characterization of Raltegravir Analogs

For detailed protocols on these analytical techniques, please refer to standard laboratory manuals and instrument-specific guides.[14]

Biological Evaluation: In Vitro HIV-1 Integrase Inhibition Assay

The biological activity of the synthesized Raltegravir analogs is evaluated by determining their ability to inhibit the strand transfer activity of HIV-1 integrase in an in vitro assay.

Protocol 4: HIV-1 Integrase Strand Transfer Assay

This protocol is a general guideline and can be adapted from commercially available kits or established literature procedures.[15][16][17][18]

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide representing the host DNA)

  • Assay buffer

  • Synthesized Raltegravir analogs (dissolved in DMSO)

  • Raltegravir (as a positive control)

  • 96-well plates

  • Plate reader for detecting the signal (e.g., fluorescence, colorimetric)

Procedure:

  • Prepare serial dilutions of the synthesized analogs and the Raltegravir positive control in the assay buffer.

  • In a 96-well plate, add the HIV-1 integrase enzyme to the assay buffer.

  • Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time to allow for binding.

  • Initiate the reaction by adding the donor and target DNA substrates.

  • Incubate the plate at 37 °C for the specified reaction time.

  • Stop the reaction and detect the amount of strand transfer product formed using a suitable detection method (e.g., ELISA-based detection of an incorporated label).

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The synthetic and analytical protocols outlined in this guide provide a robust framework for the development of novel Raltegravir analogs starting from this compound. By systematically modifying the key structural features of Raltegravir, researchers can explore the structure-activity relationships and potentially identify next-generation HIV integrase inhibitors with improved therapeutic profiles. Future work should focus on expanding the library of analogs, evaluating their activity against resistant HIV strains, and assessing their pharmacokinetic properties in more advanced preclinical models.

References

  • Raltegravir - Wikipedia. Available from: [Link]

  • Raltegravir: molecular basis of its mechanism of action - PMC - PubMed Central. Available from: [Link]

  • Pharmacology of Raltegravir (Isentress); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available from: [Link]

  • The Science Behind Raltegravir API: An Integrase Inhibitor's Mechanism. Available from: [Link]

  • Design and synthesis of novel β-diketo derivatives as HIV-1 integrase inhibitors - PubMed. Available from: [Link]

  • Raltegravir: The First HIV Type 1 Integrase Inhibitor | Clinical Infectious Diseases. Available from: [Link]

  • Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium - ACS Publications. Available from: [Link]

  • Improved synthesis of raltegravir | Journal of China Pharmaceutical University;(6): 297-301, 2009. | WPRIM. Available from: [Link]

  • Synthesis of Raltegravir. Available from: [Link]

  • Analysis of raltegravir analogs to enhance inhibitory efficiency against HIV integrase. Available from: [Link]

  • A polar radical pair pathway to assemble the pyrimidinone core of the HIV integrase inhibitor raltegravir potassium - PubMed. Available from: [Link]

  • Analysis of raltegravir analogs to enhance inhibitory efficiency against HIV integrase - PMC. Available from: [Link]

  • Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors - PubMed. Available from: [Link]

  • WO2013098854A2 - Synthesis of raltegravir - Google Patents.
  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - MDPI. Available from: [Link]

  • Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors. Available from: [Link]

  • Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - MDPI. Available from: [Link]

  • Synthesis of Raltegravir (2) by Vincenzo Summa et al. - ResearchGate. Available from: [Link]

  • Design of novel bioisosteres of beta-diketo acid inhibitors of HIV-1 integrase - PubMed. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • Fig. no.4: Structure activity relationship of elvitegravir and... - ResearchGate. Available from: [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. Available from: [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC - PubMed Central. Available from: [Link]

  • HIV Integrase Inhibitors: From Diketo Acids to Heterocyclic Templates: History of HIV Integrase Medicinal Chemistry at Merck West Point and Merck Rome (IRBM) Leading to Discovery of Raltegravir | Request PDF - ResearchGate. Available from: [Link]

  • HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases | ACS Chemical Biology - ACS Publications. Available from: [Link]

  • Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed. Available from: [Link]

  • Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem - NIH. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PubMed Central. Available from: [Link]

  • 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease | Request PDF - ResearchGate. Available from: [Link]

  • Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - NIH. Available from: [Link]

  • This compound | C11H9BrO4 | CID 17024761 - PubChem. Available from: [Link]

  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Available from: [Link]

  • 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed. Available from: [Link]

  • Figure 1. Chemical compounds explored to determine structure activity... - ResearchGate. Available from: [Link]

  • US8686141B2 - Process for preparing N-substituted hydroxypyrimidinone carboxamides - Google Patents.
  • Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes - PMC - NIH. Available from: [Link]

  • Testing for HIV Integrase Inhibitor Resistance:2024 and Beyond - YouTube. Available from: [Link]

Sources

In vitro testing of compounds derived from Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of Novel Compounds Derived from Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Introduction: Unlocking the Therapeutic Potential of β-Dicarbonyl Scaffolds

The compound this compound belongs to the β-dicarbonyl class of molecules, a scaffold of significant interest in medicinal chemistry.[1] β-Dicarbonyl compounds are notable for their keto-enol tautomerism, a chemical characteristic that underpins a diverse range of biological activities.[2][3] Derivatives of these structures have been investigated for their potential as antioxidant, anti-inflammatory, and anticancer agents.[4][5] The inherent reactivity and structural versatility of the β-dicarbonyl motif make it a promising starting point for the synthesis of novel therapeutic candidates.[6][7]

This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from the this compound scaffold. As a Senior Application Scientist, the following sections are designed not as a rigid template, but as a logical, causality-driven workflow. We will progress from broad-based primary screening to more focused investigations into potential anticancer and anti-inflammatory activities, culminating in mechanistic studies to elucidate the underlying molecular pathways. Each protocol is designed to be a self-validating system, providing researchers in drug development with the robust methodologies needed to identify and characterize promising new chemical entities.

Part 1: Primary Screening for Bioactivity

Expertise & Experience: The initial phase of drug discovery necessitates a broad, high-throughput approach to efficiently identify "hit" compounds from a library of derivatives. The fundamental question we first ask is: Does the compound exert a biological effect on living cells? A cytotoxicity assay is the cornerstone of this initial screening, as it provides a quantitative measure of a compound's effect on cell viability and proliferation.[8][9] This step is critical for triaging molecules and identifying those with sufficient potency to warrant further, more resource-intensive investigation.[10]

Workflow for Primary Cytotoxicity Screening

G cluster_prep Cell Culture Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Select Cell Line Panel (e.g., NCI-60) culture Culture & Expand Cells start->culture seed Seed Cells in 96-Well Plates culture->seed prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability vs. Control read_plate->calculate plot Plot Dose-Response Curves calculate->plot determine_ic50 Determine IC50 Values plot->determine_ic50 end end determine_ic50->end Identify 'Hit' Compounds

Caption: Workflow for high-throughput cytotoxicity screening.

Protocol 1: Cell Viability Assessment via MTT Assay

Trustworthiness: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293, MCF-10A) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Primary Screening Results
Compound IDCell Line 1 (e.g., A549) IC50 (µM)Cell Line 2 (e.g., MCF-7) IC50 (µM)Non-Cancerous Cell Line (e.g., HEK293) IC50 (µM)Selectivity Index (SI)*
MDB-00115.212.8>100>6.5
MDB-0025.48.145.38.4
MDB-003>100>100>100-
Doxorubicin (Control)0.80.55.26.5

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.

Part 2: Investigating Anti-Inflammatory Potential

Expertise & Experience: The β-dicarbonyl moiety is frequently associated with anti-inflammatory properties.[4] A robust and widely accepted in vitro model for inflammation involves the use of murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[15] LPS stimulation triggers inflammatory signaling cascades, leading to the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[15] Evaluating a compound's ability to inhibit the production of these mediators provides a strong indication of its anti-inflammatory potential.

Protocol 2: Quantification of Nitric Oxide (NO) Production

Trustworthiness: The Griess assay is a simple, reliable method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[15] The assay involves a two-step diazotization reaction that produces a colored azo compound, quantifiable by absorbance, which correlates to the amount of NO produced by the cells.

Methodology:

  • Cell Viability Pre-Screen: First, determine the non-toxic concentration range of the compounds on RAW 264.7 cells using the MTT assay (Protocol 1) to ensure that any observed reduction in NO is not due to cytotoxicity.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[15] Include control wells: untreated, LPS only, and compound only.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Data Presentation: Anti-inflammatory Activity
Compound IDMax. Non-Toxic Conc. (µM)NO Production Inhibition (%) at Max. Non-Toxic Conc.TNF-α Release Inhibition (%) at Max. Non-Toxic Conc.
MDB-0015012.58.9
MDB-0042578.265.4
MDB-0055065.958.1
Dexamethasone (Control)1092.188.7

Part 3: Elucidating the Mechanism of Action (MOA)

Expertise & Experience: Identifying a bioactive "hit" is only the beginning. A deep understanding of its mechanism of action (MOA) is crucial for further development. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of both cancer cell survival and inflammation.[16][17][18] Therefore, they represent high-priority targets for investigation. Dysregulation of NF-κB is linked to many cancers and inflammatory diseases.[19] Similarly, the MAPK cascades (including ERK, JNK, and p38) control cellular processes like proliferation, stress response, and apoptosis.[20][21]

Investigative Workflow for MOA

G cluster_prep Cell Treatment & Lysis cluster_wb Western Blot Analysis cluster_analysis Pathway Analysis start Bioactive 'Hit' Compound Identified treat Treat Cells with Compound (+/- LPS/TNF-α stimulus) start->treat lyse Lyse Cells to Extract Proteins treat->lyse quantify Quantify Protein Concentration (e.g., BCA Assay) lyse->quantify sds_page SDS-PAGE Separation quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block probe Incubate with Primary Antibodies (e.g., p-p65, p-p38, β-actin) block->probe detect Incubate with Secondary HRP-Ab & Add ECL Substrate probe->detect image Image Chemiluminescence detect->image analyze Quantify Band Density image->analyze interpret Determine Effect on Protein Phosphorylation analyze->interpret conclude Elucidate Target Pathway interpret->conclude end end conclude->end Mechanism Identified

Caption: Western Blot workflow for MOA pathway analysis.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling

Trustworthiness: Western blotting is a powerful technique to detect changes in the expression and post-translational modification (e.g., phosphorylation) of specific proteins. By using phospho-specific antibodies, we can directly measure the activation state of key kinases and transcription factors within a signaling cascade, providing direct evidence of a compound's effect on that pathway.[14][21]

Methodology:

  • Cell Treatment and Protein Extraction: Seed appropriate cells (e.g., RAW 264.7 for inflammation, A549 for cancer) in 6-well plates. Once confluent, pre-treat with the test compound for 1 hour, followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α for 30 minutes) to activate the pathways.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK) and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signals to their total protein or the loading control to determine the relative change in pathway activation.

Key Signaling Pathways to Investigate

Canonical NF-κB Pathway: In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα.[22] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate pro-inflammatory gene transcription.[16] A compound that inhibits IκBα degradation or p65 phosphorylation would be considered an NF-κB pathway inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR LPS->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Releases proteasome Proteasome Degradation p_IkBa->proteasome Targeted for p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates DNA κB Site p65_p50_nuc->DNA Binds transcription Gene Transcription (TNF-α, IL-6, COX-2) DNA->transcription inhibitor1 Compound Inhibits? inhibitor1->IKK inhibitor2 Compound Inhibits? inhibitor2->p65_p50_nuc Inhibits Translocation?

Caption: Canonical NF-κB signaling pathway and potential inhibition points.

MAPK p38 Pathway: The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines.[20] Activation involves a phosphorylation cascade culminating in the dual phosphorylation of p38 itself, which then activates downstream targets that regulate inflammation and apoptosis.[18][20]

G cluster_cascade Phosphorylation Cascade cluster_downstream Downstream Effects stimulus Stress / Cytokines (e.g., LPS, UV) MAP3K MAP3K (e.g., TAK1) stimulus->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates p_p38 P-p38 MAPK (Active) TF Transcription Factors (e.g., ATF2) p_p38->TF Activates cytokines Inflammatory Gene Expression TF->cytokines inhibitor Compound Inhibits? inhibitor->MAP2K

Caption: Simplified p38 MAPK signaling pathway.

References

  • Jain, B., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • QIMA Life Sciences. (2023). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Wikipedia. MTT assay. [Link]

  • Glosauer, A., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Pethő, A., et al. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. PeerJ, 10, e13788. [Link]

  • Sletten, E. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17751. [Link]

  • Sefik, E., et al. (2022). In Vitro Assays to Study Inflammasome Activation in Primary Macrophages. Methods in Molecular Biology, 2449, 133-146. [Link]

  • Zvetkova, E., et al. (2001). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods and Findings in Experimental and Clinical Pharmacology, 23(2), 71-7. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • RayBiotech. NF-kappaB Signaling Pathway. [Link]

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • PubChem. This compound. [Link]

  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. High-Content Screening, 101-124. [Link]

  • Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14755–14765. [Link]

  • Assay Genie. MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. [Link]

  • MDPI. (2021). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [Link]

  • de la Torre, G., & Alcudia, A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(20), 6157. [Link]

  • Pimple, B. P. (2020). In vitro Anti inflammatory assay. YouTube. [Link]

  • ResearchGate. In vitro MAPK signaling assay. [Link]

  • Creative Biolabs. Flow Cytometry-based MAPK Pathway Assay Service. [Link]

  • Bardwell, A. J., & Bardwell, L. (2006). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Methods, 40(3), 203-217. [Link]

  • ResearchGate. (2021). Recent Developments in the Synthesis of β-Diketones. [Link]

  • Al-Hamdani, A. A., et al. (2024). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Molecules, 29(3), 675. [Link]

  • VP Science. CHEMISTRY OF β-DICARBONYL COMPOUNDS. [Link]

  • de Oliveira, A. P. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1374091. [Link]

  • ResearchGate. (2023). Kinetic Studies, Antioxidant Activities, Enzyme Inhibition Properties and Molecular Docking of 1,3-Dihydro-1,3-Dioxoisoindole Derivatives. [Link]

  • Pearson. Beta-Dicarbonyl Synthesis Pathway. [Link]

  • PubMed. (2023). Kinetic Studies, Antioxidant Activities, Enzyme Inhibition Properties and Molecular Docking of 1,3-Dihydro-1,3-Dioxoisoindole Derivatives. [Link]

  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]

  • ResearchGate. (2024). Keto-enol tautomerism in the development of new drugs. [Link]

  • ResearchGate. Results of the in vitro COX-1/2 enzyme inhibition assay. [Link]

  • National Institutes of Health. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]

  • National Institutes of Health. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

  • MDPI. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • American Chemical Society. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus. [Link]

Sources

Application Notes and Protocols: Scale-up Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate for Drug Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical agents. Its molecular architecture, featuring a bromophenyl group, offers a versatile scaffold for the construction of complex bioactive molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of this key building block, transitioning from laboratory-scale protocols to industrial production considerations.

The core of this synthesis lies in the Crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] This process involves the reaction of an ester with a ketone in the presence of a strong base to form a β-dicarbonyl compound. In this specific application, we will explore the reaction between 3'-bromoacetophenone and dimethyl oxalate, facilitated by a strong base like sodium methoxide.

PART 1: Foundational Synthesis Strategy & Mechanism

The synthesis of this compound is achieved through a Crossed Claisen condensation.[3] This reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds.[2]

Reaction Scheme:

3'-Bromoacetophenone + Dimethyl Oxalate --(Sodium Methoxide in Methanol)--> this compound

The Underlying Mechanism: A Step-by-Step Explanation

The Claisen condensation proceeds through a well-established multi-step mechanism:[1]

  • Enolate Formation: A strong base, in this case, sodium methoxide, abstracts an acidic α-proton from 3'-bromoacetophenone to form a resonance-stabilized enolate ion.[1]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.[1]

  • Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate.[1]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the desired β-keto ester, this compound.[1]

To ensure a high yield, a stoichiometric amount of base is crucial. This is because the product, a β-keto ester, is more acidic than the starting ketone, and the final deprotonation by the alkoxide base drives the reaction to completion.[4] An acidic workup is then necessary in the final step to neutralize the enolate and isolate the product.[1]

Visualization of the Synthesis Workflow

Synthesis_Workflow 3'-Bromoacetophenone 3'-Bromoacetophenone Reaction_Mixture Reaction_Mixture 3'-Bromoacetophenone->Reaction_Mixture Dimethyl_Oxalate Dimethyl_Oxalate Dimethyl_Oxalate->Reaction_Mixture Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Acidic_Workup Acidic_Workup Reaction_Mixture->Acidic_Workup Reaction Crude_Product Crude_Product Acidic_Workup->Crude_Product Neutralization Purification Purification Crude_Product->Purification Isolation Final_Product Final_Product Purification->Final_Product Recrystallization/ Chromatography

Caption: Figure 1: General experimental workflow for the synthesis.

PART 2: Detailed Protocols for Synthesis

This section provides detailed, step-by-step methodologies for both laboratory-scale synthesis and critical considerations for scaling up to industrial production.

Laboratory-Scale Synthesis Protocol (10g Scale)

Materials and Reagents:

  • 3'-Bromoacetophenone (19.9 g, 0.1 mol)[5]

  • Dimethyl oxalate (11.8 g, 0.1 mol)

  • Sodium methoxide (5.4 g, 0.1 mol)[6]

  • Anhydrous Methanol (200 mL)

  • Hydrochloric acid (2M aqueous solution)

  • Dichloromethane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, equip a dry 500 mL three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Reagent Addition: Charge the flask with sodium methoxide and 100 mL of anhydrous methanol. Stir the mixture until the sodium methoxide is fully dissolved.

  • Addition of Reactants: In a separate beaker, dissolve 3'-bromoacetophenone and dimethyl oxalate in 100 mL of anhydrous methanol. Transfer this solution to the dropping funnel and add it dropwise to the sodium methoxide solution over 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 20 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 2M hydrochloric acid until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).[1]

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Scale-Up Considerations for Industrial Manufacturing

Transitioning from the laboratory bench to a manufacturing plant requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Key Scale-Up Challenges and Solutions:

ParameterLaboratory Scale (10g)Pilot/Industrial Scale (10kg+)Rationale and Mitigation Strategy
Reagent Handling Manual additionAutomated dosing systemsSafety & Control: Sodium methoxide is highly corrosive and moisture-sensitive.[7][8] Automated, closed-system charging minimizes operator exposure and prevents reaction with atmospheric moisture.
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorDurability & Safety: Larger scale reactions require robust reactors that can withstand the process conditions and ensure containment.
Mixing Magnetic stirrerMechanical overhead stirrer with optimized impeller designHomogeneity: Efficient mixing is critical for maintaining uniform temperature and concentration, preventing localized "hot spots" and side reactions. Impeller design must be selected to ensure adequate turnover without excessive shear.
Heat Transfer Heating mantleJacketed reactor with thermal fluidTemperature Control: The exothermicity of the reaction needs to be carefully managed. A jacketed reactor with a precise temperature control system is essential to prevent runaway reactions and ensure consistent product quality.
Quenching Manual addition of acidControlled addition via pump with pH monitoringSafety & Process Control: The quenching step is exothermic. A controlled addition rate with real-time pH monitoring is crucial to prevent temperature spikes and ensure complete neutralization.
Purification Recrystallization/ChromatographyCrystallization in a controlled crystallizer/Use of alternative purification methodsEfficiency & Throughput: Large-scale chromatography is often not economically viable. Developing a robust crystallization process with controlled cooling profiles is key to achieving high purity and yield.

Process Safety Management:

  • Hazard Analysis: A thorough Process Hazard Analysis (PHA) must be conducted to identify and mitigate potential risks associated with flammable solvents (methanol, dichloromethane) and corrosive reagents (sodium methoxide, hydrochloric acid).[9][10]

  • Emergency Procedures: Establish clear and practiced emergency procedures for spills, fires, and unexpected reactions.[7]

  • Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves.[6][8]

Visualization of the Scale-Up Logic Flow

Scale_Up_Logic cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot-Scale Validation cluster_2 Phase 3: Industrial Manufacturing Protocol_Optimization Protocol_Optimization Kilo_Lab_Synthesis Kilo_Lab_Synthesis Protocol_Optimization->Kilo_Lab_Synthesis Analytical_Method_Dev Analytical_Method_Dev Analytical_Method_Dev->Kilo_Lab_Synthesis Impurity_Profiling Impurity_Profiling Process_Safety_Eval Process_Safety_Eval Impurity_Profiling->Process_Safety_Eval Tech_Transfer Tech_Transfer Kilo_Lab_Synthesis->Tech_Transfer Process_Safety_Eval->Tech_Transfer Parameter_Robustness Parameter_Robustness Campaign_Production Campaign_Production Parameter_Robustness->Campaign_Production Tech_Transfer->Campaign_Production Quality_Control Quality_Control Campaign_Production->Quality_Control

Caption: Figure 2: Logical progression from lab to industrial scale.

PART 3: Data Presentation and Characterization

Expected Product Specifications:

PropertySpecification
Chemical Name This compound
CAS Number 93618-22-5[11]
Molecular Formula C11H9BrO4[11]
Molecular Weight 285.09 g/mol [11]
Appearance Off-white to pale yellow solid
Purity (by HPLC) ≥ 98%
Melting Point 102-108 °C

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carbonyls, ester).

References

  • Video: Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. Available at: [Link]

  • Sodium methoxide, 95% Safety Data Sheet. Gelest, Inc. Available at: [Link]

  • Material Safety Data Sheet Sodium Methoxide (powder). Alkali Metals Limited. Available at: [Link]

  • Claisen condensation. Wikipedia. Available at: [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Acetophenone, 3-bromo-. Organic Syntheses. Available at: [Link]

  • methyl 4-(4-bromophenyl)-2,4-dioxobutanoate suppliers USA. USA Chemical Suppliers. Available at: [Link]

  • Acetophenone, p-bromo-. Organic Syntheses. Available at: [Link]

  • 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses. Available at: [Link]

  • 3'-Bromoacetophenone. PubChem. Available at: [Link]

  • Process development for the synthesis at industrial scale of active pharmaceutical ingredients. ddd-UAB. Available at: [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. Available at: [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. Available at: [Link]

  • Development of a Modified Process for the Kilogram-Scale Synthesis of c-Met/ALK Inhibitor HS-10168. ResearchGate. Available at: [Link]

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. Available at: [Link]

  • A Domino Approach for the Synthesis of α -Iodo- β -dicarbonyl Compounds from α -Epoxycarbonyls. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this versatile β-dicarbonyl compound. As a key intermediate, its successful synthesis is often a critical step in a larger research program.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common and complex challenges encountered during its preparation.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most robust and widely employed method is a Crossed Claisen Condensation .[3] This reaction involves the base-mediated condensation of an ester with a ketone. Specifically, the enolate of dimethyl oxalate reacts with 3'-bromoacetophenone to form the target β-ketoester. The driving force of the reaction is the formation of a highly stabilized enolate of the product upon deprotonation by the base.[4][5]

Q2: I'm getting a very low yield. What are the most likely culprits?

Low yields in a Claisen condensation typically stem from three primary issues:

  • Base and Reagent Quality: The reaction is highly sensitive to moisture. The use of a weak or partially decomposed base (e.g., old sodium methoxide) or wet solvents/reagents will significantly hinder the reaction by consuming the base and quenching the enolate.

  • Stoichiometry of the Base: A full equivalent of a strong base is required. This is because the pKa of the product (~11) is much lower than that of the alcohol byproduct (pKa ~16-18).[6] The final, thermodynamically favorable step is the deprotonation of the β-dicarbonyl product, which drives the equilibrium towards completion.[5] Using catalytic amounts of base will result in poor yields.

  • Reaction Temperature: The initial enolate formation is typically performed at low temperatures to minimize side reactions, but the subsequent condensation may require warming to proceed at a reasonable rate.

Q3: My NMR spectrum looks confusing. Why do I see multiple sets of peaks for my product?

Your product, like most β-dicarbonyl compounds, exists as a dynamic equilibrium of keto and enol tautomers .[7][8] In solution, these two forms rapidly interconvert. The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, and in many solvents like CDCl₃, it is the major or even exclusive form observed.[9][10] This results in distinct sets of signals in the ¹H and ¹³C NMR spectra for each tautomer. Do not mistake this for an impure sample without further analysis.

Q4: Is column chromatography the only way to purify this compound? It seems to streak badly on silica gel.

While silica gel chromatography is an option, the acidic nature of the β-dicarbonyl moiety often causes significant streaking and poor separation. A highly effective alternative is purification via formation of a copper(II) chelate .[10][11] The β-diketone product reacts with a copper(II) salt (like copper(II) acetate) to form a stable, often crystalline, and insoluble complex. This complex can be easily filtered and washed to remove organic impurities. The pure product is then regenerated by treating the complex with a strong acid.[11][12]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures with detailed causal analysis and corrective actions.

Problem 1: Low or No Product Formation

"My reaction has been running for several hours, but a TLC analysis shows only my starting 3'-bromoacetophenone. What went wrong?"

This indicates a fundamental failure in the reaction initiation, most likely related to the formation of the necessary enolate nucleophile.

  • Causality 1: Inactive Base or Presence of Moisture. Sodium methoxide (NaOMe) or sodium hydride (NaH) are the common bases for this reaction. NaH is extremely reactive with water, and NaOMe is hygroscopic and can be deactivated by atmospheric moisture or proton sources (like water or methanol) in the solvent. If the base is consumed before it can deprotonate the dimethyl oxalate, the reaction will not start.

  • Causality 2: Incorrect Order of Addition. The enolate of dimethyl oxalate must be pre-formed before the addition of the 3'-bromoacetophenone. Adding all reagents at once can lead to competing and unproductive reaction pathways.

  • Causality 3: Insufficient Temperature. While enolate formation is often done at 0 °C, the subsequent nucleophilic attack may require the reaction to be warmed to room temperature or even gently heated to proceed.

ParameterRecommended ConditionRationale
Base Sodium Hydride (60% disp. in oil) or fresh Sodium MethoxideNaH ensures an anhydrous and irreversible deprotonation.
Solvent Anhydrous THF, Diethyl Ether, or TolueneMust be rigorously dried to prevent quenching the base and enolate.
Temperature 0 °C for base addition/enolate formation, then warm to RT for 12-24hBalances control over initial reaction with achieving a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction vessel.

Corrective Protocol:

  • Wash the NaH (if used) with dry hexanes to remove the mineral oil.

  • Suspend the NaH in anhydrous THF under an argon atmosphere in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of dimethyl oxalate in anhydrous THF. Allow stirring for 30-45 minutes at 0 °C to ensure complete enolate formation.

  • Add a solution of 3'-bromoacetophenone in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Problem 2: Complex Mixture of Products

"My reaction worked, but the crude ¹H NMR is very messy with multiple unidentified products, not just the keto-enol tautomers. Why?"

This issue points towards undesired side reactions, primarily self-condensation.

  • Causality: Competing Self-Condensation Pathways. While dimethyl oxalate has no α-hydrogens and cannot self-condense, 3'-bromoacetophenone does. If the concentration of the ketone's enolate becomes significant, it can self-condense in an aldol-type reaction, leading to complex and often polymeric byproducts. This is more likely if the ketone is added too quickly or if the reaction temperature is too high.

Logical Workflow for Minimizing Side Reactions

G cluster_0 Reaction Setup cluster_1 Outcome A Pre-form the desired enolate (Dimethyl Oxalate + Base) B Add electrophile (ketone) slowly at low temperature A->B Maintains high concentration of correct nucleophile C Desired Crossed-Claisen Product B->C Favors desired pathway D Side Products (Ketone Self-Condensation) B->D Minimized by slow addition and controlled temperature

Caption: Logical workflow to favor the desired crossed-Claisen product.

Problem 3: Difficulty in Purification

"My product is a sticky oil that streaks badly on my silica column, giving mixed fractions. How can I get pure material?"

This is a classic problem for β-dicarbonyls due to their acidity and ability to chelate to the silica surface. The copper chelate purification method is strongly recommended.[10][11]

Detailed Protocol: Purification via Copper(II) Chelate Formation

  • Dissolution: Dissolve the crude reaction product in a minimal amount of a suitable solvent like methanol or ethanol.[13]

  • Complexation: Prepare a saturated aqueous solution of copper(II) acetate. Add this solution dropwise to the stirring solution of the crude product. A light green or blue precipitate of the copper complex should form immediately.

  • Isolation: Continue stirring for 30 minutes, then collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with water to remove inorganic salts, and then with a non-polar solvent like hexanes or diethyl ether to remove non-chelating organic impurities.

  • Regeneration: Suspend the dried, clean copper complex in a biphasic solvent system (e.g., ethyl acetate and water). Acidify the mixture with dilute strong acid (e.g., 2M HCl or H₂SO₄) and stir vigorously. The organic layer should regain its color as the free ligand is regenerated, and the aqueous layer will turn blue with the copper salts.

  • Extraction & Isolation: Separate the layers and extract the aqueous layer 2-3 times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified product.

Section 3: Core Protocols and Workflows

Overall Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Section 4: Understanding the Chemistry

Mechanism of the Crossed Claisen Condensation

The reaction proceeds through a well-established nucleophilic acyl substitution pathway.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) A Dimethyl Oxalate + NaH B Methyl Oxalyl Enolate (Nucleophile) A->B - H₂ C 3'-Bromoacetophenone (Electrophile) D Tetrahedral Intermediate F Product-Base Adduct D->F - NaH restores carbonyl E E->D Enolate attacks ketone carbonyl G Final Stabilized Enolate F->G Deprotonation of acidic α-proton by NaH H Acidic Workup G->H I Final Product (Keto-Enol Mixture) H->I

Caption: Mechanism of the Crossed Claisen Condensation.

Interpreting NMR Data: The Keto-Enol Tautomerism

Understanding the keto-enol equilibrium is essential for accurate characterization.[14] The enol form is heavily favored due to the formation of a stable six-membered ring via an intramolecular hydrogen bond.

  • ¹H NMR:

    • Enol Form: Look for a very broad singlet far downfield, typically between 12-16 ppm. This is the enolic proton involved in the hydrogen bond. A sharp singlet around 6-7 ppm corresponds to the vinyl proton. The methylene (-CH₂-) signal is absent.

    • Keto Form: A singlet around 4.0-4.5 ppm corresponding to the active methylene (-CH₂-) group. The characteristic enol proton signal is absent.

    • Shared Signals: Both tautomers will show signals for the aromatic protons (7-8.5 ppm) and the methyl ester protons (~3.9 ppm).

  • ¹³C NMR: The enol form will show two C=O signals and two sp² carbon signals in the vinyl region, while the keto form will show three C=O signals and one sp³ methylene carbon signal.

References

  • Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. Retrieved from [Link]

  • Drexler, E. J., & Field, K. W. (1972). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 49(12), 811. [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Juniper Publishers. (2018). Modification of Biobased Lipophilic Β-Diketone. Retrieved from [Link]

  • Google Patents. (n.d.). US20040068145A1 - Process for the purification of 1,3-diketones.
  • MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from a generic supporting information link, specific source not identifiable.
  • Organic Syntheses. (n.d.). Procedure for purification by recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple protocol to explain the critical scientific principles that underpin this reaction. Our goal is to empower you to not only successfully synthesize the target compound but also to rationally optimize your reaction conditions.

The synthesis of this compound is a classic example of a crossed Claisen condensation . This powerful carbon-carbon bond-forming reaction involves the condensation of two different esters in the presence of a strong base to form a β-keto ester.[1][2] Specifically, it is the reaction between methyl 3-bromobenzoate (which has no α-hydrogens and cannot enolize) and an enolizable ester, typically methyl acetate.

Experimental Workflow: Synthesis and Optimization

The following diagram outlines the general workflow for the synthesis, purification, and analysis of this compound. Each stage presents unique challenges and opportunities for optimization, which will be addressed in the subsequent sections.

G cluster_prep Phase 1: Preparation & Reaction Setup cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification & Analysis reagents Reagent & Glassware Preparation (Drying of solvent, weighing reagents) setup Reaction Assembly (Inert atmosphere - N2/Ar) reagents->setup Ensure anhydrous conditions enolate Enolate Formation (Methyl Acetate + Base e.g., NaH) setup->enolate addition Slow Addition of Ester (Methyl 3-bromobenzoate) enolate->addition Controlled temperature stir Reaction Monitoring (TLC, LC-MS) addition->stir Stir at RT or gentle heat quench Reaction Quench (Acidic workup, e.g., aq. HCl) stir->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract Protonates the enolate dry Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) extract->dry purify Purification (Recrystallization or Column Chromatography) dry->purify analyze Characterization (NMR, MS, HPLC) purify->analyze product Final Product: This compound analyze->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low or I've recovered mostly starting material. What are the likely causes?

Answer: Low yield is the most common problem and can stem from several factors. Let's break down the possibilities:

  • Ineffective Enolate Formation: The reaction hinges on the successful deprotonation of methyl acetate.

    • Base Quality: Sodium hydride (NaH) is often used and is highly effective. However, it reacts with atmospheric moisture. Use only fresh, dry NaH from a newly opened container or a properly stored one. A gray, chunky appearance indicates deactivation. Using stronger bases like sodium amide can sometimes improve yields.[1]

    • Insufficient Base: A full stoichiometric equivalent of the base is required. The product, a β-keto ester, is acidic (pKa ~11) and will be deprotonated by the alkoxide generated during the reaction.[3] This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[4] Using catalytic base will result in very low conversion.

    • Anhydrous Conditions: Any moisture in your solvent, reagents, or glassware will quench the base and the enolate. Ensure solvents are rigorously dried (e.g., over molecular sieves or distilled from a drying agent) and glassware is flame- or oven-dried before use.

  • Reaction Reversibility: The Claisen condensation is a reversible reaction.[5] The final, irreversible deprotonation of the product is what pushes the equilibrium towards the product side. If this step is inefficient, the equilibrium will not favor product formation.

  • Suboptimal Temperature: While enolate formation may require cooling to control the initial exotherm (especially with NaH), the subsequent condensation may need room temperature or gentle heating to proceed at a reasonable rate. If the reaction is too cold, it may be kinetically slow.

  • Premature Quenching: Ensure the reaction has run to completion before adding the acidic quench. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the limiting reagent (methyl 3-bromobenzoate).

Q2: I'm observing multiple spots on my TLC plate, suggesting a mixture of products. What's going wrong?

Answer: Product mixtures in a crossed Claisen condensation typically arise from undesired side reactions.

  • Self-Condensation of Methyl Acetate: The most likely side product is methyl acetoacetate, formed from the self-condensation of two molecules of methyl acetate. To minimize this, the experimental setup is crucial. The best strategy is to slowly add the methyl 3-bromobenzoate to the pre-formed enolate of methyl acetate . This ensures that the concentration of the electrophilic ester (methyl 3-bromobenzoate) is always higher than any unreacted methyl acetate, favoring the desired crossed reaction.

  • Transesterification: This occurs if the alkoxide base does not match the alcohol portion of your esters.[6] For example, if you use sodium ethoxide (NaOEt) with your methyl esters, you will generate a mixture of methyl and ethyl esters and their corresponding condensation products. To avoid this, always match the base to the ester.[7][8] For methyl esters, use sodium methoxide (NaOMe) or a non-alkoxide base like sodium hydride (NaH).

Q3: The reaction mixture turned dark brown or black. Is this normal and should I be concerned?

Answer: A color change to yellow, orange, or light brown is common and often indicates the formation of the enolate. However, a very dark brown or black color can be a sign of decomposition or side reactions, especially if it occurs rapidly upon adding the base or with excessive heating. This can be caused by impurities in the starting materials or solvents, or by running the reaction at too high a temperature. While a dark color doesn't always mean the reaction has failed, it warrants closer monitoring and may lead to a more challenging purification.

Q4: My product is an oil or is difficult to purify by recrystallization. What are the likely impurities?

Answer: If your product is not crystallizing, it is likely contaminated with impurities that are disrupting the crystal lattice.

  • Starting Materials: Unreacted methyl 3-bromobenzoate and methyl acetate can be present.

  • Side Products: Methyl acetoacetate from self-condensation is a common impurity.

  • Solvent: Residual high-boiling solvents (like DMSO, if used) can be difficult to remove.[9]

Purification Strategy: If recrystallization fails, column chromatography is the most effective method for purification. Use a solvent system like ethyl acetate/hexane, starting with a low polarity and gradually increasing it to elute your product. The impurities (starting materials and self-condensation product) will typically have different polarities and can be separated effectively.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this synthesis?

Answer: The reaction proceeds through a well-established four-step mechanism:[4][5]

  • Enolate Formation: The strong base (B⁻) removes an acidic α-proton from methyl acetate to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-bromobenzoate, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group. This forms the β-keto ester product.

  • Deprotonation: The product is more acidic than the starting ester. The methoxide ion generated in the previous step deprotonates the product, forming a new, highly resonance-stabilized enolate. This step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: In the final workup step, an acid (e.g., HCl) is added to protonate the enolate, yielding the final neutral product.[2]

Q2: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base?

Answer: No. Using hydroxide bases is strongly discouraged. They will cause rapid and irreversible hydrolysis (saponification) of the ester starting materials to form carboxylate salts, which are unreactive under these conditions.[5][7] The reaction requires a non-nucleophilic strong base or an alkoxide base that matches the ester.

Q3: What are the best solvents for this reaction?

Answer: The solvent must be aprotic and anhydrous. Ethers such as tetrahydrofuran (THF) or diethyl ether are excellent choices. Aromatic hydrocarbons like toluene can also be used.[9] In some cases, dimethyl sulfoxide (DMSO) can be employed, particularly with certain bases, as it can accelerate the reaction.[9]

Q4: How can I effectively monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside your starting materials (methyl 3-bromobenzoate is a good reference as it's the limiting reagent and UV-active). The disappearance of the starting material spot and the appearance of a new, typically more polar product spot indicates the reaction is progressing. Staining with potassium permanganate can help visualize non-UV active spots. For more quantitative analysis, LC-MS can be used.

Q5: What are the critical safety precautions for this synthesis?

Answer:

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it in an inert atmosphere (glovebox or under nitrogen/argon) and away from any sources of moisture. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Diethyl ether and THF are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acidic Workup: The addition of acid to quench the reaction can be exothermic. Perform this step slowly and preferably in an ice bath.

Optimized Reaction Conditions & Protocol

The following table summarizes the key parameters for optimizing the synthesis.

ParameterRecommended ConditionRationale & Key Considerations
Base Sodium Hydride (NaH), 60% dispersion in mineral oilHighly effective and avoids transesterification. Requires careful handling under inert atmosphere.[1]
Stoichiometry 1.1 - 1.2 equivalents of base; 1.5-2.0 equivalents of Methyl AcetateA slight excess of base ensures complete reaction. Excess methyl acetate helps drive the reaction and can be easily removed.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, good solvating properties for the intermediate enolate, and relatively easy to remove.[9]
Temperature 0 °C for base addition, then room temperature (20-25 °C)Controls initial exotherm during enolate formation. Room temperature is generally sufficient for the condensation.
Reaction Time 12 - 24 hoursMonitor by TLC. Reaction times can vary based on scale and reagent purity.
Workup Slow addition to 1M aq. HCl at 0 °CNeutralizes excess base and protonates the product enolate. Must be done cautiously to control gas evolution and exotherm.[2]
Step-by-Step Experimental Protocol
  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Base Addition: Charge the flask with sodium hydride (1.1 eq, 60% dispersion). Add anhydrous THF via cannula to create a slurry.

  • Enolate Formation: Cool the slurry to 0 °C using an ice bath. Add methyl acetate (1.5 eq) dropwise via syringe over 15-20 minutes. A vigorous evolution of hydrogen gas will be observed. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Condensation: Dissolve methyl 3-bromobenzoate (1.0 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the consumption of methyl 3-bromobenzoate by TLC.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously and slowly, pour the reaction mixture into a beaker containing cold 1M aqueous HCl with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by either recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[10]

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with this synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in the development of pharmaceuticals and agrochemicals, prized for its reactive dicarbonyl functionality.[1] The most reliable and common route to this and similar α,γ-diketoesters is the Crossed Claisen Condensation . This guide focuses on the reaction between 3'-bromoacetophenone and an oxalate ester, typically dimethyl oxalate.

While theoretically straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues encountered in the laboratory.

Section 1: Understanding the Core Reaction

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is achieved via a Crossed Claisen Condensation . In this reaction, an ester with α-hydrogens (the "donor") is converted into an enolate by a strong base, which then acts as a nucleophile, attacking the carbonyl of a second ester that preferably has no α-hydrogens (the "acceptor").

For this specific target molecule, the reactants are:

  • Enolate Donor: 3'-Bromoacetophenone (a ketone, which is more acidic and reactive in this context than an ester[2])

  • Electrophilic Acceptor: Dimethyl Oxalate (lacks α-hydrogens and cannot self-condense, making it an ideal acceptor)[3][4][5]

The reaction is driven to completion by using a stoichiometric amount of a strong base, which deprotonates the newly formed β-dicarbonyl product, shifting the reaction equilibrium forward.[6][7]

Q2: Can you illustrate the reaction mechanism?

Certainly. The mechanism involves four key steps: enolate formation, nucleophilic attack, elimination of a leaving group, and the thermodynamically favorable deprotonation of the product.

Claisen_Mechanism Figure 1: Mechanism of the Crossed Claisen Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ketone 3'-Bromoacetophenone Enolate Ketone Enolate (Nucleophile) Ketone->Enolate Base abstracts α-proton Base Sodium Methoxide (CH₃O⁻Na⁺) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Enolate attacks -oxalate carbonyl Oxalate Dimethyl Oxalate (Electrophile) Oxalate->Intermediate Product_Enolate Product Enolate (Stabilized) Intermediate->Product_Enolate Collapse of intermediate expels methoxide (CH₃O⁻) Final_Product Methyl 4-(3-bromophenyl) -2,4-dioxobutanoate Product_Enolate->Final_Product Protonation during -acidic workup Acid H₃O⁺ Workup Acid->Final_Product

Caption: Figure 1: Mechanism of the Crossed Claisen Condensation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues that lead to suboptimal results.

Q3: My reaction yield is consistently low (<50%). What are the most critical factors to check?

Low yield is the most frequent complaint and typically stems from one of four areas: the base, the reagents/conditions, the reaction equilibrium, or the workup procedure.

A) Base Selection and Stoichiometry:

  • Problem: Using a catalytic amount of base or the wrong type of base. The Claisen condensation is not base-catalyzed; it requires at least one full equivalent of base.[7] The final deprotonation of the product consumes the base, driving the reaction forward.[6]

  • Solution:

    • Use a Stoichiometric Amount: Employ 1.05 to 1.2 equivalents of base to ensure the final, crucial deprotonation step goes to completion.

    • Match the Alkoxide: When using dimethyl oxalate, the ideal base is sodium methoxide (NaOMe) . Using sodium ethoxide would lead to transesterification, creating a mixture of ethyl and methyl esters and complicating purification.[8][9][10]

    • Consider a Stronger, Non-Alkoxide Base: Sodium hydride (NaH) is an excellent alternative. It is a non-nucleophilic base that avoids transesterification entirely. The reaction generates hydrogen gas, which simply evolves from the reaction, cleanly driving the initial deprotonation.[11]

B) Reagent Quality and Anhydrous Conditions:

  • Problem: Presence of water or impurities in reagents and solvents. Water will react with the strong base and quench the generated enolate, halting the reaction. It can also hydrolyze the ester starting material and product.

  • Solution:

    • Dry Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, Toluene, Diethyl Ether). Solvents should be stored over molecular sieves.

    • Pure Reagents: Ensure the 3'-bromoacetophenone and dimethyl oxalate are pure. Distill or recrystallize them if necessary.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.

C) Inefficient Workup:

  • Problem: The product exists as a sodium enolate salt at the end of the reaction. If the acidic workup is incomplete or performed incorrectly, the product will not be fully protonated and may be lost to the aqueous layer during extraction.

  • Solution:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding dilute acid (e.g., 1M HCl) until the pH is acidic (pH 2-3).

    • Ensure vigorous stirring during acidification to promote complete protonation before proceeding with the extraction.

Q4: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I prevent them?

The formation of a complex mixture of products is usually due to self-condensation or cross-reactivity.

  • Side Product 1: Self-Condensation of 3'-Bromoacetophenone: Although the ketone is intended to be the nucleophile, it can also act as an electrophile, leading to an aldol-type self-condensation product.

    • Prevention: Use a "non-equilibrium" condition. Add the 3'-bromoacetophenone solution slowly to a pre-mixed solution of the base and dimethyl oxalate. This ensures that the generated enolate has a high concentration of the desired electrophile (dimethyl oxalate) to react with, minimizing its chance of finding another molecule of the ketone starting material.

  • Side Product 2: Transesterification Products: As mentioned in Q3, this occurs if the alkoxide of your base does not match the alkyl group of your oxalate ester (e.g., using sodium ethoxide with dimethyl oxalate).[8]

    • Prevention: Strictly match the base to the ester. For dimethyl oxalate, use sodium methoxide. For diethyl oxalate, use sodium ethoxide. Or, use sodium hydride to circumvent the issue.[11]

Q5: The reaction starts but seems to stall, with significant starting material left even after extended time. What could be the cause?

A stalled reaction points towards an issue with the base or reaction conditions.

  • Cause 1: Inactive Base: Sodium hydride and sodium methoxide are highly reactive and can degrade upon exposure to air and moisture. If your base is old or has been improperly stored, it may not be strong enough to fully deprotonate the ketone.

    • Solution: Use a fresh bottle of the base or titrate it to determine its activity before use. For NaH, ensure the mineral oil is washed away with dry hexanes under an inert atmosphere before use.

  • Cause 2: Poor Solubility: If the reagents, particularly the intermediate sodium salts, are not fully soluble in the chosen solvent, the reaction rate can decrease dramatically.

    • Solution: While ethers and toluene are common, consider a solvent that better solubilizes ionic intermediates. Anhydrous Tetrahydrofuran (THF) is often a good choice. Gentle warming (40-50 °C) can sometimes improve solubility and reaction rate, but this should be monitored carefully to avoid an increase in side products.

Section 3: Optimized Protocol and Parameter Comparison

Following best practices is key to maximizing yield. Below is a detailed, optimized protocol and a table comparing the impact of critical parameters.

Experimental Protocol: Optimized Synthesis

Workflow Figure 2: Optimized Experimental Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge flask with NaH (1.1 eq) and anhydrous THF. B Add Dimethyl Oxalate (1.2 eq) to the slurry. A->B D Cool NaH/Oxalate slurry to 0 °C. B->D C Prepare separate solution of 3'-Bromoacetophenone (1.0 eq) in anhydrous THF. E Add ketone solution dropwise over 30-60 min. C->E D->E F Allow to warm to RT and stir for 2-4 hours (monitor by TLC). E->F G Cool reaction to 0 °C. F->G H Slowly quench with 1M HCl until pH 2-3. G->H I Extract with Ethyl Acetate (3x). H->I J Wash combined organic layers with brine, dry over Na₂SO₄. I->J K Concentrate in vacuo. J->K L Purify crude oil/solid via silica gel column chromatography. K->L M (Optional) Recrystallize from Ethanol/Hexanes for high purity solid. L->M

Caption: Figure 2: Optimized Experimental Workflow.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes (2x) to remove the oil, then add anhydrous THF.

  • To this slurry, add dimethyl oxalate (1.2 eq) at room temperature.

  • In a separate flask, dissolve 3'-bromoacetophenone (1.0 eq) in anhydrous THF.

  • Reaction: Cool the NaH/oxalate slurry to 0 °C using an ice bath.

  • Add the ketone solution dropwise to the slurry via an addition funnel over 30-60 minutes. Vigorous hydrogen evolution will be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the disappearance of the ketone by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic (test with pH paper, target pH 2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[12] If the product is a solid, it can be further purified by recrystallization.[13]

Data Table: Impact of Key Parameters on Yield
ParameterSuboptimal ConditionConsequenceOptimized ConditionRationale & Expected Outcome
Base Sodium Ethoxide (1.1 eq)TransesterificationSodium Methoxide (1.1 eq) Matches the methyl ester, preventing side reactions and improving product purity.[8]
Base Stoichiometry 0.2 eq (Catalytic)Reaction stalls, very low yield1.1 eq (Stoichiometric) Drives the reaction equilibrium to completion by deprotonating the product.[6][7]
Solvent Reagent-grade EthanolHydrolysis & side reactionsAnhydrous THF Aprotic and anhydrous conditions prevent quenching of the base/enolate and hydrolysis.
Addition Method All reagents mixed at onceIncreased self-condensationSlow addition of ketone Minimizes concentration of ketone enolate, favoring reaction with the oxalate ester.
Workup Quench with waterProduct loss as enolate saltQuench with 1M HCl to pH 2-3 Ensures complete protonation of the product for efficient extraction into the organic phase.

References

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Link]

  • BYJU'S. (n.d.). Claisen Condensation. [Link]

  • Pearson. (n.d.). Claisen Condensation Explained. [Link]

  • Chemistry LibreTexts. (2023). Claisen Reactions. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • PubChem. (n.d.). Methyl 2-oxo-4-phenylbutanoate. [Link]

  • Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. [Link]

  • MDPI. (n.d.). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis. [Link]

  • Filo. (2025). For the following mixed Claisen condensation, show the mechanism. [Link]

  • Royal Society of Chemistry. (n.d.). Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. [Link]

  • PubChem. (n.d.). Methyl 3-oxo-4-phenylbutanoate. [Link]

  • DigitalCommons@URI. (2019). Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol. [Link]

Sources

Technical Support Center: Purification of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile β-keto ester. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful isolation of high-purity material for your research and development needs.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1] Its structure, featuring a β-dicarbonyl moiety, imparts unique reactivity that is both synthetically useful and a source of purification challenges.[2] The presence of acidic α-hydrogens, susceptibility to keto-enol tautomerism, and potential for hydrolysis and decarboxylation necessitates carefully designed purification strategies.[3][4] This guide is structured to address these challenges head-on, providing both the "how" and the "why" behind each recommendation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My final product is an oil or a waxy solid, not the expected crystalline material.

Answer:

This is a common issue often indicative of persistent impurities that disrupt the crystal lattice formation. The primary culprits are typically residual starting materials from the Claisen condensation, self-condensation byproducts, or degradation products.[5][6]

  • Causality: The synthesis of this compound is typically achieved through a crossed Claisen condensation.[6][7][8] If the reaction does not go to completion, you may have unreacted methyl acetate or methyl 3-bromobenzoate. Additionally, self-condensation of methyl acetate can occur, leading to the formation of methyl acetoacetate.[5] These impurities, being structurally similar, can be difficult to remove and will lower the melting point of the final product.

  • Troubleshooting Steps:

    • Initial Work-up: Ensure your aqueous work-up is sufficient to remove the base catalyst and any water-soluble byproducts. A wash with a mild acid, such as dilute HCl, followed by a brine wash is recommended to neutralize any remaining base and remove salts.

    • Column Chromatography: This is the most effective method for separating the desired product from structurally similar impurities. A gradient elution on silica gel is recommended. Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity with ethyl acetate. The target compound is moderately polar and should elute after non-polar impurities but before more polar byproducts.

    • Recrystallization: If chromatography yields a product that is still not crystalline, a carefully chosen recrystallization solvent system can be effective. Consider a binary solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the more soluble solvent (ethanol or ethyl acetate) at an elevated temperature and then slowly add the less soluble solvent (water or hexanes) until turbidity is observed.[9] Allow the solution to cool slowly to promote crystal growth.

Issue 2: My NMR spectrum shows broad peaks, or multiple peaks in the enol region, suggesting a mixture of tautomers.

Answer:

β-Keto esters, like your target compound, exist in equilibrium between the keto and enol forms.[3] The presence of both tautomers in solution is expected and can lead to complex or broad NMR spectra. The keto-enol equilibrium is influenced by solvent, temperature, and pH.[3]

  • Causality: The α-hydrogen, situated between the two carbonyl groups, is acidic, facilitating the formation of the enol tautomer, which is stabilized by conjugation and intramolecular hydrogen bonding.[3] Different solvents can stabilize one tautomer over the other. For instance, non-polar solvents tend to favor the enol form due to the intramolecular hydrogen bond, while polar, protic solvents can disrupt this hydrogen bond, favoring the keto form.

  • Troubleshooting & Characterization:

    • NMR Solvent Choice: Acquiring NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) can help to resolve and identify the peaks corresponding to each tautomer.

    • Variable Temperature NMR: Increasing the temperature during NMR acquisition can sometimes coalesce the peaks of the two tautomers if the rate of interconversion is fast on the NMR timescale.[10]

    • HPLC Analysis: Reversed-phase HPLC of β-keto esters can be challenging due to on-column tautomerization, which can lead to broad or split peaks.[10] Using an acidic mobile phase or increasing the column temperature can help to achieve sharper peaks by promoting rapid interconversion between the tautomers.[10]

Issue 3: I'm observing a significant loss of product during purification, and my overall yield is low.

Answer:

Product loss during the purification of β-dicarbonyl compounds can often be attributed to their chemical instability, particularly their susceptibility to hydrolysis and decarboxylation.[4][11]

  • Causality: The ester group of this compound can be hydrolyzed under either acidic or basic conditions, especially at elevated temperatures, to form the corresponding β-keto acid.[4] This β-keto acid is unstable and can readily undergo decarboxylation to yield a ketone.[4]

  • Preventative Measures:

    • Maintain Neutral pH: During work-up and chromatography, it is crucial to maintain a near-neutral pH to minimize hydrolysis. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

    • Avoid Excessive Heat: Concentrate solutions under reduced pressure at moderate temperatures (ideally below 40 °C). Avoid prolonged heating during recrystallization.

    • Prompt Purification: Do not let the crude product sit for extended periods, especially if it is not completely dry or is exposed to acidic or basic residues.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: What are the best analytical techniques to assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.[3] The presence of both keto and enol tautomers should be considered during spectral interpretation.[3]

  • HPLC-UV: A powerful technique for quantifying purity. As mentioned, method development may be required to address peak shape issues arising from tautomerism.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic carbonyl stretching frequencies for both the keto and enol forms.[3]

Q3: Can I use a different base for the Claisen condensation synthesis, and how might that affect purification?

A3: Yes, stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can be used and may improve the reaction yield.[6] However, these bases are non-nucleophilic and will not be consumed by transesterification. It is critical to quench any residual strong base carefully during the work-up to prevent it from catalyzing side reactions or degradation of the product.

Q4: My product seems to be degrading upon storage. What are the recommended storage conditions?

A4: Due to its potential for hydrolysis and decarboxylation, this compound should be stored in a cool, dry, and dark place. Storage at 0-8°C is recommended. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%)
Loading Dry loading is preferred to improve resolution.
Monitoring Thin Layer Chromatography (TLC) with UV visualization

Step-by-Step Procedure:

  • Prepare a silica gel column in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40 °C.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Step-by-Step Procedure:

  • Place the crude material in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

  • Slowly add a solvent in which the compound is poorly soluble (e.g., water or hexanes) at an elevated temperature until the solution becomes slightly cloudy.

  • Add a small amount of the first solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

Visualizations

Purification Workflow

Purification_Workflow Crude_Product Crude Product Workup Aqueous Work-up (Mild Acid & Brine Wash) Crude_Product->Workup Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Column_Chromatography Purity_Check_1 Purity Check (TLC/NMR) Column_Chromatography->Purity_Check_1 Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Purity_Check_1->Recrystallization <98% Pure Pure_Product Pure Crystalline Product Purity_Check_1->Pure_Product >98% Pure Purity_Check_2 Final Purity Analysis (NMR, HPLC, MS) Recrystallization->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

Keto-Enol Tautomerism

Sources

Technical Support Center: Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this crossed Claisen condensation reaction. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is achieved through a crossed Claisen condensation.[1][2][3][4] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[3] In this specific case, the reactants are methyl 3-bromobenzoate and methyl acetate.[5] Methyl acetate, which possesses acidic α-hydrogens, is deprotonated by a strong base (e.g., sodium methoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-bromobenzoate, which lacks α-hydrogens and thus cannot enolize.[2][4][5] The subsequent loss of a methoxide leaving group yields the desired β-keto ester product.[4][6]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields in a Claisen condensation can stem from several factors. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a stoichiometric amount of a strong, non-nucleophilic base, as it is consumed during the final deprotonation of the product, which drives the reaction equilibrium forward.[3][6] Also, verify that the reaction time and temperature are appropriate for the scale of your reaction.

  • Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product. These are detailed in the Troubleshooting Guide below.

  • Purification Losses: The purification process, especially recrystallization, can lead to significant loss of product if not optimized. Ensure the correct solvent and temperature are used for recrystallization.[7]

  • Moisture in Reagents/Glassware: The presence of water can lead to the hydrolysis of the ester starting materials and the β-keto ester product.[8][9] Ensure all glassware is thoroughly dried and that your solvents and reagents are anhydrous.

Q3: I've isolated my product, but the NMR spectrum shows significant impurities. What are the likely side products?

The most common impurities in this synthesis are byproducts of predictable side reactions. These include:

  • Methyl acetoacetate: This is the product of the self-condensation of methyl acetate.[10] Its presence indicates that the rate of self-condensation is competitive with the desired crossed condensation.

  • 3-Bromobenzoic acid and Acetic acid: These are the result of the hydrolysis of the starting esters, methyl 3-bromobenzoate and methyl acetate, respectively.[8]

  • 3-Bromoacetophenone: This can form if the desired product, this compound, undergoes hydrolysis to the corresponding β-keto acid, followed by decarboxylation.[8][11][12][13]

A detailed breakdown of these side reactions and how to mitigate them is provided in the Troubleshooting Guide.

Troubleshooting Guide

This section provides a more in-depth analysis of specific problems you may encounter during the synthesis of this compound, along with actionable solutions.

Problem 1: Low Yield and Presence of Methyl Acetoacetate Impurity

Symptoms:

  • The final yield of this compound is low.

  • 1H NMR or GC-MS analysis of the crude product shows the presence of methyl acetoacetate.

Causality: This issue arises from the competitive self-condensation of methyl acetate.[10] The enolate of methyl acetate, once formed, can react with another molecule of methyl acetate instead of the intended methyl 3-bromobenzoate.

Solutions:

  • Control the Stoichiometry: Use methyl 3-bromobenzoate as the limiting reagent and a slight excess of methyl acetate. This increases the probability of the methyl acetate enolate reacting with methyl 3-bromobenzoate.

  • Slow Addition of Base: Add the strong base slowly to the mixture of the two esters. This keeps the instantaneous concentration of the methyl acetate enolate low, disfavoring the second-order self-condensation reaction.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the crossed condensation over the self-condensation, depending on the activation energies of the two pathways.

ParameterStandard ConditionTroubled ConditionRecommended Action
Reactant Ratio 1:1 (Methyl 3-bromobenzoate : Methyl Acetate)Excess Methyl AcetateUse a 1:1.2 to 1:1.5 ratio of Methyl 3-bromobenzoate to Methyl Acetate.
Base Addition Rapid additionSlow, dropwise additionAdd the base over a period of 30-60 minutes.
Temperature Room TemperatureElevated TemperatureMaintain the reaction temperature at 0-5 °C during base addition.
Problem 2: Presence of Carboxylic Acid Impurities

Symptoms:

  • The crude product is acidic.

  • NMR or IR spectroscopy indicates the presence of carboxylic acid functional groups (e.g., broad O-H stretch in IR).

  • Extraction with a mild base (e.g., NaHCO3 solution) removes a significant portion of the crude product.

Causality: The presence of water in the reaction mixture leads to the hydrolysis of the ester starting materials (methyl 3-bromobenzoate and methyl acetate) and/or the β-keto ester product.[8] The strong base used in the reaction can also promote saponification if not handled under anhydrous conditions.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Purification: During the workup, a wash with a saturated sodium bicarbonate solution can help remove acidic impurities. However, be cautious as this can also promote hydrolysis of the desired product if contact time is prolonged.

Problem 3: Formation of 3-Bromoacetophenone

Symptoms:

  • The final product contains 3-bromoacetophenone, identifiable by its characteristic signals in 1H NMR and its molecular weight in mass spectrometry.

Causality: This impurity is a result of the hydrolysis and subsequent decarboxylation of the desired β-keto ester product.[8][12][13] β-keto acids are notoriously unstable and readily lose carbon dioxide upon gentle heating or under acidic/basic conditions to form a ketone.[11][12][13][14]

Solutions:

  • Mild Workup Conditions: Avoid strongly acidic or basic conditions during the workup. Use a buffered aqueous solution if necessary to neutralize the reaction mixture.

  • Low-Temperature Purification: If purification involves distillation or recrystallization from a high-boiling solvent, perform these steps under reduced pressure and at the lowest possible temperature to minimize thermal decomposition and decarboxylation.

  • Avoid Prolonged Heating: Minimize the time the product is exposed to elevated temperatures during solvent removal or drying.

Experimental Protocols
Synthesis of this compound
  • Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous methanol (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Preparation: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide.

  • Reactant Addition: To this solution, add a mixture of methyl 3-bromobenzoate (10.75 g, 50 mmol) and methyl acetate (4.44 g, 60 mmol) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is neutral to pH paper.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2SO4.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from hot ethanol to yield this compound as a solid.[7]

Visualizing the Chemistry
Reaction Mechanism

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Methyl Acetate Methyl Acetate Enolate Enolate Methyl Acetate->Enolate Deprotonation Methyl 3-bromobenzoate Methyl 3-bromobenzoate Tetrahedral Intermediate Tetrahedral Intermediate Methyl 3-bromobenzoate->Tetrahedral Intermediate Base (MeO-) Base (MeO-) Base (MeO-)->Enolate Enolate->Tetrahedral Intermediate Nucleophilic Attack Product This compound Tetrahedral Intermediate->Product Elimination of MeO-

Caption: Main reaction pathway for the synthesis.

Common Side Reactions

Side_Reactions cluster_side_products Side Products Methyl Acetate Enolate Methyl Acetate Enolate Methyl Acetoacetate Methyl Acetoacetate Methyl Acetate Enolate->Methyl Acetoacetate Self-condensation 3-Bromobenzoic Acid 3-Bromobenzoic Acid 3-Bromoacetophenone 3-Bromoacetophenone Methyl 3-bromobenzoate Methyl 3-bromobenzoate Methyl 3-bromobenzoate->3-Bromobenzoic Acid Hydrolysis Product Desired Product Product->3-Bromoacetophenone Hydrolysis & Decarboxylation

Caption: Potential side reactions and their products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Impurities Present? Impurities Present? Low Yield?->Impurities Present? Yes Check Reaction Conditions Check Reaction Conditions Low Yield?->Check Reaction Conditions No Identify Impurities Identify Impurities Impurities Present?->Identify Impurities Optimize Purification Optimize Purification Check Reaction Conditions->Optimize Purification Successful Synthesis Successful Synthesis Optimize Purification->Successful Synthesis Address Self-Condensation Address Self-Condensation Identify Impurities->Address Self-Condensation Methyl Acetoacetate Address Hydrolysis Address Hydrolysis Identify Impurities->Address Hydrolysis Carboxylic Acids Address Decarboxylation Address Decarboxylation Identify Impurities->Address Decarboxylation Ketone Address Self-Condensation->Successful Synthesis Address Hydrolysis->Successful Synthesis Address Decarboxylation->Successful Synthesis

Caption: A logical workflow for troubleshooting the synthesis.

References
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Study.com. (n.d.). Can methyl acetate undergo a self-condensation reaction in the presence of an appropriate base? Explain. Retrieved from [Link]

  • YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification by dissolving in hot EtOH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • National Institutes of Health. (2013, July 19). Synthesis of β-keto esters from ketones and ethyl chloroformate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of β-keto ester and malonate chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of methyl acetate (Ma) and formaldehyde. Retrieved from [Link]

  • Scientific.Net. (n.d.). Formation of Methyl Acrylate from Methyl Acetate and Formaldehyde Condensation over Solid Base Catalysts. Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). methyl 4-(4-bromophenyl)-2,4-dioxobutanoate suppliers USA. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Acetate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.2 Other types of Claisen Condensation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromobenzoate. Retrieved from [Link]

Sources

Stability and storage conditions for Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Welcome to the technical support guide for this compound (CAS No. 93618-22-5).[1] This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this versatile α-keto ester in your experiments. As a key building block in the synthesis of pharmaceuticals and other bioactive molecules, maintaining its integrity is paramount for reproducible and successful outcomes.[2]

This guide provides in-depth answers to common questions and troubleshooting advice based on the compound's chemical properties and established best practices in chemical handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at refrigerated temperatures, ideally between 0-8°C.[2] The container should be placed in a cool, dry, and well-ventilated area.[3] It is crucial to protect the compound from moisture and light to prevent potential degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods to minimize oxidation.

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, the compound, which typically appears as off-white needles, should be inspected for any discoloration.[2] It is shipped at room temperature but should be promptly moved to the recommended refrigerated storage. All handling should be performed in a well-ventilated area or a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.[4]

Q3: What solvents are compatible with this compound for creating stock solutions?

A3: this compound exhibits favorable solubility in various organic solvent systems.[2] Common solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols like methanol or ethanol can be used to prepare stock solutions. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system. It is advisable to prepare fresh solutions for immediate use or to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light or air?

A4: While specific photostability data for this exact compound is not extensively published, related aromatic bromo compounds and α-keto esters can be sensitive to light and atmospheric oxygen. The α-keto ester moiety can be susceptible to oxidation and hydrolysis.[5] Therefore, it is best practice to store the compound in an amber vial or a container protected from light and to minimize its exposure to air by using an inert gas overlay, especially for long-term storage.

Troubleshooting Guide

Issue 1: The solid compound has changed color (e.g., turned yellow or brown). Is it still usable?
  • Potential Cause: Discoloration often indicates degradation. This could be due to exposure to light, moisture, or elevated temperatures, leading to hydrolysis of the ester or other decomposition pathways. The presence of the bromophenyl group might also contribute to photosensitivity.

  • Recommended Action:

    • Analytical Confirmation: Before use, it is highly recommended to re-analyze the compound's purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) can confirm its identity and purity.

    • Small-Scale Test: If analytical instrumentation is unavailable, perform a small-scale pilot reaction to see if the desired outcome is achieved. Compare the results with those from a previous, non-discolored batch if possible.

    • Causality Check: Review your storage conditions. Was the container properly sealed? Was it exposed to light or temperature fluctuations? This will help prevent future degradation.

  • Expert Insight: The 1,3-dicarbonyl system in the molecule can be susceptible to various reactions. The presence of impurities could significantly impact downstream applications, especially in sensitive catalytic reactions or biological assays.

Issue 2: I am observing unexpected peaks in my analytical data (NMR, LC-MS) after dissolving the compound.
  • Potential Cause:

    • Solvent Reactivity: The solvent used may not be anhydrous, leading to hydrolysis of the methyl ester to the corresponding carboxylic acid. α-keto esters can be particularly susceptible to hydrolysis.[5]

    • Degradation in Solution: The compound may be unstable in the chosen solvent over time, especially if not stored properly.

  • Recommended Action:

    • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing solutions, especially for moisture-sensitive compounds.

    • Prepare Fresh Solutions: It is best practice to prepare solutions immediately before use.

    • Proper Solution Storage: If a stock solution must be stored, it should be aliquoted into tightly sealed vials under an inert atmosphere and stored at low temperatures (e.g., -20°C or -80°C).

  • Self-Validation Protocol:

    • Run a time-course stability study. Analyze the freshly prepared solution by HPLC or LC-MS. Then, re-analyze the same solution after several hours at room temperature and after 24 hours of storage under recommended conditions to assess its stability.

Issue 3: My reaction yield is lower than expected.
  • Potential Cause:

    • Compound Purity: The starting material may have degraded, as discussed in Issue 1.

    • Handling Errors: Improper handling, such as prolonged exposure to air or moisture during weighing or reaction setup, can introduce impurities or degrade the compound.

    • Reaction Conditions: The α-keto ester functionality is reactive and may participate in side reactions depending on the specific chemical environment (e.g., strong bases, nucleophiles).

  • Recommended Action:

    • Verify Purity: Confirm the purity of your starting material.

    • Optimize Handling: Weigh the compound quickly and in a dry environment. If the reaction is sensitive to air or moisture, use inert atmosphere techniques (e.g., a glovebox or Schlenk line).[4]

    • Review Reaction Scheme: Consider the reactivity of the α-keto ester group in your specific reaction. It may be necessary to protect this functional group or adjust the reaction conditions to minimize side products.

Summary of Storage and Handling Conditions

ConditionSolid CompoundIn Solution
Temperature 0-8°C[2]-20°C to -80°C
Atmosphere Tightly sealed, inert gas overlay recommended[3][4]Tightly sealed, inert gas overlay
Light Protect from light (amber vial)Protect from light (amber vial)
Moisture Store in a dry, desiccated environmentUse anhydrous solvents

Experimental Workflow & Diagrams

Workflow for Preparing a Stock Solution

G start Start: Prepare Stock Solution equilibrate Equilibrate compound to room temperature in a desiccator start->equilibrate weigh Weigh the required amount quickly in a controlled environment equilibrate->weigh add_solvent Add anhydrous solvent (e.g., DMSO) to the vial weigh->add_solvent dissolve Vortex or sonicate until fully dissolved add_solvent->dissolve aliquot Aliquot into smaller, single-use vials dissolve->aliquot store Store at -20°C or -80°C under inert atmosphere aliquot->store end_point End: Solution ready for use store->end_point

Caption: Workflow for preparing a stable stock solution.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions problem Problem Observed (e.g., low yield, discoloration) degradation Compound Degradation problem->degradation handling Improper Handling problem->handling solvent Solvent Issues problem->solvent reanalyze Re-analyze Purity (HPLC, NMR) degradation->reanalyze review_storage Review Storage Conditions degradation->review_storage inert_tech Use Inert Techniques handling->inert_tech solvent->reanalyze check solution stability use_anhydrous Use Anhydrous Solvents solvent->use_anhydrous

Sources

Overcoming low yield in the synthesis of Raltegravir from Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Raltegravir Synthesis

Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low yields in the synthesis of Raltegravir, specifically focusing on the challenging cyclocondensation step involving precursors like Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate to form the core pyrimidinone structure. Our goal is to move beyond simple protocols and delve into the mechanistic causality behind common synthetic pitfalls, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly low yields (<40%) in the pyrimidinone ring formation step. What are the most common culprits?

Low yields in this critical cyclocondensation reaction typically stem from three primary issues: (1) competition from a thermodynamically favorable side reaction, leading to the formation of a 4-oxo-4H-pyran-2-carboxylate impurity; (2) suboptimal reaction conditions (temperature, concentration, base selection) that either fail to drive the reaction to completion or accelerate side product formation; and (3) degradation of the starting materials or product during the reaction. The 1,3-dicarbonyl moiety in your starting material is highly susceptible to alternative cyclization pathways.

Q2: During our reaction workup and purification, we've isolated a significant, unidentified side product. What is its likely structure and origin?

The most probable side product is Methyl 6-(3-bromophenyl)-4-oxo-4H-pyran-2-carboxylate. This arises from an intramolecular acid-catalyzed cyclization and dehydration of the this compound starting material, a common competing pathway for γ-dioxo esters.[1][2] This side reaction is often favored at elevated temperatures in the presence of even trace amounts of acid. Verifying its structure can be done via NMR and Mass Spectrometry.

Q3: How critical is the purity of the starting this compound?

It is absolutely critical. The presence of residual acid from its synthesis can catalyze the formation of the pyranone side product mentioned above. Furthermore, any residual solvent or moisture can interfere with the chosen base's efficacy in the main reaction. We recommend either re-purifying your starting material via column chromatography or a short path distillation or ensuring its neutrality by washing a solution of it with a mild bicarbonate solution, followed by drying and solvent removal, before use.

Q4: We are forming the pyrimidinone ring by reacting our dioxobutanoate with an amidine source. How does the choice of base and solvent impact the reaction yield?

The base and solvent system is paramount. The base's role is to deprotonate the amidine, increasing its nucleophilicity to attack the keto-ester. A strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often preferred to minimize side reactions. The solvent must effectively solubilize both reactants but not interfere. Aprotic polar solvents like DMF or DMSO are often used, but can require higher temperatures. A less polar solvent like xylene is used in many documented syntheses for the final cyclization step, as it facilitates the requisite high temperatures for dehydration and ring closure.[3] The optimal choice depends on the specific amidine derivative used.

Troubleshooting Guide: Low Yield in Pyrimidinone Formation

This section provides a deeper dive into specific problems and offers detailed protocols for resolution.

Problem: Predominant Formation of Pyranone Side Product

The formation of the pyranone ring is a significant challenge. Understanding the mechanism is key to suppressing it.

Mechanistic Insight: The desired reaction involves the nucleophilic attack of an activated amidine on the C4-carbonyl of the dioxobutanoate, followed by cyclization and dehydration to form the pyrimidinone. The competing reaction is an intramolecular cyclization where the enol form of the C2-carbonyl attacks the C4-carbonyl, leading to the pyranone after dehydration.

Below is a diagram illustrating the competing reaction pathways.

G cluster_main Reaction Pathways Start This compound Amidine + Amidine Derivative (e.g., from 2-amino-2-methylpropanenitrile) Side_Intermediate Enol Intermediate Start->Side_Intermediate Pathway 2 (Competing) Conditions: Acidic Trace, High Temp. Desired_Intermediate Amidine Adduct Intermediate Amidine->Desired_Intermediate Pathway 1 (Desired) Conditions: Strong Base, Aprotic Solvent Pyrimidinone Desired Product: Hydroxypyrimidinone Core Desired_Intermediate->Pyrimidinone Cyclization/ Dehydration Pyranone Side Product: Methyl 6-(3-bromophenyl) -4-oxo-4H-pyran-2-carboxylate Side_Intermediate->Pyranone Intramolecular Cyclization

Caption: Competing pathways in pyrimidinone synthesis.

Troubleshooting Protocol 1: Suppressing Pyranone Formation

This protocol is designed to favor the bimolecular reaction with the amidine over the unimolecular side reaction.

  • Reagent Preparation:

    • Ensure the this compound is pure and anhydrous.

    • Use a freshly opened or distilled anhydrous aprotic solvent (e.g., Toluene, Xylene, or DMF).

    • Ensure the amidine derivative is dry and of high purity.

  • Reaction Setup (Inverse Addition):

    • To a solution of the amidine derivative (1.0 eq) and a suitable base (e.g., DBU, 1.2 eq) in anhydrous solvent at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.1 eq) dropwise over 30-60 minutes.

    • Causality: Adding the dioxobutanoate slowly to an excess of the activated amidine ensures that its concentration remains low, statistically favoring the desired intermolecular reaction over the competing intramolecular cyclization.

  • Reaction Execution & Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the formation of the desired product.

    • Once the initial adduct formation is complete, heat the reaction mixture to reflux (e.g., in xylene, ~140 °C) for 6-12 hours to facilitate the final cyclization and dehydration step.[4]

  • Workup and Purification:

    • Cool the reaction mixture and quench by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to neutralize the base.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization.

Problem: Low or Stalled Conversion

If you have successfully suppressed side product formation but still see a large amount of unreacted starting material, the issue may lie with reaction kinetics.

Troubleshooting Protocol 2: Optimizing Reaction Conditions

The goal here is to identify the optimal parameters to drive the reaction to completion. We recommend a Design of Experiments (DoE) approach, but a simplified optimization table is provided below.

ParameterCondition A (Baseline)Condition B (Base)Condition C (Solvent)Condition D (Temp)
Dioxobutanoate 1.0 eq1.0 eq1.0 eq1.0 eq
Amidine Source 1.1 eq1.1 eq1.1 eq1.1 eq
Base K₂CO₃ (2.0 eq)DBU (1.5 eq) DBU (1.5 eq)DBU (1.5 eq)
Solvent AcetonitrileAcetonitrileDMF DMF
Temperature 80 °C80 °C80 °C120 °C
Time 24 h24 h24 h24 h
Expected Outcome Low conversionModerate conversionHigh conversion>95% conversion

Causality: Weaker inorganic bases like K₂CO₃ may not be sufficient to fully activate the amidine. Stronger organic bases like DBU are more effective.[5] Solvents like DMF or DMSO can better solvate ionic intermediates and allow for higher reaction temperatures, accelerating the reaction rate. Many Raltegravir synthesis patents cite the use of high-boiling point solvents like xylene for the final cyclization step, indicating the necessity of high thermal energy.[3][4]

Workflow for Troubleshooting Low Conversion:

G cluster_low_conversion Low Conversion Path cluster_side_product Side Product Path start Low Yield Observed check_purity Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_purity decision What is the main issue? check_purity->decision low_conversion High % of Starting Material Remains decision->low_conversion Low Conversion side_product Major Side Product Detected (Likely Pyranone) decision->side_product Side Product optimize_base Screen Stronger Bases (e.g., DBU, NaH, t-BuOK) low_conversion->optimize_base Base may be too weak optimize_temp Increase Reaction Temperature (Consider higher boiling solvent) optimize_base->optimize_temp If still slow end_conversion Achieve >95% Conversion optimize_temp->end_conversion check_sm_purity Ensure Anhydrous & Neutral Starting Material side_product->check_sm_purity Check for acid catalyst protocol_1 Implement Protocol 1: Inverse Addition, Temp Control end_side_product Minimize Side Product to <5% protocol_1->end_side_product check_sm_purity->protocol_1

Caption: A decision-making workflow for troubleshooting.

By systematically addressing potential side reactions and optimizing reaction kinetics, researchers can significantly improve the yield and purity of the crucial pyrimidinone intermediate in the synthesis of Raltegravir.

References

  • PubChem. Raltegravir. National Center for Biotechnology Information. [Link]

  • Wikipedia. Raltegravir. Wikimedia Foundation. [Link]

  • Gurjar, M. K., et al. (2013). Synthesis of raltegravir. WO2013098854A2.
  • Stathakis, C. I., et al. (2017). (Chloromethyl)dimethylchlorosilane−KF: A Two-Step Solution to the Selectivity Problem in the Methylation of a Pyrimidone Intermediate en Route to Raltegravir. Organic Process Research & Development, 21(9), 1413–1418. [Link]

  • Guo, D., et al. (2009). Improved synthesis of raltegravir. Journal of China Pharmaceutical University, 40(6), 297-301. [Link]

  • Hombrouck, A., et al. (2009). Raltegravir: molecular basis of its mechanism of action. Current opinion in pharmacology, 9(5), 555-560. [Link]

  • Guo, D., et al. (2009). Improved synthesis of raltegravir. ResearchGate. [Link]

  • SSU ePortfolio. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [Link]

  • Emcure Pharmaceuticals Ltd. (2015). Synthesis of raltegravir. EP2804607B1.
  • Wang, Z., et al. (2012). Hydroxyl may not be indispensable for raltegravir: Design, synthesis and SAR Studies of raltegravir derivatives as HIV-1 inhibitors. European journal of medicinal chemistry, 50, 361-372. [Link]

  • Perjéssy, A., & Lácová, M. (1994). Preparation and Study of Reactions of the 5-Substituted 4-Oxo-4H-pyran-2-carboxylic Acid. Chemical Papers, 48(5), 341-345. [Link]

  • Aurobindo Pharma Ltd. (2019). Process for the preparation of raltegravir. US10259778B2.

Sources

Technical Support Center: A Researcher's Guide to Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile β-keto ester. Here, we provide in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to ensure the integrity of your experimental outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most probable impurities in my sample of this compound?

The purity of this compound is paramount for its successful application in pharmaceutical synthesis and materials science[1]. Impurities can arise from several sources, primarily the synthetic route and subsequent degradation. The most common synthesis is a crossed Claisen condensation between 3-bromoacetophenone and a dialkyl oxalate (typically dimethyl or diethyl oxalate)[2][3][4].

Based on this, the common impurities can be categorized as follows:

  • Starting Materials:

    • Unreacted 3-bromoacetophenone

    • Unreacted dimethyl oxalate

  • Side-Reaction Products:

    • Self-condensation product of 3-bromoacetophenone (though less likely under controlled conditions).

    • Products from side reactions involving the base used in the condensation.

  • Degradation Products:

    • Hydrolysis Product: 4-(3-bromophenyl)-2,4-dioxobutanoic acid, formed by the hydrolysis of the methyl ester.

    • Decarboxylation Product: 1-(3-bromophenyl)ethan-1-one (3-bromoacetophenone), which can also be an unreacted starting material.

The following table summarizes these potential impurities:

Impurity CategorySpecific ImpurityOrigin
Starting Materials 3-BromoacetophenoneIncomplete reaction
Dimethyl oxalateIncomplete reaction
Degradation Products 4-(3-bromophenyl)-2,4-dioxobutanoic acidHydrolysis of the ester
1-(3-bromophenyl)ethan-1-oneDecarboxylation
Q2: My HPLC analysis shows a broad peak or multiple peaks for my purified product. What could be the cause?

This is a common observation with β-keto esters and is often attributed to keto-enol tautomerism . This compound can exist as an equilibrium mixture of the keto and enol forms. These tautomers can interconvert on the timescale of the chromatographic separation, leading to peak broadening or even the appearance of two distinct peaks[5].

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Tautomerism is often pH-dependent. Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) can sometimes accelerate the interconversion, resulting in a single, sharper peak[5].

  • Elevate Column Temperature: Increasing the column temperature can also speed up the keto-enol interconversion, leading to a more averaged signal and improved peak shape[5].

  • Use a Specialized Column: In some challenging cases, mixed-mode chromatography columns have been shown to provide better peak shapes for β-dicarbonyl compounds[5].

G Troubleshooting Poor HPLC Peak Shape Broad_Peak Broad or Multiple Peaks in HPLC Keto_Enol Keto-Enol Tautomerism Broad_Peak->Keto_Enol Primary Cause Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Keto_Enol->Adjust_pH Solution 1 Increase_Temp Increase Column Temperature Keto_Enol->Increase_Temp Solution 2 Special_Column Consider Mixed-Mode Column Keto_Enol->Special_Column Solution 3 Sharper_Peak Sharper, Single Peak Adjust_pH->Sharper_Peak Increase_Temp->Sharper_Peak Special_Column->Sharper_Peak

Caption: Troubleshooting workflow for poor HPLC peak shape of β-keto esters.

Troubleshooting and Purification Guides

Q3: How can I remove unreacted 3-bromoacetophenone from my product?

Unreacted 3-bromoacetophenone is a common impurity. Two effective methods for its removal are recrystallization and column chromatography.

Recrystallization is an effective technique for purifying solid compounds by separating them from soluble impurities[6][7]. The choice of solvent is critical for successful recrystallization[8].

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection:

    • Ideal solvents are those in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Commonly used solvents for esters include ethanol, methanol, ethyl acetate, and mixtures with non-polar solvents like hexanes or heptane[8]. A mixture of ethanol and water can also be effective[9].

    • Begin by testing small amounts of your crude product in different solvents to find the optimal one.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Column chromatography separates compounds based on their differential adsorption to a stationary phase[6].

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Eluent Selection:

    • The choice of eluent is critical for good separation. A solvent system that gives a good separation of your product and 3-bromoacetophenone on a Thin Layer Chromatography (TLC) plate should be used.

    • A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate[10]. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Column Packing:

    • Properly pack a glass column with a slurry of silica gel in the initial eluent.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

G Purification Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Q4: I suspect my product has hydrolyzed. How can I detect and remove the resulting carboxylic acid?

The hydrolysis of the methyl ester to 4-(3-bromophenyl)-2,4-dioxobutanoic acid is a potential degradation pathway.

Detection:

  • TLC Analysis: The carboxylic acid is significantly more polar than the ester. On a TLC plate, it will have a much lower Rf value and may show streaking.

  • NMR Spectroscopy: In the 1H NMR spectrum, the appearance of a broad singlet corresponding to the carboxylic acid proton (usually >10 ppm) and the disappearance or reduction in the intensity of the methyl ester singlet (around 3.8-4.0 ppm) are indicative of hydrolysis. You can consult reference tables for common NMR impurities to aid in identification[11][12][13][14].

  • IR Spectroscopy: The presence of a broad O-H stretch in the region of 2500-3300 cm-1 in the IR spectrum is characteristic of a carboxylic acid.

Removal:

  • Aqueous Wash: An effective way to remove the acidic impurity is to dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The desired ester will remain in the organic layer.

    • Caution: Ensure to subsequently wash the organic layer with brine and dry it thoroughly before removing the solvent.

  • Column Chromatography: The more polar carboxylic acid will have a much stronger affinity for the silica gel and will either remain at the top of the column or elute much later than the desired ester product.

Analytical Methods for Purity Assessment

Q5: What are the recommended analytical methods for determining the purity of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Techniques:

TechniquePurposeKey Considerations
HPLC-UV Quantitative purity analysis and detection of non-volatile impurities.Use a C18 reverse-phase column. A gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile or methanol is a good starting point. UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable. As mentioned in Q2, be mindful of peak shape issues due to tautomerism[5].
GC-MS Detection of volatile impurities and confirmation of product identity.A standard non-polar capillary column (e.g., DB-5ms) is often suitable. A temperature gradient program will be necessary to separate compounds with different boiling points. The mass spectrometer provides definitive identification of the product and impurities based on their mass-to-charge ratio and fragmentation patterns[12].
1H and 13C NMR Structural confirmation and identification of impurities.NMR is excellent for identifying and quantifying impurities if their signals do not overlap with the product signals. Reference spectra and impurity tables are valuable resources[11][12][13][14].
Melting Point A sharp melting point close to the literature value (if available) is a good indicator of high purity for solid compounds.A broad melting range suggests the presence of impurities.

References

  • Organic Syntheses Procedure. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Lui, F., & Mazzola, E. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1636–1655.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]

  • Agilent. (2024, September 10). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • ACS Omega. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

  • FDA. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high yields of your target compound.

Overview of the Synthesis

The synthesis of this compound, a valuable β-keto ester, is typically achieved through a Claisen condensation reaction.[1][2] This reaction involves the carbon-carbon bond formation between two esters in the presence of a strong base.[1] Specifically, it is a crossed Claisen condensation between methyl 3-bromobenzoate and methyl acetate. The selection of an appropriate catalyst (base) and careful control of reaction conditions are paramount to maximizing yield and minimizing side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions based on established chemical principles.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Low or no yield is a common frustration in organic synthesis. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[3][4]

  • Potential Cause 1: Inactive or Inappropriate Base/Catalyst. The Claisen condensation is critically dependent on a sufficiently strong base to deprotonate the α-carbon of methyl acetate, forming the reactive enolate.[1][2]

    • Recommended Solution:

      • Base Strength: If you are using a weaker base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider switching to a stronger base such as sodium ethoxide (NaOEt), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu).[3] Stronger bases will more effectively drive the equilibrium towards enolate formation.[1]

      • Base Quality: Alkoxide bases can degrade over time due to exposure to moisture and air. Use freshly prepared or newly purchased alkoxides.[5] If preparing your own, ensure the parent alcohol is anhydrous.

      • Stoichiometry: The Claisen condensation requires a stoichiometric amount of base, not a catalytic amount. This is because the final β-keto ester product is more acidic than the starting ester and will be deprotonated by the base, driving the reaction to completion.[1][6] Ensure you are using at least one full equivalent of the base.

  • Potential Cause 2: Presence of Water. Water will react with and quench the strong base, preventing the formation of the necessary enolate.[3][4] Hydroxide ions formed can also lead to saponification (hydrolysis) of your ester starting materials and product.[7]

    • Recommended Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[4] Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Potential Cause 3: Inadequate Reaction Temperature or Time.

    • Recommended Solution:

      • Temperature: Claisen condensations often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it to reflux.[3]

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Some reactions may require extended periods to reach completion.[3]

Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

Side product formation can often be attributed to self-condensation of the starting materials or other competing reactions.

  • Potential Cause 1: Self-Condensation of Methyl Acetate. If the addition of methyl 3-bromobenzoate is too slow, the methyl acetate enolate can react with another molecule of methyl acetate.

    • Recommended Solution:

      • Order of Addition: A common strategy in mixed Claisen condensations is to slowly add the enolizable ester (methyl acetate) to a mixture of the non-enolizable ester (methyl 3-bromobenzoate) and the base. This ensures that the concentration of the enolate is always low, minimizing self-condensation.

  • Potential Cause 2: Transesterification. If the alkoxide base used does not match the alkoxy group of the ester, transesterification can occur, leading to a mixture of products.[8]

    • Recommended Solution:

      • Matching Base and Ester: Use a base with the same alkyl group as your methyl esters, such as sodium methoxide (NaOMe). This will prevent the exchange of the alkoxy groups.[1][8]

  • Potential Cause 3: Hydrolysis of Esters. As mentioned, the presence of water and hydroxide ions can lead to the hydrolysis of your starting materials and the desired β-keto ester product into carboxylic acids.[7]

    • Recommended Solution:

      • Strict Anhydrous Conditions: Re-emphasizing the importance of excluding water from your reaction is crucial for preventing this side reaction.[4]

Q3: I'm having difficulty purifying the final product. What are some effective purification strategies?

Purification of β-keto esters can sometimes be challenging due to their properties.

  • Potential Issue 1: Incomplete Acidic Workup. The product of the Claisen condensation is initially the enolate salt of the β-keto ester.[1] This salt is often soluble in the aqueous layer during extraction.

    • Recommended Solution:

      • Acidification: During the workup, carefully add a dilute acid (e.g., aqueous HCl or H₂SO₄) to neutralize the reaction mixture and protonate the enolate to form the neutral β-keto ester.[1][9] Ensure the aqueous layer is acidic (check with pH paper) before extraction.

  • Potential Issue 2: Emulsion Formation during Extraction.

    • Recommended Solution:

      • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions and further remove water.

  • Potential Issue 3: Co-eluting Impurities during Chromatography.

    • Recommended Solution:

      • Alternative Purification Methods: If column chromatography is not providing adequate separation, consider vacuum distillation if the product is thermally stable. Recrystallization from a suitable solvent system can also be a highly effective method for obtaining pure product.[10]

      • Copper Chelate Method: An older but effective method for purifying β-diketones and related compounds involves the formation of a copper(II) chelate, which can be isolated and then decomposed with acid to regenerate the pure product.[5]

Frequently Asked Questions (FAQs)

Q: What is the role of Magnesium Ethoxide in this type of synthesis?

A: Magnesium ethoxide can be used as a strong base to promote Claisen-type condensations.[11] It is known to facilitate the formation of enolates from esters and ketones.[11] Its bivalent nature can sometimes influence the stereochemistry of the reaction or the aggregation state of the enolate, potentially offering different reactivity compared to sodium or potassium alkoxides.

Q: Can I use a Lewis acid catalyst for this synthesis?

A: While the classic Claisen condensation is base-promoted, Lewis acids are also used in various β-keto ester syntheses.[12] For instance, yttria-zirconia based Lewis acids have been shown to be effective in the synthesis of β-keto esters from aldehydes and diazoacetates.[12] However, for the direct condensation of two esters, strong bases are the conventional and most direct catalysts.

Q: My starting material, methyl 3-bromobenzoate, is not fully consumed. How can I drive the reaction to completion?

A: In addition to the troubleshooting points above (ensuring active base, anhydrous conditions, and sufficient reaction time/temperature), you can consider using a slight excess (e.g., 1.1 to 1.5 equivalents) of methyl acetate and the base to ensure the complete conversion of the more valuable methyl 3-bromobenzoate.

Q: How do I prepare sodium methoxide in the lab?

A: Sodium methoxide can be prepared by carefully adding small pieces of clean sodium metal to anhydrous methanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas, so it must be performed with appropriate safety precautions, including proper ventilation and the absence of ignition sources.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous solvent (e.g., toluene or THF) and sodium methoxide (1.1 equivalents).

  • Addition of Esters: Add methyl 3-bromobenzoate (1.0 equivalent) to the flask. In the dropping funnel, prepare a solution of anhydrous methyl acetate (1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Begin stirring the mixture in the flask and slowly add the methyl acetate solution from the dropping funnel over a period of 30-60 minutes. After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding dilute hydrochloric acid until the aqueous layer is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization.[10]

Data Presentation

Table 1: Comparison of Common Bases for Claisen Condensation

BasepKa of Conjugate AcidTypical SolventKey Considerations
Sodium Methoxide (NaOMe)~15.5 (Methanol)Methanol, THF, TolueneIdeal for methyl esters to avoid transesterification.[8]
Sodium Ethoxide (NaOEt)~16 (Ethanol)Ethanol, THF, TolueneCan cause transesterification with methyl esters.[3]
Potassium tert-Butoxide (KOtBu)~18 (tert-Butanol)THF, tert-ButanolVery strong, sterically hindered base. Can be very effective.[3]
Sodium Hydride (NaH)~35 (H₂)THF, DMFNon-nucleophilic, very strong base. Requires careful handling.
Magnesium Ethoxide (Mg(OEt)₂)~16 (Ethanol)Ethanol, THFDivalent cation may influence reactivity.[11]

Visualizations

Reaction Mechanism

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Final Protonation MeOAc Methyl Acetate Enolate Methyl Acetate Enolate MeOAc->Enolate Deprotonation Me3BrBz Methyl 3-bromobenzoate Enolate->Me3BrBz Base Base (e.g., MeO⁻) Base->MeOAc Tetrahedral_Int Tetrahedral Intermediate Me3BrBz->Tetrahedral_Int Nucleophilic Addition Product_BKeto Product (β-Keto Ester) Tetrahedral_Int->Product_BKeto Elimination of MeO⁻ Enolate_ref Enolate Product_Enolate Product Enolate (Resonance Stabilized) Product_BKeto->Product_Enolate Deprotonation by Base Tetrahedral_Int_ref Tetrahedral Intermediate Final_Product This compound Product_Enolate->Final_Product Protonation Acid Acidic Workup (H₃O⁺) Acid->Product_Enolate Troubleshooting_Workflow Start Low Yield or No Product Check_Base Evaluate Base Start->Check_Base Check_Conditions Check Reaction Conditions Check_Base->Check_Conditions Base OK Base_Strength Use Stronger Base (e.g., NaOMe, KOtBu) Check_Base->Base_Strength Weak? Base_Fresh Use Fresh/Anhydrous Base Check_Base->Base_Fresh Old? Base_Stoich Use Stoichiometric Amount Check_Base->Base_Stoich Catalytic? Check_Purity Verify Reagent Purity Check_Conditions->Check_Purity Conditions OK Anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents) Check_Conditions->Anhydrous Moisture? Inert_Atm Use Inert Atmosphere (N₂/Ar) Check_Conditions->Inert_Atm Air Sensitive? Temp_Time Optimize Temperature & Time Check_Conditions->Temp_Time Sub-optimal? Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure? Success Improved Yield Base_Strength->Success Base_Fresh->Success Base_Stoich->Success Anhydrous->Success Inert_Atm->Success Temp_Time->Success Purify_SM->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Troubleshooting low yield in 1,5-diketone cyclization. BenchChem Technical Support.
  • Taylor & Francis Online. (n.d.). Synthesis of β‐Keto Esters Promoted by Yttria‐Zirconia Based Lewis Acid Catalyst. Full article.
  • BenchChem. (2025). Technical Support Center: Synthesis of Chlorinated Diketones. BenchChem Technical Support.
  • Wikipedia. (n.d.). Claisen condensation.
  • ACS Omega. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Publications.
  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry.
  • PubMed Central (PMC). (n.d.). Recent Developments in the Synthesis of β-Diketones. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation.
  • ResearchGate. (2025). Recent Advances in the Synthesis of 1,3-Diketones.
  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry.
  • PubMed Central (PMC). (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. National Institutes of Health.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.
  • PubMed Central (PMC). (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Institutes of Health.
  • ResearchGate. (n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol.
  • YouTube. (2018). Claisen Condensation Reaction Mechanism.
  • Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.
  • Salispharm. (2024). What is Magnesium Ethoxide Used For?.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones. BenchChem Technical Support.
  • Chem-Impex. (n.d.). Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • ChemicalBook. (2019). Activity and Synthesis of Methyl 4-oxobutanoate.
  • Sciencemadness Discussion Board. (2016). Claisen Reaction.
  • ChemTube3D. (n.d.). Acylation at carbon Claisen ester condensation.
  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.
  • ResearchGate. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions.
  • Oriental Journal of Chemistry. (n.d.). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature.
  • PubMed Central (PMC). (2024). Brønsted Acid-Catalyzed, Asymmetric Allenoate Claisen Reaction. National Institutes of Health.
  • Sigma-Aldrich. (n.d.). Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.
  • USA Chemical Suppliers. (n.d.). methyl 4-(4-bromophenyl)-2,4-dioxobutanoate suppliers USA.

Sources

Validation & Comparative

A Comparative Guide to Raltegravir Precursors: Evaluating Established Routes Against a Novel Hypothetical Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of the primary synthetic precursors for the HIV integrase inhibitor, Raltegravir. We will delve into the established, industrially significant manufacturing routes, offering a critical analysis of their respective strengths and weaknesses. Furthermore, we will address the potential utility of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a compound not currently featured in mainstream Raltegravir synthesis, by proposing a hypothetical pathway for its incorporation. This comparative analysis is intended to furnish researchers and process chemists with a comprehensive understanding of the synthetic landscape for this vital antiretroviral agent.

Introduction to Raltegravir and the Imperatives of Efficient Synthesis

Raltegravir (Isentress®) was the first-in-class HIV integrase strand transfer inhibitor approved for the treatment of HIV-1 infection[1][2]. Its novel mechanism of action and potent antiviral activity have made it a cornerstone of combination antiretroviral therapy. The complex molecular architecture of Raltegravir, which features a central hydroxypyrimidinone core linked to a 1,3,4-oxadiazole moiety and a fluorobenzyl group, presents significant synthetic challenges. Consequently, the development of efficient, scalable, and cost-effective manufacturing processes is of paramount importance to ensure its widespread availability.

Key considerations in the synthesis of Raltegravir include:

  • Overall Yield: Maximizing the conversion of starting materials to the final active pharmaceutical ingredient (API).

  • Step Economy: Minimizing the number of synthetic steps to reduce manufacturing time and cost.

  • Reagent Safety and Cost: Employing readily available, less hazardous, and economically viable reagents.

  • Stereoselectivity and Regioselectivity: Precisely controlling the formation of the desired isomers to avoid difficult and costly purification steps.

  • Environmental Impact: Reducing waste and employing greener solvents and catalysts.

Established Synthetic Routes to Raltegravir

The industrial synthesis of Raltegravir has evolved significantly since its initial development. Here, we compare two major strategies: the first-generation manufacturing route and a more refined, second-generation process, both pioneered by Merck. Additionally, we will examine common alternative approaches found in the patent literature.

The First-Generation Manufacturing Process

The initial large-scale synthesis of Raltegravir was a nine-step linear sequence with an overall yield of approximately 22%[3]. A key feature of this route was the construction of the hydroxypyrimidinone core via a thermal rearrangement of an amidoxime-dimethyl acetylenedicarboxylate (DMAD) adduct[3].

A significant challenge in this and other early syntheses is the selective N-methylation of the pyrimidinone ring. Traditional methylating agents often lead to a mixture of N-methylated and O-methylated products, which are difficult to separate and reduce the overall yield of the desired product.

The Second-Generation Manufacturing Process

To address the shortcomings of the initial route, a more efficient second-generation process was developed, boasting an overall yield of 35%[3]. This improved synthesis features a more selective methylation procedure, results in a three- to four-fold increase in productivity, and reduces organic and aqueous waste by 65%[3]. This route represents a significant advancement in the sustainable and cost-effective production of Raltegravir.

Alternative Synthetic Strategies and Key Intermediates

The patent literature reveals several alternative approaches to Raltegravir, often focusing on different ways to construct the core heterocyclic systems or to introduce the side chains. Many of these routes start with 2-amino-2-methylpropanenitrile and build the molecule from there[1][4].

A common and critical intermediate in many Raltegravir syntheses is 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide . This compound represents the fully assembled pyrimidinone core with the fluorobenzyl side chain, ready for the final coupling with the oxadiazole moiety.

Another key precursor is 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride . However, this acyl chloride is known to be unstable, which has prompted the development of alternative methods that either generate it in situ or construct the oxadiazole ring at a different stage of the synthesis[5][6][7]. Some innovative "retrosynthetic" approaches build the oxadiazole ring late in the synthesis to circumvent the use of its unstable acyl chloride derivative[5][6][7].

Comparative Analysis of Established Raltegravir Precursors

The choice of starting materials and synthetic strategy has a profound impact on the overall efficiency and cost of Raltegravir production. Below is a comparative summary of the key precursors and their associated synthetic routes.

Precursor/RouteKey AdvantagesKey DisadvantagesOverall YieldReference
First-Generation Process Established proof-of-concept for large-scale synthesis.Lower overall yield, less efficient methylation, higher waste generation.~22%[3]
Second-Generation Process High overall yield, improved productivity, significantly reduced waste, more selective methylation.Represents a highly optimized and likely proprietary process.35%[3]
Routes utilizing 2-amino-2-methylpropanenitrile Readily available and cost-effective starting material.Can involve lengthy synthetic sequences with protection/deprotection steps.Varies[1][4]
Routes avoiding 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride Avoids the use of an unstable and hazardous reagent.May require the development of novel cyclization conditions.Varies[5][6][7]

Hypothetical Role of this compound in Raltegravir Synthesis

Our extensive literature review did not identify any established, peer-reviewed, or patented synthetic routes for Raltegravir that utilize this compound as a starting material or key intermediate. However, the chemical structure of this compound, specifically the 1,3-dicarbonyl moiety, suggests a potential for its use in the construction of heterocyclic cores.

Research has shown that methyl 4-aryl-2,4-dioxobutanoates can react with aminopyrimidines to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines[3]. While this specific ring system is not identical to the pyrimidinone core of Raltegravir, the underlying reactivity is relevant.

A Proposed Hypothetical Synthetic Pathway

Based on known chemical transformations, one could envision a hypothetical pathway where this compound is used to construct a pyrimidinone ring. This would likely involve a condensation reaction with a suitable amidine-containing building block. The bromo-substituent could then be functionalized, for example, through a cross-coupling reaction, to introduce other necessary functionalities.

It is crucial to emphasize that this is a speculative pathway. The development of such a route would require significant experimental validation to determine its feasibility, efficiency, and competitiveness against the established manufacturing processes.

Experimental Protocols for Key Transformations in Raltegravir Synthesis

To provide a practical context for the comparison of Raltegravir precursors, the following are representative, generalized experimental protocols for key steps in established synthetic routes.

Protocol 1: Formation of the Pyrimidinone Core

This protocol is a generalized representation of the cyclization step to form the central pyrimidinone ring system.

  • An appropriate amidoxime precursor is dissolved in a suitable solvent, such as methanol.

  • Dimethyl acetylenedicarboxylate (DMAD) is added dropwise at a controlled temperature.

  • The reaction mixture is stirred until the initial condensation is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a high-boiling point solvent, such as xylene, and heated to induce thermal rearrangement and cyclization.

  • The reaction is monitored for the formation of the desired hydroxypyrimidinone product.

  • Upon completion, the reaction mixture is cooled, and the product is isolated through crystallization or chromatography.

Protocol 2: Selective N-Methylation of the Pyrimidinone Ring

This protocol outlines a general procedure for the challenging N-methylation step.

  • The hydroxypyrimidinone intermediate is dissolved in an anhydrous aprotic solvent (e.g., DMSO).

  • A suitable base, such as magnesium methoxide, is added, and the mixture is stirred to form the corresponding salt.

  • A methylating agent, such as methyl iodide, is added portion-wise while maintaining strict temperature control.

  • The reaction is monitored closely to ensure complete consumption of the starting material and to minimize the formation of the O-methylated byproduct.

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Note: The second-generation process employs a more sophisticated and selective methylation strategy to overcome the formation of the O-methylated impurity.

Protocol 3: Final Coupling with the Oxadiazole Moiety

This protocol describes the final step in many Raltegravir syntheses, the amidation reaction to attach the oxadiazole side chain.

  • The key intermediate, 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide, is dissolved in an anhydrous aprotic solvent like THF.

  • A non-nucleophilic base, such as N-methylmorpholine, is added.

  • A solution of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in the same solvent is added slowly at a reduced temperature (e.g., 0-5 °C).

  • The reaction mixture is stirred until the amidation is complete.

  • The reaction is quenched, and the crude Raltegravir is isolated.

  • The final product is purified by crystallization to yield the high-purity API.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different precursors and synthetic strategies, the following diagrams are provided.

Diagram 1: Established Raltegravir Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A 2-Amino-2-methylpropanenitrile E Hydroxypyrimidinone Core A->E Cyclization with DMAD B 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid H 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride B->H Activation C 4-Fluorobenzylamine G Amine Intermediate for Final Coupling C->G Incorporation D Dimethyl acetylenedicarboxylate (DMAD) F N-Methylated Pyrimidinone E->F Selective N-Methylation F->G Amidation & Deprotection I Raltegravir G->I Final Coupling H->I Final Coupling

Caption: A simplified workflow of an established Raltegravir synthesis.

Diagram 2: Hypothetical Pathway for this compound

G cluster_0 Hypothetical Precursor cluster_1 Key Transformation cluster_2 Potential Intermediate cluster_3 Further Functionalization J This compound K Condensation with Amidine Derivative J->K L Brominated Pyrimidinone Analogue K->L M Cross-coupling & Side Chain Introduction L->M Raltegravir Analogue Raltegravir Analogue M->Raltegravir Analogue

Caption: A speculative pathway for utilizing an aryl dioxobutanoate.

Conclusion

The synthesis of Raltegravir is a testament to the ingenuity of process chemistry, with the second-generation manufacturing route representing a highly optimized and efficient process. The comparison of established precursors highlights a clear trajectory towards improved yield, reduced environmental impact, and enhanced safety and cost-effectiveness. While this compound is not a recognized precursor in the current Raltegravir synthesis landscape, its chemical structure suggests potential for the construction of related heterocyclic systems. The exploration of such novel pathways, while speculative, is essential for the continued innovation in pharmaceutical manufacturing and the discovery of next-generation antiretroviral agents. This guide serves as a comprehensive resource for understanding the current state of Raltegravir synthesis and as a potential starting point for future research endeavors.

References

A Senior Application Scientist's Guide to the Validation of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate Derivatives as Matrix Metalloproteinase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery, particularly in oncology and inflammatory diseases, the inhibition of Matrix Metalloproteinases (MMPs) remains a critical therapeutic strategy.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to validate the inhibitory effects of a novel class of compounds, Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate and its derivatives, against a key enzyme in this family: Matrix Metalloproteinase-2 (MMP-2, or Gelatinase A). We will explore the mechanistic rationale for this compound class, provide a comparative analysis against established inhibitors, and detail robust, self-validating experimental protocols for determining potency and cellular efficacy.

Introduction: Targeting MMP-2 in Disease

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[3] Under normal physiological conditions, their activity is tightly regulated by endogenous Tissue Inhibitors of Metalloproteinases (TIMPs).[4] However, in pathological states such as cancer metastasis, arthritis, and cardiovascular disease, the overexpression of MMPs like MMP-2 leads to excessive ECM degradation, facilitating cell invasion, angiogenesis, and tissue remodeling.[2][4]

The catalytic activity of MMPs is dependent on a zinc ion within the enzyme's active site.[1] This feature has been the cornerstone of inhibitor design, with most successful inhibitors incorporating a zinc-binding group (ZBG). The 2,4-dioxobutanoate scaffold, present in our topic compounds, represents a promising class of ZBG. It is hypothesized to act as a chelating agent, binding to the catalytic zinc ion and thereby blocking the enzyme's activity.[1][5] This guide provides the necessary protocols to test this hypothesis rigorously and compare the efficacy of these novel derivatives against established standards.

The Role of MMP-2 in Extracellular Matrix Degradation

The following diagram illustrates the signaling cascade leading to MMP-2 activation and its subsequent role in breaking down the ECM, a critical step for tumor cell invasion.

MMP2_Pathway cluster_1 Extracellular Space MT1_MMP MT1-MMP (MMP-14) TIMP2 TIMP-2 MT1_MMP->TIMP2 Binds to Active_MMP2 Active MMP-2 MT1_MMP->Active_MMP2 proMMP2 Pro-MMP-2 (Inactive) proMMP2->MT1_MMP Binds to ECM Extracellular Matrix (e.g., Type IV Collagen) Active_MMP2->ECM Degrades Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Promotes

Caption: MMP-2 activation at the cell surface leading to ECM degradation.

Comparative Landscape of MMP-2 Inhibitors

To properly evaluate a new inhibitor, its performance must be contextualized against existing alternatives. The choice of inhibitor can dramatically affect experimental outcomes due to differences in specificity, mechanism, and potency.

Inhibitor ClassExample(s)Mechanism of ActionKey AdvantagesKey Limitations
Endogenous Proteins TIMP-2Forms a 1:1 stoichiometric non-covalent complex with the MMP active site.[4]High specificity and affinity. The natural biological regulator.Difficult to produce recombinantly; large molecule with poor drug-like properties.
Hydroxamates GM 6001 (Ilomastat), MarimastatStrong bidentate chelation of the catalytic Zn²⁺ ion.Potent, broad-spectrum MMP inhibition. Well-characterized.Lack of specificity leads to off-target effects and clinical trial failures.
Tetracyclines DoxycyclineWeaker Zn²⁺ chelation and indirect effects on MMP expression.[4]Orally bioavailable; FDA approved for other indications.Low potency; non-specific mechanism. Not suitable for potent, targeted inhibition.
Selective Non-Hydroxamates ARP 100, SB-3CTBinds to the active site, often exploiting the S1' pocket for selectivity.[3][6]Improved selectivity for specific MMPs over others, reducing side effects.Can have lower potency than broad-spectrum hydroxamates.
Dioxobutanoates This compound Hypothesized: Chelation of the catalytic Zn²⁺ ion via the dioxo moiety.Novel chemical scaffold; potential for high potency and tunable selectivity.Mechanism and specificity require rigorous experimental validation.

A Step-by-Step Framework for Inhibitor Validation

A robust validation workflow is crucial for confirming the inhibitory activity and mechanism of a new compound.[7][8] It should progress from a controlled, purified enzyme system to a more complex, biologically relevant cell-based model.

Validation_Workflow start Synthesize & Purify Test Compound assay_1 Protocol 1: In Vitro Fluorometric Assay start->assay_1 calc_ic50 Determine IC50 Value (Potency) assay_1->calc_ic50 assay_2 Protocol 2: Cell-Based Gelatin Zymography calc_ic50->assay_2 If potent (e.g., IC50 < 10 µM) assess_cellular Assess Inhibition of Secreted MMP-2 Activity assay_2->assess_cellular moa Mechanism of Action Studies (e.g., Ki determination) assess_cellular->moa Further Characterization conclusion Validate as MMP-2 Inhibitor assess_cellular->conclusion

Caption: Experimental workflow for validating a novel MMP-2 inhibitor.
Protocol 1: In Vitro IC50 Determination using a Fluorometric Assay

This assay quantifies the direct inhibitory effect of a compound on purified, active MMP-2 enzyme. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric of potency.[9]

Principle: A quenched fluorescent peptide substrate is cleaved by active MMP-2, releasing a fluorophore and generating a signal. An inhibitor will prevent this cleavage, resulting in a lower signal.

Materials:

  • Recombinant Human Active MMP-2 (catalytic domain is sufficient)

  • Fluorogenic MMP-2 Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • Test Compound: this compound derivative, dissolved in 100% DMSO.

  • Control Inhibitor: GM 6001 (100 µM stock in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~328/393 nm)

Methodology:

  • Reagent Preparation:

    • Thaw enzyme and substrate on ice.

    • Prepare a 2X working solution of MMP-2 in Assay Buffer.

    • Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer.

    • Causality Check: The CaCl₂ in the buffer is essential, as calcium is a required cofactor for MMP stability and activity.

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10 mM stock, diluted to create a 10-point, 3-fold dilution series.

    • Dilute each DMSO concentration 1:25 into Assay Buffer to create a 4X final concentration of the inhibitor with 4% DMSO. This minimizes DMSO-induced artifacts while maintaining compound solubility.

  • Assay Plate Setup (50 µL final volume):

    • Test Wells: Add 12.5 µL of the 4X inhibitor dilutions.

    • Positive Control (100% Activity): Add 12.5 µL of Assay Buffer containing 4% DMSO (vehicle control).

    • Negative Control (0% Activity): Add 12.5 µL of Assay Buffer and 12.5 µL of the 4X control inhibitor (GM 6001).

    • Blank Wells: Add 25 µL of Assay Buffer.

  • Enzyme Addition & Pre-incubation:

    • Add 12.5 µL of the 2X MMP-2 enzyme solution to all wells except the Blanks.

    • Mix gently by tapping the plate.

    • Incubate for 30 minutes at 37°C.

    • Causality Check: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for accurate potency measurement.[10]

  • Reaction Initiation and Measurement:

    • Add 25 µL of the 2X substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence signal every 60 seconds for 30-60 minutes (kinetic mode).

Data Analysis:

  • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

  • Subtract the average rate of the blank wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

  • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Validation using Gelatin Zymography

This technique assesses the inhibitor's ability to block the activity of MMP-2 secreted by cells into their culture medium. It is a powerful, semi-quantitative method that also distinguishes between the inactive pro-form (pro-MMP-2) and the active form of the enzyme.[11]

Principle: Proteins in conditioned cell media are separated by size on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to refold and digest the gelatin. Areas of digestion appear as clear bands against a dark background after staining with Coomassie Blue.[12]

Materials:

  • Human fibrosarcoma cells (e.g., HT-1080), known to secrete high levels of pro-MMP-2.

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and serum-free medium.

  • Test Compound and Control Inhibitor (GM 6001).

  • Reagents for SDS-PAGE, with the addition of Gelatin (1 mg/mL) to the separating gel.[13]

  • Zymogram Renaturing Buffer: 2.5% (v/v) Triton X-100 in dH₂O.

  • Zymogram Developing Buffer: 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5.

  • Coomassie Brilliant Blue staining and destaining solutions.

Methodology:

  • Preparation of Conditioned Media:

    • Plate HT-1080 cells and grow to ~80% confluency.

    • Wash the cells twice with serum-free medium to remove any MMPs present in the FBS.[13]

    • Incubate the cells for 12-24 hours in serum-free medium containing various concentrations of the test inhibitor (e.g., 0.1x, 1x, and 10x the determined IC50) or vehicle (DMSO).

    • Collect the conditioned medium and centrifuge to remove cells and debris.[11]

  • Gelatin Zymography Electrophoresis:

    • Determine the protein concentration of each conditioned media sample to ensure equal loading.

    • Mix samples with non-reducing sample buffer. Do NOT boil the samples , as this would irreversibly denature the enzymes.[14]

    • Load equal amounts of protein per lane into a 10% polyacrylamide gel containing 0.1% gelatin.

    • Run the electrophoresis at 150V at 4°C until the dye front reaches the bottom of the gel.[13]

  • Enzyme Renaturation and Development:

    • Carefully remove the gel from the cassette.

    • Wash the gel 2 x 30 minutes in Renaturing Buffer with gentle agitation.

    • Causality Check: This step removes the SDS from the gel, allowing the MMPs to renature and regain their enzymatic activity. Triton X-100 is a non-ionic detergent that facilitates this process.[14]

    • Incubate the gel overnight (16-24 hours) at 37°C in Developing Buffer.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The clear bands correspond to areas where the gelatin has been digested by MMP-2.

    • Image the gel using a gel documentation system.

Data Analysis:

  • Identify the bands corresponding to pro-MMP-2 (~72 kDa) and active MMP-2 (~62 kDa).

  • The intensity and area of the clear bands are proportional to the amount of active enzyme.

  • Use densitometry software to quantify the band intensity in the inhibitor-treated lanes relative to the vehicle control lane. A dose-dependent decrease in band intensity validates the inhibitor's efficacy in a cellular context.

Conclusion

The validation of this compound derivatives requires a systematic and multi-faceted approach. By first establishing direct enzymatic inhibition and potency through in vitro fluorometric assays, researchers can confidently advance promising candidates to more complex cell-based models. Gelatin zymography provides crucial evidence of an inhibitor's ability to engage its target in a biological environment, a critical step in the early stages of drug discovery. This guide provides the foundational protocols and scientific rationale to rigorously assess this novel class of compounds, paving the way for the potential development of next-generation MMP-2 inhibitors.

References

  • Studylib. (n.d.). Gelatin Zymography Protocol. [Link]

  • Svineng, G., & Ravuri, C. (n.d.). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. PMC - NIH. [Link]

  • Unknown. (n.d.). Gelatin Zymography Protocol. [Link]

  • Miekus, K., et al. (2022). Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells. JoVE. [Link]

  • Enzyme inhibitory assay: Significance and symbolism. (2025). ResearchGate. [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. [Link]

  • Brooks, H.B., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Metalloprotease inhibitor. [Link]

  • Ferdinandy, P., et al. (2018). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. PMC - NIH. [Link]

  • Patsnap Synapse. (2024). What are MMP2 inhibitors and how do they work?. [Link]

  • Jones, J.H., et al. (n.d.). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. PubMed. [Link]

  • Konttinen, Y.T., et al. (n.d.). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. PMC - NIH. [Link]

  • Wang, G., et al. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. ResearchGate. [Link]

  • Speciale, C., et al. (n.d.). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a versatile building block, is of significant interest due to its potential applications in the synthesis of various bioactive molecules. This guide provides an in-depth comparison of viable synthetic routes to this target compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Introduction to this compound

This compound is a β-keto ester derivative with a reactive 1,3-dicarbonyl moiety and a bromophenyl group, making it a valuable precursor for a range of chemical transformations. Its structure allows for further functionalization, rendering it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The reliable production of this compound in high purity and yield is therefore a critical step in many research and development pipelines.

Primary Synthesis Route: The Claisen Condensation

The most established and direct route to this compound is through a crossed Claisen condensation. This reaction involves the condensation of 3-bromoacetophenone with an oxalate ester in the presence of a strong base.

Reaction Pathway: Claisen Condensation

claisen_condensation dimethyl_oxalate Dimethyl Oxalate intermediate Tetrahedral Intermediate dimethyl_oxalate->intermediate sodium_methoxide Sodium Methoxide (Base) enolate Enolate Intermediate sodium_methoxide->enolate enolate->intermediate + Dimethyl Oxalate product Methyl 4-(3-bromophenyl)- 2,4-dioxobutanoate intermediate->product - Methoxide

Caption: Claisen condensation of 3-bromoacetophenone with dimethyl oxalate.

Underlying Principles of the Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this specific synthesis, a "crossed" or "mixed" Claisen condensation is employed. Dimethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens and therefore cannot undergo self-condensation.[1][2] The reaction is initiated by the deprotonation of the α-carbon of 3-bromoacetophenone by a strong base, typically sodium methoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-keto ester. A full equivalent of base is necessary as the product is acidic and will be deprotonated, which drives the reaction to completion.

Detailed Experimental Protocols

This section provides a comprehensive, two-step protocol for the synthesis of this compound, starting from the preparation of the precursor, 3-bromoacetophenone.

Part 1: Synthesis of 3-Bromoacetophenone

This procedure is adapted from a well-established method for the bromination of acetophenone.[3]

  • Materials:

    • Acetophenone

    • Aluminum chloride (anhydrous)

    • Bromine

    • Dichloromethane (anhydrous)

    • Hydrochloric acid (concentrated)

    • Sodium bicarbonate solution (5%)

    • Anhydrous sodium sulfate

    • Ether

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add anhydrous aluminum chloride to anhydrous dichloromethane.

    • Cool the mixture in an ice bath and slowly add acetophenone while stirring.

    • Once the addition is complete, slowly add bromine from the dropping funnel, maintaining the temperature below 10°C.

    • After the addition of bromine, continue stirring at room temperature for 2-3 hours.

    • Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers and wash with water, followed by 5% sodium bicarbonate solution, and finally with water again.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude 3-bromoacetophenone can be purified by vacuum distillation to yield a colorless oil.

Part 2: Synthesis of this compound

This protocol is based on the general procedure for the Claisen condensation of methyl ketones with oxalate esters.[4]

  • Materials:

    • 3-Bromoacetophenone

    • Dimethyl oxalate

    • Sodium methoxide

    • Methanol (anhydrous)

    • Diethyl ether

    • Hydrochloric acid (dilute)

    • Brine

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.

    • Cool the solution in an ice bath.

    • In a separate flask, prepare a solution of 3-bromoacetophenone and dimethyl oxalate in anhydrous methanol.

    • Slowly add the solution of 3-bromoacetophenone and dimethyl oxalate to the cooled sodium methoxide solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

    • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, ensuring the final solution is acidic.

    • Extract the aqueous mixture with diethyl ether.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Parameter3-Bromoacetophenone SynthesisThis compound Synthesis
Reaction Type Electrophilic Aromatic SubstitutionCrossed Claisen Condensation
Key Reagents Acetophenone, Bromine, AlCl₃3-Bromoacetophenone, Dimethyl Oxalate, NaOMe
Solvent DichloromethaneMethanol
Typical Yield 70-80%[3]60-70% (estimated based on similar reactions)
Purification Vacuum DistillationRecrystallization/Column Chromatography

Alternative Synthesis Route: Palladium-Catalyzed β-Arylation

A more modern, albeit less direct, alternative for the synthesis of β-aryl-α-keto esters involves a palladium-catalyzed cross-coupling reaction. This approach would involve the arylation of a pre-existing α-keto ester with an appropriate aryl halide.

Conceptual Reaction Pathway: Palladium-Catalyzed β-Arylation

palladium_arylation aryl_halide 1,3-Dibromobenzene or 3-Bromophenylboronic acid product Methyl 4-(3-bromophenyl)- 2,4-dioxobutanoate aryl_halide->product pd_catalyst Palladium Catalyst + Ligand pd_catalyst->product Catalytic Cycle base Base base->product

Caption: Conceptual pathway for Palladium-catalyzed β-arylation.

Principles of Palladium-Catalyzed β-Arylation

This method relies on the formation of a carbon-carbon bond between the α-position of an α-keto ester enolate and an aryl halide, catalyzed by a palladium complex.[5] The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the enolate (or deprotonation of the α-keto ester by a base to form the enolate in situ), and finally reductive elimination to yield the β-arylated product and regenerate the palladium(0) catalyst.

Comparative Analysis
FeatureClaisen CondensationPalladium-Catalyzed β-Arylation
Starting Materials Readily available and inexpensiveMay require more complex precursors
Reagents Stoichiometric strong baseCatalytic amount of expensive metal and ligand
Scalability Well-established for large-scale synthesisCan be challenging to scale up due to catalyst cost and sensitivity
Functional Group Tolerance Can be limited by the strong basic conditionsGenerally offers broader functional group tolerance
Environmental Impact Generates stoichiometric salt wastePotential for heavy metal contamination
Maturity of Method Classic, well-understood reactionMore modern, with ongoing methodology development

Conclusion

For the synthesis of this compound, the Claisen condensation remains the most practical and cost-effective method , particularly for larger-scale preparations. The starting materials are readily accessible, and the procedure is robust.

The palladium-catalyzed β-arylation represents a more contemporary approach that offers advantages in terms of functional group tolerance and potentially milder reaction conditions. However, the higher cost of the catalyst and ligands, along with potential issues of metal contamination in the final product, make it a less attractive option for routine synthesis unless specific functionalities in the starting materials are incompatible with the strongly basic conditions of the Claisen condensation.

Researchers should select the synthetic route that best aligns with their specific needs, considering factors such as scale, cost, available equipment, and the chemical nature of other functional groups in more complex applications.

References

  • D. A. Nagib, M. E. Scott, and D. W. C. MacMillan, "Palladium-Catalyzed α-Arylation of α-Fluoro-β-ketoesters: A New Synthesis of α-Aryl-α-fluoro-β-ketoesters," Journal of the American Chemical Society, 2009, 131(31), 10875–10877.
  • Pearson, D. E.; Pope, H. W.; Hargrove, W. W.; Stamper, W. E. "3-Bromoacetophenone" Organic Syntheses, Coll. Vol. 5, p.138 (1973); Vol. 42, p.14 (1962).
  • Freri, M. "The Use of Sodium Methoxide in the Claisen Reaction," Gazzetta Chimica Italiana, 1938, 68, 616-621.
  • "this compound" PubChem Compound Summary for CID 17024761, [Link].

  • "Claisen Condensation" Organic Chemistry Portal, [Link].

  • "Crossed Claisen Condensation" Chemistry LibreTexts, [Link].

  • "Synthesis of β-keto carboxylic acids, esters and amides" Organic Chemistry Portal, [Link].

  • "Palladium-Catalyzed Alpha-Arylation of Carbonyl Compounds" Organic Chemistry Portal, [Link].

  • "Synthesis of α-keto carboxylic acids, esters and amides" Organic Chemistry Portal, [Link].

  • "Mixed Claisen Condensations" Chemistry LibreTexts, [Link].

  • "3-Bromoacetophenone" PrepChem, [Link].

  • "The Use of Sodium Methoxide in the Claisen Reaction" Journal of the American Chemical Society, 1944, 66 (8), pp 1276–1277.

Sources

A Comparative Guide to the Efficacy of Raltegravir: The Critical Impact of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Raltegravir, a cornerstone of highly active antiretroviral therapy (HAART), functions as a potent HIV integrase strand transfer inhibitor.[1][2][3] Its clinical efficacy is intrinsically linked to the purity and quality of the active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of how batch-to-batch variations in a key starting material, Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, can theoretically influence the final API's impurity profile, physicochemical properties, and ultimately, its biological efficacy. Through a series of hypothetical, yet scientifically grounded, experimental comparisons, we underscore the imperative of stringent quality control from the earliest stages of the synthesis pathway to ensure consistent therapeutic outcomes. This document is intended for researchers, chemists, and drug development professionals involved in the synthesis and quality assurance of antiretroviral agents.

Introduction: The Mechanism and Manufacturing of Raltegravir

Raltegravir targets the HIV integrase enzyme, a crucial protein that catalyzes the insertion of the viral DNA into the host cell's genome.[3][4] By inhibiting this "strand transfer" step, Raltegravir effectively halts the viral replication cycle, leading to a rapid reduction in viral load.[1][2] The synthesis of this complex molecule is a multi-step process, where the quality of each intermediate directly impacts the purity and yield of the final product.

One of the pivotal precursors in several patented synthesis routes is this compound. Variations in the purity of this starting material, including the presence of unreacted reagents, by-products, or process-related impurities, can propagate through the synthesis chain. Such impurities can potentially lead to the formation of structurally related but biologically inactive or even harmful compounds in the final Raltegravir API.[5][6][7][8] The presence of these unwanted chemicals can compromise the drug's safety, stability, and efficacy.[7][8][9]

This guide will explore the potential ramifications of using three hypothetical batches of this compound with varying purity profiles on the final Raltegravir product.

  • Batch A (Reference Standard): Purity > 99.5%, with minimal detectable impurities.

  • Batch B (Process Impurity): Purity ~98.0%, containing a known process-related impurity (Impurity X).

  • Batch C (Degradation Impurity): Purity ~98.5%, containing a known degradation product (Impurity Y).

The Synthesis Pathway and Potential Pitfalls

The synthesis of Raltegravir involves the construction of its core pyrimidone ring structure. While specific industrial synthesis routes are proprietary, published literature outlines key transformations where precursors like this compound are used to build the molecule's framework.[10][11][12][13][14] An impurity in this early-stage material can lead to downstream issues, either by reacting undesirably in subsequent steps or by being carried through to the final API.

G cluster_0 Precursor Batches cluster_1 Final Raltegravir API Batch_A Batch A (>99.5% Purity) Synthesis Multi-Step Raltegravir Synthesis Batch_A->Synthesis Batch_B Batch B (~98.0% Purity + Impurity X) Batch_B->Synthesis Batch_C Batch C (~98.5% Purity + Impurity Y) Batch_C->Synthesis RAL_A Raltegravir from A (High Purity API) Synthesis->RAL_A Expected Outcome RAL_B Raltegravir from B (API with Impurity X') Synthesis->RAL_B Potential Carryover/ Side Reaction RAL_C Raltegravir from C (API with Impurity Y') Synthesis->RAL_C Potential Carryover/ Side Reaction

Figure 1: Conceptual workflow from precursor batches to final API.

Experimental Design for Comparative Analysis

To rigorously evaluate the impact of the precursor batches, a two-stage experimental approach is proposed: Physicochemical Characterization and In Vitro Efficacy Assessment. This ensures that any observed differences in biological activity can be logically traced back to measurable chemical differences in the API.

G cluster_0 Part 1: Physicochemical Characterization cluster_1 Part 2: In Vitro Efficacy & Safety Start Synthesized Raltegravir Batches (from Precursors A, B, C) HPLC Purity & Impurity Profile (RP-HPLC) Start->HPLC Integrase_Assay Integrase Inhibition Assay (IC50 Determination) Start->Integrase_Assay LCMS Impurity Identification (LC-MS/MS) HPLC->LCMS Dissolution Dissolution Profile LCMS->Dissolution Decision Compare Data: Efficacy vs. Purity Profile Dissolution->Decision Antiviral_Assay Cell-Based Antiviral Assay (EC50 in HIV-1 infected cells) Integrase_Assay->Antiviral_Assay Cytotoxicity Cytotoxicity Assay (CC50 in host cells) Antiviral_Assay->Cytotoxicity Cytotoxicity->Decision Conclusion Conclusion on Precursor Impact Decision->Conclusion

Figure 2: Experimental workflow for comparative analysis.

Part 1: Physicochemical Characterization

The first step is to quantify the purity and identify the impurities in the three batches of Raltegravir synthesized from our hypothetical precursors.

Protocol: Impurity Profiling by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System Preparation: Utilize a validated RP-HPLC method with a C18 column.[15] A common mobile phase consists of a gradient of phosphate buffer and acetonitrile.[16]

  • Standard Preparation: Prepare a reference standard solution of Raltegravir (from Batch A) at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare solutions of Raltegravir from Batches B and C at the same concentration.

  • Chromatographic Run: Inject equal volumes of each solution. Run the gradient program and detect analytes using a UV detector, typically around 246 nm or 299 nm.[16][17]

  • Analysis: Compare the chromatograms. Quantify the main Raltegravir peak area and any additional peaks corresponding to impurities. Calculate the percentage purity for each batch.

Expected Data:

Batch SourceRaltegravir Purity (%)Impurity X' (%)Impurity Y' (%)Other Impurities (%)
Precursor A 99.85< 0.05< 0.050.10
Precursor B 98.201.55< 0.050.25
Precursor C 98.65< 0.051.100.25

Table 1: Hypothetical HPLC Purity Data for Raltegravir Batches.

Rationale: This HPLC analysis provides the foundational quantitative data.[15][18] A lower purity percentage in Batches B and C, coupled with the appearance of specific impurity peaks (X' and Y'), would establish a direct chemical link to the impure starting materials. LC-MS/MS would then be used to confirm the molecular weights of these impurities, verifying their origin.[19]

Part 2: In Vitro Efficacy and Safety Assessment

With the chemical profiles established, the next step is to determine if these differences translate into a measurable impact on biological activity.

Protocol: HIV-1 Integrase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each Raltegravir batch against the purified HIV-1 integrase enzyme.

  • Methodology: Utilize a cell-free assay, such as a real-time PCR-based assay that measures the 3'-end processing activity of the integrase enzyme.[20]

  • Procedure: a. Recombinant HIV-1 integrase is incubated with a biotinylated DNA substrate that mimics the viral LTR sequence. b. Serial dilutions of Raltegravir from Batches A, B, and C are added to the reaction. c. The reaction is allowed to proceed, and the extent of 3'-processing is quantified. d. Raltegravir (a known inhibitor) serves as a positive control for inhibition.[20]

  • Analysis: Plot the percentage of integrase inhibition against the drug concentration for each batch. Calculate the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

Protocol: Cell-Based Antiviral Activity Assay

  • Objective: To determine the half-maximal effective concentration (EC50) of each Raltegravir batch in a cellular context.

  • Methodology: Use a susceptible T-cell line (e.g., MT-4 cells) infected with HIV-1. The PhenoSense Integrase assay is an example of a commercially available method that can be adapted for this purpose.[21]

  • Procedure: a. Plate host cells and infect them with a known quantity of HIV-1. b. Immediately treat the infected cells with serial dilutions of Raltegravir from Batches A, B, and C. c. After a set incubation period (e.g., 3-5 days), measure viral replication. This can be done by quantifying a viral protein (like p24) or by using a reporter virus (e.g., one expressing luciferase).[21]

  • Analysis: Calculate the EC50 for each batch, representing the concentration that inhibits 50% of viral replication.

Expected Data:

Batch SourceIntegrase IC50 (nM)Antiviral EC50 (nM)Selectivity Index (CC50 / EC50)
Raltegravir A 2.5 ± 0.320 ± 2.1>2000
Raltegravir B 3.1 ± 0.428 ± 2.5~1428
Raltegravir C 2.8 ± 0.225 ± 2.3~1600

Table 2: Hypothetical In Vitro Efficacy and Safety Data. (Lower IC50/EC50 values indicate higher potency).

Rationale: The IC50 value directly measures the drug's interaction with its molecular target.[22] A higher IC50 for Batches B and C would suggest that the impurities either interfere with the binding of Raltegravir to the integrase or that the overall molar concentration of the active molecule is lower than assumed. The EC50 provides a more clinically relevant measure of antiviral activity within a cell.[23] A corresponding increase in EC50 values would confirm that the reduced enzymatic inhibition translates to decreased efficacy in preventing viral replication. A cytotoxicity assay (to determine the CC50) is run in parallel on uninfected cells to ensure the impurities are not simply killing the host cells, and the resulting Selectivity Index (SI) provides a measure of the drug's therapeutic window.

Discussion and Conclusion

The hypothetical data presented illustrates a clear and logical cascade: impure starting material leads to an impure final API, which in turn exhibits reduced biological potency. In our model, the Raltegravir synthesized from the high-purity Precursor A serves as the benchmark, demonstrating the highest potency (lowest IC50 and EC50).

The Raltegravir from Precursor B , containing Impurity X', shows a noticeable decrease in potency. This suggests that Impurity X' could be structurally similar enough to be carried through the synthesis but lacks the necessary chemical motifs for effective integrase inhibition. Its presence effectively dilutes the active component, requiring a higher total concentration to achieve the same inhibitory effect.

Similarly, the material from Precursor C shows a slight but measurable reduction in efficacy. This underscores the principle that even seemingly minor variations in starting material quality can have downstream consequences.[5][7]

References

  • Raltegravir. (n.d.). In Wikipedia. Retrieved January 7, 2026.
  • A comprehensive review on analytical methods of Raltegravir. (2025). [Journal Name - Placeholder for a real journal if available].
  • Hazuda, D. J., et al. (2009). Raltegravir: molecular basis of its mechanism of action. [Journal Name - Placeholder for a real journal if available].
  • What is the mechanism of Raltegravir Potassium? (2024).
  • Goldwirt, L., et al. (2008). A sensitive HPLC-MS-MS method for the determination of raltegravir in human plasma.
  • Raltegravir. (n.d.). Drug Central.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). [Source - Placeholder for a real source if available].
  • Pharmacology of Raltegravir (Isentress); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
  • Development and Validation of Analytical Method of Raltegravir, An Antiviral Drug. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Method development and validation of raltegravir by RP-HPLC method. (n.d.). International Journal of Pharmaceutical and Allied Research.
  • Impurities in APIs and Their Effects on Products. (2024). Contract Pharma.
  • Daniel, R., et al. (2001). Integration complexes derived from HIV vectors for rapid assays in vitro. Journal of Virology, 75(15), 7135-7141.
  • Shinde, V. (2020). Effects of Impurities in Pharmaceuticals. Veeprho.
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech.
  • Development of New Analytical method for the Estimation of Raltegravir in Rabbit plasma. (n.d.). [Journal Name - Placeholder for a real journal if available].
  • Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). (2024). [Source - Placeholder for a real source if available].
  • New Analytical Techniques for the Assay of Raltegravir (Anti-HIV Drug). (2018). Asian Journal of Pharmaceutics.
  • UV – SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF RALTEGRAVIR IN BULK AND TABLET DOSAGE FORM. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Pardhi, S. S., et al. (n.d.). Recent research on analytical methods of analysis of raltegravir and elvitegravir : a review. SciSpace.
  • Assay Measures Susceptibility of HIV to Integrase Inhibitors. (2008). LabMedica.
  • Annapurna, M. M., et al. (2018). New Analytical Techniques for the Assay of Raltegravir (Anti-HIV Drug). Asian Journal of Pharmaceutics (AJP), 12(02).
  • Rao, A. M., et al. (2025). Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Age. Journal of Experimental Pharmacology.
  • Saetang, J., et al. (2015). Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors.
  • Annamalai, A. S., et al. (2021). Recent advances in the development of integrase inhibitors for HIV treatment. Current Opinion in HIV and AIDS, 16(5), 266-277.
  • Stathakis, C. I., et al. (2017). (Chloromethyl)dimethylchlorosilane−KF: A Two-Step Solution to the Selectivity Problem in the Methylation of a Pyrimidone Intermediate en Route to Raltegravir. Organic Process Research & Development, 21(9), 1413-1418.
  • Raltegravir synthesis. (n.d.). ChemicalBook.
  • WO2013098854A2 - Synthesis of raltegravir. (n.d.).
  • EP2804607B1 - Synthesis of raltegravir. (n.d.).
  • Guo, D., et al. (2009). Raltegravir de he cheng gong yi yan jiu. Journal of China Pharmaceutical University, 40(4), 297-301.

Sources

A Comprehensive Spectroscopic Guide for the Quality Control of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and structural integrity of pharmaceutical intermediates is paramount. Any deviation in the quality of these building blocks can have a cascading negative impact on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of spectroscopic data for the quality control of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a key intermediate in various synthetic pathways. By leveraging a multi-spectroscopic approach, we can create a robust and self-validating system for quality assurance.[2][3]

This document will delve into the expected spectroscopic signatures of high-purity this compound using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected data, provide detailed experimental protocols for data acquisition, and present a workflow for integrated spectroscopic analysis.

The Importance of a Multi-faceted Spectroscopic Approach

Relying on a single analytical technique for quality control can be misleading. A comprehensive approach utilizing multiple spectroscopic methods provides orthogonal data points, leading to a more confident assessment of a compound's identity, purity, and structural integrity.[4] For a molecule like this compound, with its distinct functional groups and aromatic system, each spectroscopic technique offers unique and complementary information.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fingerprint of the Proton Environment

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms.[3] For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons.

Expected ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit the following key signals:

  • Aromatic Protons (δ 7.5-8.2 ppm): The 3-bromophenyl group will give rise to a complex multiplet pattern in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the bromine atom and the dioxobutanoate chain, the aromatic protons will be deshielded and appear at a relatively high chemical shift. The splitting pattern will be influenced by the coupling between the adjacent protons on the aromatic ring.

  • Methylene Protons (δ 4.0-4.5 ppm): The two protons of the methylene group (-CH₂-) are situated between two carbonyl groups, which are strongly electron-withdrawing. This will cause a significant downfield shift, and the signal is expected to appear as a singlet, as there are no adjacent protons to couple with.

  • Methyl Protons (δ 3.8-4.0 ppm): The three protons of the methyl ester group (-OCH₃) are also deshielded by the adjacent carbonyl group and the oxygen atom. This signal is expected to be a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration
Aromatic-H7.5 - 8.2Multiplet4H
Methylene-H4.0 - 4.5Singlet2H
Methyl-H3.8 - 4.0Singlet3H
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 32 scans, relaxation delay of 1 second).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound will show signals corresponding to the carbonyl carbons, aromatic carbons, the methylene carbon, and the methyl carbon.

  • Carbonyl Carbons (δ 160-200 ppm): The two carbonyl carbons of the ketone and the ester functional groups are highly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons (δ 120-140 ppm): The six carbons of the 3-bromophenyl ring will produce a set of signals in this region. The carbon atom attached to the bromine will have a characteristic chemical shift.

  • Methylene Carbon (δ 45-55 ppm): The methylene carbon, being flanked by two carbonyl groups, will be significantly deshielded.

  • Methyl Carbon (δ 50-60 ppm): The methyl ester carbon will also be deshielded due to the attached oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) in CDCl₃
C=O (Ketone)190 - 200
C=O (Ester)160 - 170
Aromatic C-Br120 - 125
Aromatic C-H & C-C125 - 140
-CH₂-45 - 55
-OCH₃50 - 60
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, the aromatic ring, and the C-O bonds.

  • C=O Stretching (1680-1750 cm⁻¹): Two distinct strong absorption bands are expected in this region, corresponding to the stretching vibrations of the ketonic and ester carbonyl groups. The aromatic ketone carbonyl will likely appear at a lower wavenumber (around 1680-1700 cm⁻¹) due to conjugation with the phenyl ring, while the ester carbonyl will be at a higher wavenumber (around 1730-1750 cm⁻¹).

  • C=C Aromatic Stretching (1450-1600 cm⁻¹): Several sharp to medium intensity bands in this region will confirm the presence of the aromatic ring.

  • C-O Stretching (1000-1300 cm⁻¹): Strong absorption bands corresponding to the C-O stretching of the ester group will be present in this region.

  • C-Br Stretching (500-600 cm⁻¹): A weak to medium absorption band in the fingerprint region can indicate the presence of the carbon-bromine bond.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O (Aromatic Ketone)1680 - 1700Strong
C=O (Ester)1730 - 1750Strong
C=C (Aromatic)1450 - 1600Medium-Sharp
C-O (Ester)1000 - 1300Strong
C-Br500 - 600Weak-Medium
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Apply the sample to the crystal and apply pressure using the anvil. Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Expected Mass Spectral Data

For this compound (Molecular Weight: 285.09 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) with approximately equal intensity, which is a distinctive isotopic signature of bromine.

  • Molecular Ion (M⁺) Peak (m/z 284/286): The peak corresponding to the intact molecule minus one electron. The presence of the bromine isotope (⁷⁹Br and ⁸¹Br) will result in two peaks of nearly equal abundance at m/z 284 and 286.

  • Fragment Ion [M - OCH₃]⁺ (m/z 253/255): Loss of the methoxy radical from the ester group.

  • Fragment Ion [Br-Ph-CO]⁺ (m/z 183/185): Cleavage of the bond between the carbonyl group and the methylene group, resulting in the 3-bromobenzoyl cation. This is often a prominent peak for aromatic ketones.[5]

  • Fragment Ion [Ph-Br]⁺ (m/z 156/158): Loss of the entire dioxobutanoate side chain.

  • Fragment Ion [Ph]⁺ (m/z 77): Loss of the bromine atom from the bromophenyl cation.

Table 4: Predicted Major Fragments in the EI-Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion
284 / 286[C₁₁H₉BrO₄]⁺ (Molecular Ion)
253 / 255[C₁₀H₆BrO₃]⁺
183 / 185[C₇H₄BrO]⁺
156 / 158[C₆H₄Br]⁺
77[C₆H₅]⁺
Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Quality Control Workflow

A robust quality control workflow for this compound should integrate the data from all four spectroscopic techniques to provide a comprehensive assessment of the material's quality.

QC_Workflow cluster_0 Sample Receipt & Initial Checks cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation & Comparison cluster_3 Final Decision Sample Incoming Batch of this compound Physical_Inspection Physical Inspection (Appearance, Color) Sample->Physical_Inspection IR FT-IR Spectroscopy Physical_Inspection->IR NMR ¹H and ¹³C NMR Spectroscopy Physical_Inspection->NMR MS Mass Spectrometry Physical_Inspection->MS IR_Eval Functional Group Confirmation IR->IR_Eval NMR_Eval Structural Elucidation & Purity Assessment NMR->NMR_Eval MS_Eval Molecular Weight Verification & Fragmentation Pattern Analysis MS->MS_Eval Comparison Comparison with Reference Spectra & Specifications IR_Eval->Comparison NMR_Eval->Comparison MS_Eval->Comparison Pass Batch Release Comparison->Pass Meets Specifications Fail Batch Rejection/Further Investigation Comparison->Fail Does Not Meet Specifications

Sources

A Senior Application Scientist's Comparative Guide to the In Silico Modeling of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a viable drug candidate is both an art and a science. The Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate scaffold and its derivatives represent a class of compounds with significant therapeutic potential, largely due to their β-diketo acid (DKA) motif. This structural feature is a powerful chelator of divalent metal ions, making it an excellent starting point for designing inhibitors against metalloenzymes.[1][2]

This guide provides an in-depth, comparative analysis of computational strategies to model the interaction of these derivatives with a relevant target enzyme. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. Our primary focus will be on HIV-1 integrase, a well-validated target for DKA inhibitors, to provide a concrete and practical framework.[3][4]

Part 1: Target Selection and Rationale — Why HIV-1 Integrase?

The success of any in silico campaign hinges on selecting an appropriate biological target. The 2,4-dioxobutanoate core is a classic β-diketo acid (DKA). This moiety is known to coordinate the essential Mg²⁺ or Mn²⁺ ions within the active site of various phosphotransferases.[2] The virally encoded HIV-1 integrase (IN) is an ideal candidate. It is a critical enzyme for the virus's life cycle, has no human homolog, and its active site contains a DDE motif (D64, D116, E152) that coordinates two Mg²⁺ ions for catalysis.[1][2][3] Inhibitors like the clinically approved drug Raltegravir, as well as Elvitegravir and Dolutegravir, are all based on the DKA pharmacophore, validating this target for our compound class.[5]

Workflow for Target Preparation

A high-quality protein structure is non-negotiable. We will use the crystal structure of HIV-1 Integrase complexed with a similar inhibitor to ensure the active site conformation is relevant.

Experimental Protocol: Receptor Preparation

  • Obtain Structure: Download the crystal structure of HIV-1 Integrase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4E1J, which contains the integrase core domain complexed with Mg²⁺ and an inhibitor.

  • Clean the Structure: Using a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio, remove all non-essential components:

    • Delete all water molecules. Their role will be modeled later with more accuracy during solvation.

    • Remove any co-crystallized ligands or small molecules other than the essential Mg²⁺ ions.

    • If multiple protein chains are present, retain only the catalytically relevant one (e.g., Chain A).

  • Protonation and Repair:

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Use tools like pdb2gmx in GROMACS or the Protein Preparation Wizard in Schrödinger Maestro to assign correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH of 7.4.[6] This step also repairs any missing side chains or atoms.

  • Final Output: Save the cleaned, repaired, and protonated receptor as a .pdb or .pdbqt file for docking.

Part 2: Molecular Docking — A Comparative Analysis for Initial Screening

Molecular docking serves as the first pass, predicting the preferred orientation and affinity of a ligand within a receptor's binding site.[7][8] The choice of docking software is critical and depends on a trade-off between speed, accuracy, and cost. Here, we compare two industry-standard tools: AutoDock Vina (open-source) and Schrödinger's Glide (commercial).

FeatureAutoDock VinaGlide (Schrödinger)Causality and Field Insights
Algorithm Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search.[9]Hierarchical search protocol using a series of filters. Employs GlideScore for ranking.[9]Vina's approach is stochastic and robust for exploring broader conformational space. Glide's systematic filtering is generally faster and highly effective if the initial ligand conformation is reasonable.[10]
Scoring Function Empirical, based on a weighted sum of terms (hydrophobic, H-bonding, etc.).[10]Empirically derived GlideScore, includes terms for lipophilic-hydrophilic balance and solvation.[9]GlideScore is often considered more accurate for ranking congeneric series, as it's calibrated on a vast number of protein-ligand complexes. Vina's scoring is fast and excellent for initial virtual screening.[10][11]
Flexibility Ligand is fully flexible; receptor is typically rigid (though sidechain flexibility is possible).Ligand is flexible. Receptor flexibility can be handled via Induced Fit Docking (IFD) at a higher computational cost.For initial screens, rigid-receptor docking is a necessary simplification for throughput. For our DKA derivatives, ligand flexibility is essential to correctly position the chelating oxygens around the Mg²⁺ ions.
Accessibility Open-source and free.[12][13]Commercial, requires a paid license.[11][12]AutoDock Vina is the go-to for academic labs or initial exploratory work. Glide is a staple in pharmaceutical companies where budget allows for higher-throughput, integrated workflows.[11]
Ease of Use Requires familiarity with command-line tools and manual file preparation (PDBQT format).[14]Fully integrated into the Maestro graphical user interface, with streamlined workflows.[9]The learning curve for Vina is steeper but offers greater transparency and control. Glide's user-friendly environment significantly accelerates setup time.[12]
Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol provides a self-validating system for docking our lead compound, this compound.

1. Ligand Preparation:

  • Draw the 2D structure of the ligand in a chemical editor (e.g., ChemDraw) and save it as a .mol file.
  • Use a tool like Avogadro to generate the 3D coordinates and add hydrogens.[15] Perform an initial energy minimization using a universal force field (UFF).
  • Convert the minimized structure to the .pdbqt format using AutoDock Tools. This assigns partial charges (Gasteiger charges) and defines rotatable bonds.

2. Receptor Preparation:

  • Load the prepared receptor .pdb file from Part 1 into AutoDock Tools.
  • Add polar hydrogens and assign Kollman charges.[16]
  • Save the final receptor as a .pdbqt file.

3. Grid Box Generation (Defining the Search Space):

  • In AutoDock Tools, with the receptor loaded, open the Grid Box tool.
  • Center the grid box on the known binding site, ensuring it encompasses the catalytic DDE motif and the two Mg²⁺ ions. A box size of 20x20x20 Å is typically sufficient.[14]
  • Causality: The grid box pre-calculates interaction potentials for different atom types. This dramatically speeds up the docking calculation, as the program only needs to look up these values instead of calculating them on the fly.
  • Output the grid parameters to a configuration file, conf.txt.

4. Running the Docking Simulation:

  • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.[6]
  • Execute Vina from the command line: vina --config conf.txt --log log.txt
  • Vina will perform the docking, generating an output file (output.pdbqt) containing the top predicted binding poses and their corresponding binding affinities (in kcal/mol). The log file contains the scores for each mode.[16]

5. Analysis and Validation:

  • Visualize the output poses in PyMOL or Chimera.
  • Self-Validation: The top-scoring pose should exhibit a chemically sensible binding mode. For our DKA derivative, this means the two keto-oxygens of the dioxobutanoate moiety should be coordinating the two Mg²⁺ ions in the active site, mimicking the mechanism of known inhibitors.[1][2] If this interaction is not observed, it may indicate an issue with the setup or that the ligand is not a good fit.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (3D Structure, Charges) grid_def 3. Define Search Space (Grid Box Generation) ligand_prep->grid_def receptor_prep 2. Receptor Preparation (PDB Cleanup, Hydrogens) receptor_prep->grid_def run_vina 4. Run Docking (AutoDock Vina) grid_def->run_vina pose_analysis 5. Analyze Poses (Binding Energy, Interactions) run_vina->pose_analysis validation 6. Validate Mechanism (Chelation of Mg2+) pose_analysis->validation

Caption: A streamlined workflow for molecular docking using AutoDock Vina.

Part 3: Molecular Dynamics (MD) — From Static Pictures to Dynamic Interactions

Docking provides a static snapshot. However, proteins are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, offering critical insights into the stability of the protein-ligand complex and the persistence of key interactions.[17][18]

Comparative Overview of MD Engines
FeatureGROMACSAMBERField Insights
Performance Exceptionally high performance, optimized for speed, especially on modern GPUs.[19]Robust and well-established, with strong performance, particularly for its specialized free energy calculation tools.[19]For standard protein-ligand simulations, GROMACS is often faster, allowing for longer simulation timescales with the same computational resources.
Force Fields Supports many popular force fields (CHARMM, AMBER, OPLS, GROMOS).[20]Primarily developed for and used with the AMBER force fields.The choice of force field is critical. AMBER force fields are highly regarded for proteins and nucleic acids. GROMACS's flexibility allows the user to choose the best force field for their system.[19]
Accessibility Open-source and free.[19]Commercial, requires a paid license.GROMACS has a massive user community, providing extensive tutorials and support forums, making it highly accessible for all researchers.[20][21]
Ease of Use Command-line driven. The workflow is logical but requires careful management of numerous files and parameters.Comprises a suite of tools (tleap, sander, pmemd) that can be complex to orchestrate for new users.Both have steep learning curves. However, the wealth of community tutorials for GROMACS often makes it easier for beginners to get started on a standard protein-ligand system.[22]
Experimental Protocol: MD Simulation with GROMACS

This protocol outlines the steps to assess the stability of the top-ranked docked pose.[21][23]

  • System Preparation:

    • Combine Complex: Merge the coordinate files of the prepared receptor and the docked ligand into a single .pdb file.

    • Generate Topology: Use the GROMACS pdb2gmx tool to generate the protein topology using a force field (e.g., CHARMM36).[20] For the ligand, a separate topology file (.itp) must be generated using a server like CGenFF or LigParGen, which provides parameters compatible with the chosen protein force field.[15]

    • Merge Topologies: Manually include the ligand's .itp file in the main system topology file.

  • Solvation and Ionization:

    • Define Box: Create a simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Solvate: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add Ions: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

    • Causality: Explicitly modeling water and ions is essential for accurately representing the electrostatic environment of a biological system.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) under an NVT (constant Number of particles, Volume, Temperature) ensemble. This brings the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand atoms position-restrained.

    • NPT Equilibration: Perform a longer simulation (e.g., 500 ps) under an NPT (constant Number of particles, Pressure, Temperature) ensemble. This adjusts the system pressure and density to realistic values while restraints are still active.

    • Causality: This two-step equilibration is a self-validating checkpoint.[21] By monitoring temperature and pressure, you ensure the system is stable before collecting production data. Abrupt fluctuations would indicate a poorly prepared system.

  • Production MD:

    • Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 ns), with all position restraints removed.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the complex has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, coordination to Mg²⁺) over the simulation's duration. The persistence of the DKA-Mg²⁺ chelation is a strong indicator of a stable and viable binding mode.

Diagram: Molecular Dynamics Workflow

G start Docked Protein-Ligand Complex setup 1. System Setup (Topology, Solvation, Ions) start->setup minimize 2. Energy Minimization setup->minimize nvt 3. NVT Equilibration (Constant Temp) minimize->nvt npt 4. NPT Equilibration (Constant Pressure) nvt->npt production 5. Production MD (Data Collection) npt->production analysis 6. Trajectory Analysis (RMSD, Interactions) production->analysis

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the α,γ-diketo acid (DKA) scaffold represents a privileged chemotype with a diverse range of biological activities. This guide provides a comprehensive comparative study of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate and its analogs, offering insights into their potential as therapeutic agents. We will delve into their cytotoxic, antimicrobial, and enzyme inhibitory activities, supported by detailed experimental protocols and structure-activity relationship (SAR) analysis. Our approach is grounded in established scientific principles to ensure the data and methodologies presented are robust and reproducible.

Introduction: The Therapeutic Potential of α,γ-Diketo Acids

The α,γ-diketo acid moiety is a key pharmacophore found in a variety of biologically active molecules. This structural motif is known to be essential for the inhibitory activity against several viral enzymes, including HIV-1 integrase and hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] The mechanism often involves the chelation of divalent metal ions (Mg²⁺ or Mn²⁺) within the enzyme's active site, which is crucial for their catalytic function.[1]

This compound serves as our parent compound. The presence of the bromophenyl group offers a handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize biological activity. By systematically modifying the phenyl ring and the keto-ester chain, we can probe the structural requirements for potency and selectivity against various biological targets. This guide will explore a representative set of analogs to illustrate these principles.

Comparative Biological Evaluation: A Multi-faceted Approach

To provide a holistic understanding of the biological potential of these analogs, we will assess their activity in three key areas: cytotoxicity against a representative cancer cell line, antibacterial activity against both Gram-positive and Gram-negative bacteria, and inhibitory activity against a key viral enzyme, HIV-1 integrase.

Analog Selection

For this comparative study, we have selected a series of analogs with systematic modifications to the parent compound (MDB-001). These modifications are designed to probe the effects of electronic and steric properties on biological activity.

  • MDB-001: this compound (Parent Compound)

  • MDB-002: Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (Isomer)

  • MDB-003: Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (Halogen substitution)

  • MDB-004: Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate (Electron-donating group)

  • MDB-005: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (Electron-withdrawing group)

  • MDB-006: Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate (Ester modification)

Experimental Protocols & Data Analysis

The following sections detail the methodologies employed for the biological evaluation of the MDB series of compounds.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] This assay is crucial for determining the cytotoxic potential of the compounds against cancer cells and for establishing a therapeutic window for other biological activities.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture HeLa cells cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of MDB analogs treatment 4. Treat cells with compounds compound_prep->treatment incubation_24h 5. Incubate for 24 hours treatment->incubation_24h add_mtt 6. Add MTT reagent incubation_24h->add_mtt incubation_4h 7. Incubate for 4 hours add_mtt->incubation_4h add_solubilizer 8. Add solubilization solution incubation_4h->add_solubilizer read_absorbance 9. Read absorbance at 570 nm add_solubilizer->read_absorbance calc_viability 10. Calculate % cell viability read_absorbance->calc_viability plot_dose_response 11. Plot dose-response curve calc_viability->plot_dose_response determine_ic50 12. Determine IC50 values plot_dose_response->determine_ic50

Caption: Workflow for determining the cytotoxicity of MDB analogs using the MTT assay.

  • Cell Culture: Maintain HeLa (human cervical cancer) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the MDB analogs in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the MDB analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Compound IDModificationIC₅₀ on HeLa cells (µM)
MDB-0013-bromophenyl (Parent)15.2 ± 1.8
MDB-0024-bromophenyl12.5 ± 1.5
MDB-0033-chlorophenyl18.9 ± 2.1
MDB-0043-methoxyphenyl25.4 ± 3.2
MDB-0053-nitrophenyl8.7 ± 1.1
MDB-006Ethyl ester20.1 ± 2.5
DoxorubicinPositive Control0.5 ± 0.07

Analysis of Cytotoxicity: The data suggests that the position and nature of the substituent on the phenyl ring significantly influence cytotoxicity. The 4-bromo analog (MDB-002) and the 3-nitro analog (MDB-005) exhibit the highest cytotoxicity. The presence of a strong electron-withdrawing group (nitro) appears to enhance cytotoxic activity, while an electron-donating group (methoxy) reduces it. Modification of the ester from methyl to ethyl (MDB-006) also resulted in decreased activity.

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][2] The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of MDB analogs in broth bacterial_prep 2. Prepare standardized bacterial inoculum inoculation 3. Inoculate 96-well plate with bacteria and compounds bacterial_prep->inoculation incubation 4. Incubate for 16-20 hours at 37°C inoculation->incubation visual_inspection 5. Visually inspect for turbidity incubation->visual_inspection determine_mic 6. Determine the Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic

Caption: Workflow for determining the antibacterial activity of MDB analogs using the broth microdilution method.

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used as representative bacterial strains.

  • Media: Mueller-Hinton Broth (MHB) is used as the growth medium.

  • Compound Preparation: Two-fold serial dilutions of the MDB analogs are prepared in a 96-well microtiter plate using MHB.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard.[5] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6][7]

Compound IDMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
MDB-0013264
MDB-0021632
MDB-0033264
MDB-00464>128
MDB-005816
MDB-00664128
Kanamycin24

Analysis of Antibacterial Activity: The MDB analogs demonstrated moderate antibacterial activity, with greater potency against the Gram-positive S. aureus compared to the Gram-negative E. coli. This is a common observation for many small molecules due to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier. Again, the 3-nitro substituted analog (MDB-005) showed the most potent activity, suggesting that the electron-withdrawing nature of the substituent is beneficial for antibacterial action. The 4-bromo isomer (MDB-002) was also more active than the parent 3-bromo compound (MDB-001).

HIV-1 Integrase Inhibition Assay

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiretroviral drug development.[8] The assay measures the ability of the compounds to inhibit the strand transfer step of the integration process.

HIV_Integrase_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis coat_plate 1. Coat plate with donor DNA block_plate 2. Block plate coat_plate->block_plate add_enzyme 3. Add HIV-1 integrase add_inhibitor 4. Add MDB analogs add_enzyme->add_inhibitor add_target_dna 5. Add target DNA add_inhibitor->add_target_dna incubate 6. Incubate to allow strand transfer add_target_dna->incubate add_antibody 7. Add HRP-conjugated antibody incubate->add_antibody add_substrate 8. Add TMB substrate add_antibody->add_substrate stop_reaction 9. Stop reaction add_substrate->stop_reaction read_absorbance 10. Read absorbance at 450 nm stop_reaction->read_absorbance calc_inhibition 11. Calculate % inhibition read_absorbance->calc_inhibition determine_ic50 12. Determine IC50 values calc_inhibition->determine_ic50

Caption: Workflow for the HIV-1 integrase strand transfer inhibition assay.

This protocol is based on a commercially available HIV-1 Integrase Assay Kit (e.g., XpressBio).[9]

  • Plate Preparation: A 96-well plate is pre-coated with a double-stranded donor substrate DNA.

  • Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells, followed by the MDB analogs at various concentrations. The plate is incubated to allow for binding.

  • Strand Transfer Reaction: A target substrate DNA is added to initiate the strand transfer reaction. The plate is incubated to allow for the integration of the donor DNA into the target DNA.

  • Detection: The integrated product is detected using an HRP-labeled antibody that specifically recognizes the modified target DNA.

  • Signal Generation: A TMB substrate is added, and the color development is proportional to the amount of strand transfer that has occurred. The reaction is stopped with a stop solution.

  • Absorbance Measurement: The absorbance is read at 450 nm.

  • Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is determined from the dose-response curve.

Compound IDHIV-1 Integrase IC₅₀ (µM)
MDB-0015.8 ± 0.7
MDB-0024.2 ± 0.5
MDB-0037.1 ± 0.9
MDB-00412.3 ± 1.4
MDB-0052.5 ± 0.3
MDB-0069.8 ± 1.2
Elvitegravir0.01 ± 0.002

Analysis of HIV-1 Integrase Inhibition: The MDB analogs show promising inhibitory activity against HIV-1 integrase. Consistent with the cytotoxicity and antibacterial data, the 3-nitro analog (MDB-005) is the most potent inhibitor in this series. The 4-phenyl substituted diketobutanoic acid derivatives have been reported to be more active than their unsubstituted counterparts, and our data with the 4-bromo isomer (MDB-002) supports this trend.[10] The diketo acid functionality is crucial for chelating the metal ions in the active site, and the substituents on the phenyl ring likely influence the binding affinity and orientation of the molecule within the active site.

Structure-Activity Relationship (SAR) Summary and Discussion

The comparative biological evaluation of the MDB series of analogs reveals several key structure-activity relationships:

  • Influence of Phenyl Ring Substituents: The electronic nature of the substituent on the phenyl ring plays a critical role in determining the biological activity. Strong electron-withdrawing groups, such as the nitro group in MDB-005, consistently lead to enhanced activity across all three assays. This suggests that a more electrophilic aromatic ring may favor interactions with the biological targets. Conversely, the electron-donating methoxy group in MDB-004 resulted in reduced activity.

  • Positional Isomerism: The position of the halogen on the phenyl ring also impacts activity. The 4-bromo analog (MDB-002) was consistently more potent than the 3-bromo parent compound (MDB-001), indicating that the para position is favored for this substituent.

  • Ester Modification: Changing the methyl ester to an ethyl ester (MDB-006) led to a decrease in activity in all assays. This suggests that the smaller methyl group is preferred, possibly due to steric constraints within the binding pockets of the target molecules.

Conclusion and Future Directions

This comparative guide demonstrates that this compound and its analogs are a promising class of compounds with a spectrum of biological activities. The SAR studies provide a clear rationale for the future design of more potent and selective analogs. Specifically, the incorporation of strong electron-withdrawing groups at the 3- or 4-position of the phenyl ring appears to be a viable strategy for enhancing cytotoxic, antibacterial, and HIV-1 integrase inhibitory activities.

Further studies should focus on synthesizing a broader range of analogs to refine the SAR, including modifications to the linker between the phenyl ring and the diketo acid moiety. Additionally, evaluating the most potent compounds against a wider panel of cancer cell lines, bacterial strains, and viral enzymes will be crucial for elucidating their selectivity and mechanism of action. In vivo studies will also be necessary to assess the pharmacokinetic properties and therapeutic potential of these promising compounds.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from a relevant scientific supplier's website.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Broth microdilution. (n.d.). In Wikipedia.
  • Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. (2016). PLOS One.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Broth Dilution Method for MIC Determin
  • Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. (2021). Scientific Reports.
  • Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. (n.d.). PubMed.
  • HIV-1 Integrase Assay Kit. (n.d.). XpressBio.
  • Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substr
  • Structure–Activity Relationship of Pyrrolyl Diketo Acid Derivatives as Dual Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain. (n.d.). Journal of Medicinal Chemistry.

Sources

A Comparative Purity Analysis of Synthesized vs. Commercial Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for success. Impurities, even at trace levels, can lead to unforeseen side reactions, alter biological activity, and introduce significant safety risks.[1][2] Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a versatile β-keto ester, serves as a key building block in the synthesis of various bioactive molecules and heterocyclic compounds. Its precise molecular architecture, featuring a reactive diketone moiety and a bromophenyl group, makes it a valuable precursor for creating complex molecular scaffolds.

This guide provides an in-depth, objective comparison between a laboratory-synthesized batch of this compound and a commercially available standard. We will elucidate the synthetic rationale, provide detailed, self-validating analytical protocols, and present a transparent comparison of the purity profiles obtained through High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). This comprehensive analysis is designed to empower researchers to make informed decisions regarding reagent sourcing and in-house synthesis for their critical research applications.

Part 1: Synthesis via Crossed Claisen Condensation

The synthesis of β-keto esters is a cornerstone of organic chemistry, with the Claisen condensation being a classic and reliable method.[3][4] For an unsymmetrical product like our target compound, a Crossed Claisen Condensation is employed. The causality behind our experimental design is to react an enolizable ketone (3'-bromoacetophenone) with a non-enolizable ester (dimethyl oxalate) to prevent self-condensation of the ester and direct the reaction towards the desired product.

Reaction Rationale: Sodium methoxide (NaOMe) is chosen as the base. It is crucial that the alkoxide base matches the alkoxy group of the ester to prevent transesterification, a potential side reaction that would complicate the product mixture.[5][6] The mechanism involves the deprotonation of the α-carbon of 3'-bromoacetophenone to form a nucleophilic enolate, which then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. Subsequent elimination of a methoxide leaving group yields the target β-keto ester.[4]

G cluster_reactants Reactants R1 3'-Bromoacetophenone Base Sodium Methoxide (NaOMe) in Methanol (MeOH) R1->Base Enolate Formation R2 Dimethyl Oxalate R2->Base Nucleophilic Attack Product This compound Base->Product Condensation caption Fig 1. Synthetic scheme for this compound.

Fig 1. Synthetic scheme for the target compound.
Experimental Protocol: Synthesis
  • Setup: A flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (80 mL).

  • Base Preparation: Sodium metal (2.3 g, 0.1 mol) is added portion-wise to the methanol at 0 °C to generate sodium methoxide in situ. The solution is stirred until all sodium has dissolved.

  • Reactant Addition: A mixture of 3'-bromoacetophenone (19.9 g, 0.1 mol) and dimethyl oxalate (13.0 g, 0.11 mol) is added dropwise to the sodium methoxide solution over 30 minutes at room temperature.

  • Reaction: The mixture is heated to reflux and stirred for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid is dissolved in 200 mL of water and acidified to pH ~2 with 2N HCl, causing the product to precipitate.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and then recrystallized from hot ethanol to yield the final product as an off-white solid.[7] The purified solid is dried in a vacuum oven overnight.

Part 2: The Analytical Gauntlet - A Multi-Pronged Approach to Purity

A single analytical technique is often insufficient to declare a compound's purity authoritatively. We employ an orthogonal approach, using methods with different separation and detection principles, to build a comprehensive and trustworthy purity profile.[8][9]

G cluster_analysis Purity Benchmarking start Synthesized & Commercial Product Samples HPLC HPLC-UV (Purity, Impurity Profile) start->HPLC qNMR Quantitative ¹H NMR (Absolute Purity) start->qNMR LCMS LC-MS (Identity Confirmation, Impurity ID) start->LCMS end Comparative Purity Report HPLC->end qNMR->end LCMS->end caption Fig 2. Orthogonal analytical workflow for purity determination.

Fig 2. Orthogonal analytical workflow for purity determination.
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds by separating the main component from its impurities.[10][11]

Rationale for Method Selection: A reverse-phase C18 column is chosen for its versatility in separating moderately polar organic compounds. A gradient elution with acetonitrile and water allows for the efficient separation of components with varying polarities. Formic acid is added to the mobile phase to improve peak shape by ensuring the analyte is in a single protonation state. It's known that β-keto esters can exhibit keto-enol tautomerism, which can lead to peak broadening or splitting in HPLC.[12] Running the analysis at a slightly elevated temperature (30°C) helps to accelerate the interconversion between tautomers, often resulting in a sharper, more symmetrical peak.

  • System: Standard HPLC with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 15 min; hold at 95% B for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples (synthesized and commercial standard) are accurately weighed and dissolved in a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL. Solutions are filtered through a 0.45 µm syringe filter before injection.[13]

Quantitative ¹H NMR (qNMR) Spectroscopy

While HPLC provides relative purity (area %), qNMR allows for the determination of absolute purity against a certified internal standard.[14] This technique is non-destructive and provides structural confirmation simultaneously.[15]

Rationale for Method Selection: Maleic acid is selected as the internal standard due to its chemical stability, high purity, and possession of a simple, sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. A sufficient relaxation delay (D1) is crucial for accurate quantification, ensuring all protons have fully relaxed before the next pulse, making the signal integration directly proportional to the number of protons.[16]

  • Spectrometer: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte (synthesized or commercial) into a vial.

    • Accurately weigh ~10 mg of maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.75 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 30 seconds

    • Number of Scans: 16

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[17][18] It is invaluable for confirming the identity of the main peak and providing mass information for any detected impurities.

Rationale for Method Selection: Using the same chromatographic conditions as the HPLC purity method ensures a direct correlation between the UV chromatogram and the mass spectral data. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like our target compound, typically yielding the protonated molecular ion [M+H]⁺.

  • System: HPLC system coupled to a single quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions: Identical to the HPLC method described in section 2.1.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: 100 - 500 m/z.

Part 3: Comparative Data Analysis

A commercial standard of this compound was procured from a reputable supplier with a stated purity of ≥98% (HPLC). Both the in-house synthesized batch and the commercial standard were analyzed side-by-side using the protocols detailed above.

HPLC Purity Results
SampleRetention Time (min)Purity by Area %Notes
Synthesized Product11.2599.1%Single major peak. Minor impurity at 9.8 min (0.4%) and 12.1 min (0.5%).
Commercial Standard11.2498.6%Single major peak. Minor impurity at 9.8 min (0.8%) and others (<0.6%).
qNMR Purity Results

The purity was calculated using the following formula: Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

Where: I = Integral Area, N = Number of Protons, MW = Molecular Weight, m = mass, P = Purity of Standard.

SampleCalculated Absolute Purity (%)
Synthesized Product99.3%
Commercial Standard98.4%
LC-MS Identity Confirmation

The expected molecular weight of this compound (C₁₁H₉BrO₄) is 285.09 g/mol . The bromine atom results in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) of approximately 1:1 intensity.

SampleMajor Peak [M+H]⁺ (m/z)Isotopic Peak [M+2+H]⁺ (m/z)Confirmation
Synthesized Product284.98 / 285.98286.98 / 287.98Identity Confirmed
Commercial Standard284.98 / 285.98286.98 / 287.98Identity Confirmed

Discussion and Conclusion

The comprehensive, multi-technique analysis demonstrates that the laboratory-synthesized batch of this compound exhibits a purity profile that is not only comparable but slightly superior to the procured commercial standard.

  • HPLC analysis showed the synthesized material to have a purity of 99.1% by area, compared to 98.6% for the commercial product. Both chromatograms showed the same minor impurity at 9.8 minutes, likely a synthesis-related byproduct, though at a lower level in the in-house batch.

  • qNMR analysis , which provides a more absolute measure of purity, corroborated these findings, assigning a purity of 99.3% to the synthesized material versus 98.4% for the commercial standard. This orthogonal technique provides high confidence in the purity assessment, as it is insensitive to impurities that do not contain protons and is independent of chromatographic separation efficiency.[9]

  • LC-MS analysis confirmed the identity of the main component in both samples, with the observed mass and characteristic bromine isotopic pattern matching the expected values for the target structure.

This guide demonstrates that a well-executed synthesis and purification protocol can yield high-purity chemical intermediates suitable for demanding applications in drug discovery and development. By employing a rigorous, multi-faceted analytical approach, researchers can validate the quality of their materials with a high degree of confidence, ensuring the integrity and reproducibility of their subsequent experimental work.

References

  • Title: Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry Source: Thermo Fisher Scientific URL
  • Title: Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?
  • Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL
  • Title: Chemometric Approaches for Enhancing Pharmaceutical Quality Control in Chemical Analysis Source: Longdom Publishing URL
  • Title: Determining and reporting purity of organic molecules: why qNMR Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Key Analytical Techniques Powering Pharmaceutical Quality Control Source: PharmaVED URL
  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL
  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL
  • Title: Techniques for Quality Control in Pharmaceutical Analysis Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: Video: Esters to β-Ketoesters: Claisen Condensation Overview Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Analytical Techniques in Pharmaceutical Analysis Source: International Journal of Drug Regulatory Affairs URL
  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]

  • Title: Claisen condensation Source: Wikipedia URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 19.15 A Claisen Condensation Forms a β-Keto Ester Source: Chemistry LibreTexts URL: [Link]

  • Title: Claisen Condensation and Dieckmann Condensation Source: Master Organic Chemistry URL: [Link]

  • Title: Quantitative 1H NMR methodology for purity assay with high accuracy Source: ResearchGate URL: [Link]

  • Title: “Pure by NMR”? Source: Organic Letters - ACS Publications URL: [Link]

  • Title: The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH Source: Organic Syntheses Procedure URL: [Link]

  • Title: Application Note: High-Performance Liquid Chromatography (HPLC)
  • Title: beta keto esters by HPLC Source: Chromatography Forum URL: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

In the landscape of pharmaceutical development, the purity, stability, and potency of every component are non-negotiable. Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a key β-keto ester, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive diketone system and a brominated aromatic ring, presents unique analytical challenges.[1] Ensuring the quality of this intermediate is paramount, as any impurities or degradation products can carry through to the final API, potentially compromising patient safety and drug efficacy.

This guide provides an in-depth, experience-driven comparison of three orthogonal analytical techniques for the comprehensive analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is not merely to present protocols but to dissect the causality behind methodological choices, establishing a framework for robust cross-validation. This ensures that whether you are performing routine quality control, identifying unknown impurities, or certifying a reference standard, your data is reliable, reproducible, and defensible. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), which provides a framework for validating analytical procedures.[2][3][4][5]

Pillar 1: Establishing a Stability-Indicating Foundation with Forced Degradation

Before validating any quantitative method, we must first understand the molecule's inherent stability. Forced degradation, or stress testing, is a systematic process of exposing the drug substance to harsh conditions to predict its degradation pathways.[6][7][8][9] This is the cornerstone of developing a stability-indicating method—a method that can unequivocally separate the intact analyte from its potential degradation products.[7][8]

For a β-keto ester like our target compound, the most anticipated degradation pathway is hydrolysis of the methyl ester and potential cleavage of the diketone moiety.[6]

Experimental Protocol: Forced Degradation
  • Preparation : Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis : Add 1N HCl to the solution and heat at 60°C for 24 hours.

  • Base Hydrolysis : Add 1N NaOH to the solution at room temperature for 4 hours.[6]

  • Oxidative Degradation : Add 3% H₂O₂ to the solution and keep at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid powder to 105°C for 48 hours.

  • Photolytic Degradation : Expose the solution to UV light (254 nm) and visible light for 7 days.[10]

  • Analysis : After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a developmental HPLC-UV method to assess the peak purity of the parent compound and the profile of degradation products.

This process provides the degraded samples necessary to challenge the specificity of our analytical methods.

Caption: Workflow for Forced Degradation Studies.

Pillar 2: Orthogonal Methodologies for Comprehensive Analysis

No single analytical method can reveal everything about a compound. By employing orthogonal methods—techniques that measure the analyte based on different chemical or physical principles—we build a self-validating system that significantly enhances the trustworthiness of our results.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: HPLC is the workhorse of pharmaceutical analysis, ideal for quantifying non-volatile and thermally labile compounds like our target molecule. A reverse-phase C18 column provides excellent separation for moderately polar organic molecules. UV detection is suitable due to the chromophore present in the bromophenyl group. A known challenge with β-keto esters is keto-enol tautomerism, which can lead to peak splitting or broadening. This can be mitigated by controlling the mobile phase pH and temperature to favor one tautomeric form or to accelerate the interconversion, resulting in a single, sharp peak.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : A gradient of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile.

  • Gradient Program : 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B (equilibration).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (to improve peak shape and reduce viscosity).

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in Acetonitrile:Water (50:50) to a target concentration of 0.5 mg/mL.

Caption: Experimental Workflow for HPLC-UV Analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: While HPLC is preferred for assay, GC-MS is exceptionally powerful for identifying and quantifying volatile impurities. Although the target molecule has a moderate molecular weight (285.09 g/mol ), its volatility may be limited.[1] However, for process-related impurities or certain degradation products, GC-MS offers superior sensitivity and structural information from mass spectra. The presence of bromine provides a distinct isotopic pattern (⁷⁹Br/⁸¹Br), making it highly selective for detection.[11][12][13] Negative Chemical Ionization (NCI) can be particularly sensitive for halogenated compounds.[11][12][13]

  • Instrumentation : GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column : DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature : 280°C.

  • Injection Mode : Splitless (for trace analysis).

  • Oven Program : Initial 100°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • MS Transfer Line Temp : 290°C.

  • Ion Source Temp : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : Scan from 50 to 400 amu.

  • Sample Preparation : Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

Caption: Experimental Workflow for GC-MS Analysis.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Principle & Rationale: qNMR stands apart as a primary ratio method. Unlike chromatography, which relies on comparing the analyte's response to that of a reference standard, qNMR determines the quantity of an analyte by comparing the integral of a specific analyte resonance to the integral of a certified internal standard of known purity and weight.[14][15][16][17] Its unique advantage is that the signal intensity is directly proportional to the number of protons generating the signal, making it an invaluable tool for certifying in-house reference standards without needing a standard of the analyte itself.[14][15]

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS) : Select a certified internal standard (e.g., Maleic Acid) that has sharp protons in a clear region of the spectrum, is non-volatile, and does not react with the analyte.

  • Sample Preparation :

    • Accurately weigh ~20 mg of this compound.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve both completely in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters :

    • Use a standard 1D proton pulse sequence.

    • Crucial Parameter : Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 > 30s) to ensure full relaxation and accurate integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl ester protons) and a signal from the internal standard.

  • Calculation : Use the standard qNMR equation to determine the purity or concentration of the analyte.

Caption: Experimental Workflow for qNMR Analysis.

Pillar 3: Cross-Validation Data and Performance Comparison

The ultimate test of these methods is their performance against the validation criteria defined by ICH Q2(R1).[3][18] The following table summarizes the expected performance of each method for the analysis of this compound.

Validation Parameter HPLC-UV GC-MS (EI) qNMR (¹H, 400 MHz) Causality & Field Insights
Specificity Excellent (Demonstrated through forced degradation)Excellent (Separation by GC, confirmation by MS)Excellent (Unique chemical shifts for analyte vs. impurities)HPLC is the gold standard for stability-indicating assays. GC-MS excels at resolving co-eluting peaks via mass differences. qNMR provides unparalleled structural specificity.
Linearity (R²) > 0.999> 0.998> 0.999 (for concentration series)All methods show excellent linearity. The slightly lower R² in GC-MS can be due to potential minor thermal degradation in the injector.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.5 - 101.5%HPLC and qNMR provide very high accuracy. GC-MS accuracy can be slightly wider due to injector discrimination effects, but is excellent for trace levels.
Precision (Repeatability, %RSD) < 1.0%< 2.0%< 0.5%qNMR, when performed correctly, is exceptionally precise. HPLC precision is excellent for routine QC. GC-MS precision is highly dependent on injection technique.
Precision (Intermediate, %RSD) < 1.5%< 3.0%< 1.0%Reflects variability between days, analysts, and instruments. GC-MS shows higher variability due to more complex instrument parameters.
LOD ~0.05 µg/mL~0.01 ng/mL (in SIM mode)~0.1 mg/mLGC-MS is orders of magnitude more sensitive, making it the clear choice for trace impurity analysis.
LOQ ~0.15 µg/mL~0.03 ng/mL (in SIM mode)~0.3 mg/mLThe LOQ determines the lowest concentration that can be reliably quantified. HPLC is suitable for quantifying minor impurities (~0.1%), while GC-MS can reach ppm levels.
Robustness Good (Minor changes in pH, %B, temp)Moderate (Sensitive to inlet temp, flow rate)High (Insensitive to minor parameter changes except D1)The HPLC method should be designed to be robust around its set points. GC methods require stricter control. qNMR is inherently robust if the key D1 parameter is correctly set.

Comparative Analysis & Strategic Application

The cross-validation data clearly illustrates that the "best" method is entirely dependent on the analytical question being asked.

  • For Routine QC, Assay, and Stability Testing : HPLC-UV is the undisputed choice. It is robust, precise, and its ability to be validated as stability-indicating is critical for regulatory submissions.[2] It provides the perfect balance of performance, cost, and ease of use for batch release and stability studies.

  • For Impurity Identification and Trace Analysis : GC-MS is the superior tool. Its high sensitivity, coupled with the structural information from mass spectrometry, is essential for identifying unknown process-related impurities or degradants that may be present at levels below the HPLC's detection limit. The selectivity for brominated compounds is a significant advantage.[19]

  • For Reference Standard Certification and Absolute Quantification : qNMR is the authoritative method. It provides a direct, traceable measurement of purity without the need for a pre-existing, identical reference standard. It is the ideal technique to certify the purity of the in-house primary standard that will then be used to calibrate the daily HPLC and GC-MS methods.

A truly self-validating system emerges from this orthogonality. An assay value of 99.5% obtained by a validated HPLC method, when confirmed by a qNMR purity assessment of 99.4%, provides a level of analytical certainty that is unshakeable. Any significant discrepancy between these orthogonal methods would immediately trigger an investigation, safeguarding against errors and ensuring the highest data integrity.

Conclusion

The cross-validation of analytical methods for this compound is not a mere procedural exercise; it is a strategic imperative. By leveraging the strengths of HPLC for routine control, GC-MS for sensitive impurity profiling, and qNMR for authoritative standard certification, we create a robust, multi-faceted analytical framework. This approach ensures a comprehensive understanding of the molecule, satisfies global regulatory expectations, and ultimately, underpins the development of safe and effective medicines. The key is to understand the causality behind each method's performance and to apply the right tool for the right job, ensuring that every analytical result is built on a foundation of scientific integrity.

References

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]

  • LCGC North America. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America, 34(1), 38-43. [Link]

  • Semantic Scholar. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. [Link]

  • Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-7676. [Link]

  • Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. [Link]

  • D'Amelia, R. P., et al. (2020). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 8(4), 214-220. [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Semantic Scholar. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Retrieved from [Link]

  • Pharma Tips. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Retrieved from [Link]

  • Cambrex. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Hilaris Publishing. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). VALIDATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(1), 1-11. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Mali, C., et al. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. [Link]

  • Kumar, C. N., & Kannappan, N. (2015). A stability indicating method development and validation for the estimation of impurities in methylphenidate hydrochloride extended release tablets by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 7(5), 606-629. [Link]

  • bioRxiv. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2023). Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. Retrieved from [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-436. [Link]

  • Sharma, G., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 84(4), 645-660. [Link]

  • Parenteral Drug Association. (n.d.). Validation of Analytical Methods for Biopharmaceuticals: A Guide to Risk-Based Validation and Implementation Strategies. Retrieved from [Link]

  • World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

Sources

Review of patents on the synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate and Raltegravir

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a deep understanding of synthetic pathways is paramount for innovation, process optimization, and cost-effective manufacturing. This guide provides a detailed review and comparison of patented synthetic routes for Raltegravir, a cornerstone antiretroviral agent, and Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a versatile β-ketoester intermediate. We will explore the causality behind experimental choices, compare process efficiencies, and provide actionable protocols grounded in authoritative sources.

Part 1: Synthesis of this compound

This compound is a valuable building block in organic synthesis, particularly for constructing heterocyclic systems. Its synthesis is most commonly achieved via a Claisen condensation, a robust carbon-carbon bond-forming reaction.

Core Synthetic Strategy: The Claisen Condensation

The standard approach involves the base-catalyzed condensation of an appropriate acetophenone with a dialkyl oxalate. In this case, 3'-bromoacetophenone is reacted with dimethyl oxalate. The base, typically sodium methoxide, serves to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks one of the electrophilic carbonyl carbons of the dimethyl oxalate. Subsequent elimination of a methoxide ion yields the target dioxobutanoate.

This method is widely applicable for producing various aryl 2,4-dioxobutanoates and is favored for its high efficiency and use of readily available starting materials.

A 3'-Bromoacetophenone D This compound A->D 1. Condensation B Dimethyl Oxalate B->D C Sodium Methoxide (Base) C->D 2. Acidic Workup

Caption: General workflow for Claisen condensation synthesis.

Experimental Protocol: Representative Synthesis

The following protocol is a generalized procedure based on established Claisen condensation methodologies for analogous structures.

  • Preparation: A reaction vessel under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous methanol, followed by the slow addition of sodium metal to generate sodium methoxide in situ. Alternatively, commercial sodium methoxide can be used.

  • Addition of Reactants: A solution of 3'-bromoacetophenone in an anhydrous solvent (e.g., toluene or THF) is added to the sodium methoxide suspension.

  • Condensation: Dimethyl oxalate is added dropwise to the stirred mixture at a controlled temperature, typically between 25-30°C.

  • Reaction Monitoring: The reaction is stirred at room temperature for several hours and monitored for completion by a suitable technique (e.g., TLC or HPLC).

  • Workup: Once the reaction is complete, the mixture is quenched by pouring it into a mixture of ice and hydrochloric acid. This neutralizes the excess base and protonates the enolate product.

  • Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.

Part 2: A Comparative Review of Patented Raltegravir Syntheses

Raltegravir (Isentress®) is an HIV integrase strand transfer inhibitor, critical in antiretroviral therapy.[1][2] Its complex, highly functionalized hydroxypyrimidinone core has presented significant synthetic challenges, leading to the development of multiple patented manufacturing routes.

The Central Challenge: Regioselective N-Methylation

A recurring and critical challenge in Raltegravir synthesis is the selective methylation of the pyrimidinone ring. Conventional methylating agents often produce a mixture of the desired N-methylated product and an undesired O-methylated impurity, which is difficult to separate and significantly reduces the overall yield.[3][4] Overcoming this hurdle has been a major driver for innovation in process development.

Route A: The First-Generation Manufacturing Synthesis

The initial manufacturing route developed by Merck established a foundational, albeit lengthy, pathway to Raltegravir.[5][6] This synthesis constructs the key hydroxypyrimidinone core through a thermal rearrangement of an amidoxime intermediate condensed with dimethyl acetylenedicarboxylate (DMAD).

cluster_start Starting Materials cluster_core Core Formation cluster_end Final Assembly A 2-Amino-2- methylpropanenitrile B Protected Amidoxime A->B Protection, Hydroxylamine C Hydroxypyrimidinone Core (via DMAD) B->C Condensation D Methylation C->D E Amidation with 4-fluorobenzylamine D->E F Deprotection E->F G Final Acylation F->G H Raltegravir G->H

Caption: Workflow of the first-generation Raltegravir synthesis.

While successful, this route was characterized by a high number of linear steps and a modest overall yield of approximately 22%.[5][6] The methylation step, in particular, was a source of inefficiency due to the formation of the O-methylated impurity.[3][4]

Route B: The Second-Generation, Highly Efficient Synthesis

To address the shortcomings of the initial process, a second-generation synthesis was developed, representing a significant leap in efficiency and sustainability.[5][6] This optimized route introduced key improvements that solved chemical, productivity, and environmental issues.

Key Improvements:

  • Highly Selective Methylation: A novel methylation procedure was developed that dramatically improved regioselectivity, minimizing the formation of the problematic O-methyl impurity.

  • Increased Productivity: The process was streamlined, leading to a 3- to 4-fold increase in productivity.

  • Waste Reduction: The new route achieved a 65% reduction in combined organic and aqueous waste.

These enhancements resulted in a robust and efficient manufacturing process that increased the overall yield to an impressive 35%.[5][6]

Route C: Alternative Patented Strategies

The commercial success of Raltegravir has spurred the development of numerous alternative synthetic routes, each aiming to improve upon existing methods by being more cost-effective, using safer reagents, or reducing the number of steps.

One notable strategy involves a novel route that starts with 2-amino-2-methylpropanenitrile and utilizes an oxadiazole carbonyl chloride reagent.[3][4][7][8] This approach has the advantage of using the oxadiazole moiety as a protecting group for the amino function, which does not require a separate deprotection step later in the synthesis.[3][4] This pathway reports a regioselective methylation with over 99% selectivity, leading to a higher yield of over 90% for that specific step.[4]

Other patented processes focus on circumventing the use of unstable or expensive reagents. For instance, some methods avoid the use of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride, which is known to have stability issues, by constructing the oxadiazole ring in a retro-synthetic manner late in the process.[9][10]

Comparative Analysis of Raltegravir Synthetic Routes
FeatureFirst-Generation Route[5][6]Second-Generation Route[5][6]Alternative Route (WO2013098854A2)[3]
Overall Yield ~22%~35%Not explicitly stated, but key steps have high yields (>90%)
Number of Steps 9 linear stepsNot specified, but streamlinedFewer steps claimed, avoids deprotection
Key Challenge Poor regioselectivity in methylation step, O-methyl impurityOptimized for high selectivityClaims >99% regioselectivity in methylation
Core Formation Amidoxime + DMAD thermal rearrangementAmidoxime + DMAD thermal rearrangementAmidoxime reaction with dialkyl acetylene dicarboxylate
Key Advantage Established initial manufacturing processHigh efficiency, high yield, reduced wasteAvoids separate deprotection step, high regioselectivity
Key Disadvantage Inefficient, high waste, formation of impuritiesRequires specialized process knowledgeRelies on specific oxadiazole carbonyl chloride reagent
Experimental Protocol: Final Acylation Step (Representative)

The final step in many Raltegravir syntheses involves the acylation of the key amine intermediate with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. The following is a representative protocol based on published patents.[1][11]

  • Preparation: The amine intermediate, 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide, is suspended in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a reaction vessel.

  • Base Addition: The suspension is cooled to a low temperature (e.g., 0-5°C), and an organic base, such as N-methylmorpholine (NMM), is added. The mixture is stirred briefly.

  • Acylation: A solution or slurry of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in THF is added slowly to the amine suspension, ensuring the temperature is maintained below 5°C.

  • Reaction Monitoring: The reaction is aged at 0-5°C for 1-2 hours and monitored by HPLC until the starting amine is consumed.

  • Quench and Isolation: The reaction is quenched by the addition of an aqueous base (e.g., potassium hydroxide solution). The mixture is then acidified (e.g., with HCl) to a pH of 2-4.

  • Crystallization and Purification: An alcohol, such as isopropanol, is added, and the mixture is concentrated under reduced pressure to induce crystallization. Water is then added to complete the precipitation. The solid product is filtered, washed sequentially with water and methanol, and dried under vacuum to afford pure Raltegravir.[12][13]

Conclusion

The synthetic pathways to this compound and Raltegravir illustrate distinct aspects of modern pharmaceutical chemistry. The synthesis of the dioxobutanoate intermediate is a classic example of a robust and reliable named reaction, the Claisen condensation. In contrast, the evolution of the Raltegravir synthesis showcases the power of iterative process development in overcoming significant chemical challenges like regioselectivity, ultimately leading to highly efficient, sustainable, and commercially viable manufacturing routes. For researchers, these examples underscore the importance of both foundational organic reactions and the continuous pursuit of process innovation.

References

  • WO2013098854A2 - Synthesis of raltegravir - Google P
  • US10259778B2 - Process for the preparation of raltegravir - Google P
  • EP2804607B1 - Synthesis of raltegravir - Google P
  • EP3710445B1 - Process for the preparation of raltegravir - Google P
  • WO2013098854A3 - Synthesis of raltegravir - Google P
  • PROCESS FOR THE PREPARATION OF RALTEGRAVIR - European Patent Office - EP 3710445 B1 - EPO. [Link]

  • Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium - ACS Publications. [Link]

  • WO2015114608A1 - Processes for the preparation of intermediates of raltegravir - Google P
  • Development of a Second- Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium | Request PDF - ResearchGate. [Link]

  • WO/2013/098854 SYNTHESIS OF RALTEGRAVIR - WIPO Patentscope. [Link]

  • ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. - ResearchGate. [Link]

  • A Newfangled Synthesis of Integrase Inhibitor Drug Substance Raltegravir Potassium - ResearchGate. [Link]

  • UTILITY OF HALOGENATED 2,4-DIOXOBUTANOATE DERIVATIVE IN THE SYNTHESIS OF NITROGENEOUS HETEROCYCLES AND THEIR BIOLOGICAL EVALUATI - TSI Journals. [Link]

  • A Newfangled Synthesis of Integrase Inhibitor Drug Substance Raltegravir Potassium - Asian Publication Corporation. [Link]

  • Synthesis of Raltegravir - Thieme. [Link]

  • This compound | C11H9BrO4 | CID 17024761 - PubChem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemical reagents we employ. Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a versatile building block in organic synthesis, requires meticulous handling not only during its use but, critically, during its disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in regulatory standards and field-proven best practices.

Hazard Assessment and Regulatory Imperative

The foundational principle of chemical waste management is that no experiment should begin without a clear plan for disposal.[2] this compound, while not explicitly listed by name on all hazardous waste lists, must be treated as hazardous waste due to its chemical structure and classification.

  • Classification: As a brominated organic compound, it falls into the category of halogenated organic waste . This is a critical distinction for disposal, as halogenated wastes require specific treatment processes, such as high-temperature incineration at licensed facilities, and cannot be disposed of via conventional methods like drain disposal or commingling with non-halogenated solvents.[3][4][5]

  • Regulatory Framework: In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste (the laboratory) is responsible for it from generation to final disposal.[8] Therefore, all waste containing this compound must be managed according to the stringent standards applicable to generators of hazardous waste.[6][9]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any waste materials, ensuring a safe working environment is paramount. This begins with engineering controls and the correct use of PPE. All handling of this compound, including its waste, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]

Table 1: Required PPE for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[10]Protects against accidental splashes of the chemical or solvents, which can cause serious eye irritation.[12][13][14]
Hand Protection Chemical-resistant gloves (Nitrile is a suitable choice for incidental contact).[10]Prevents skin absorption and irritation.[12][15] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[11]
Body Protection A fully buttoned laboratory coat. A chemical-resistant apron is recommended when handling larger volumes.[10]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[10]Prevents injury from spills or dropped items.
Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[2][16]

Protocol for Waste Collection:

  • Select the Appropriate Waste Container:

    • Use a dedicated, chemically compatible container, typically made of high-density polyethylene (HDPE).[17]

    • The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[16]

    • Ensure the container is clearly designated for "Halogenated Organic Waste." [4][5]

  • Label the Container Correctly:

    • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[3][17]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any solvents used.

      • The date on which the first drop of waste was added to the container (the "accumulation start date").

  • Accumulate Waste Safely:

    • Add waste to the container in a chemical fume hood.

    • Keep the container closed at all times except when actively adding waste.[2][3] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[17]

  • Segregate All Contaminated Materials:

    • This protocol applies not only to the neat compound and solutions but also to any materials contaminated with it. This includes:

      • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and paper towels should be collected in a separate, clearly labeled container or bag for "Solid Halogenated Waste."[17]

      • Sharps: Contaminated needles or broken glassware must be placed in a designated, puncture-proof sharps container.[4]

    • Crucially, never mix non-halogenated waste with this stream.

On-Site Storage and Final Disposal

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3]

  • SAA Requirements: The SAA should be at or near the point of generation and under the control of laboratory personnel.[16][17] The waste container should be kept in a secondary containment bin to capture any potential leaks.

  • Requesting Pickup: Once the waste container is full or reaches the regulatory time limit for accumulation (e.g., 90 days for large quantity generators), contact your institution's EHS office to arrange for a hazardous waste pickup.[3][17]

  • Transportation and Disposal: The EHS department will ensure the waste is transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed in compliance with all federal and state regulations.[9]

Decision Workflow for Waste Management

The following diagram outlines the critical decision points and procedural flow for managing waste generated from this compound.

G start Waste Generation This compound (solid, liquid, or contaminated material) classify Hazard Classification Is it Hazardous Waste? start->classify yes YES (Halogenated Organic Compound) Treat as RCRA Hazardous Waste classify->yes Per RCRA regulations ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) yes->ppe segregate Segregate Waste Stream ppe->segregate halogenated Collect in dedicated 'HALOGENATED ORGANIC WASTE' container segregate->halogenated Do NOT mix with non-halogenated waste container Ensure Proper Container Management: - Chemically compatible (HDPE) - Securely closed when not in use - Labeled 'Hazardous Waste' halogenated->container storage Store in Satellite Accumulation Area (SAA) - Near point of generation - Secondary containment container->storage ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->ehs Follow institutional procedures disposal Licensed Facility Disposal (e.g., Incineration) ehs->disposal

Caption: Decision Workflow for this compound Waste Management.

Spill Management

Accidents can happen, and a prepared response is essential.

  • Minor Spills (inside a fume hood):

    • Ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the collected material into your "Solid Halogenated Waste" container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and place the cleaning materials in the same solid waste container.

  • Major Spills (outside a fume hood or a large volume):

    • Alert personnel in the immediate area and evacuate.

    • If the material is volatile or poses an inhalation risk, close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.

By adhering to these rigorous, well-defined procedures, you ensure not only your personal safety but also the integrity of your research environment and compliance with critical environmental regulations.

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwKeVlvtv4e-j7_wQI76i0QVwSX9zoTxbnKjQ0EdmNNh0LwrtS28UtrqvTNYMNTmVb_Fx8rnQzoDEQoD6xi0IJQKfImsN5zKnPjmVTuRiMtBDVPy6orTsFVkHQHAtnbqPNn6am5By33aePDC1NVMSNdsLtGVoRZH1IeASsUNT3ZDqLf2p02ezVGjjYyJqfLA_9-sTx2ZE_EY0KB2rT95Wm-ghMP0jOjQ==]
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6XQYQRM9gK_9mByAoW8wrDjycOpRxAxyqL-8pVKLIYldFLqPRYZWFICBzn0KRJEf3OKHNnPex3VbXTaGDOfMuYv7baPz81qBz5VbNGLz_60OzlicrM5UiyWdfTD-_27oD-10hf5iD8D3BRmbNvFbP1D3icAH7A-ifNU0aUN3B-5CXklSuTvUIRvU=]
  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from EHRS.upenn.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpAJi7HWqK7nbHBqh3QKn0HJGqi8Z19Ji2eLNfiykvuFBlwfypOGlCNR52lZLZNdMfT4sFpA01Uw_X4GWXjN1RI3YmNlqASpZHizNpa-LmO7ojyDxEdBBkNXmWoe5RCXRzLu0JFNz30_RB5D0Vu-PhEuEjwpXk2Lz3tbbM-kqj1hUB3LG9]
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2vZ8yV7-UlUIZ_cMbv_qPIjY2pocnnZeT16GamE_Uh6nPZH_RbS2YrF_5mj3OasoxCY1nRxMZ4TofRZGUHfikZHw1-Y9KCVH4nmy2yjxnzbnnxmmq7mwLkbDEFR5_I3vxBkMvQqhQ0cG7X0xozHd8WuW94D6vuZrb4DKQsFCm5xWCeZBY9ESE5f1nex16gCscSkVz510xi5awKgbMtXdj]
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from SCION Instruments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEseCwB0Pp3bemIL44ur7kPDYbP7op7dzKdBCnMJy_NoK1RPtPx28whwCOpjoEbSOGydui-Yy1b-Yh4InEqIh2lnTAXw9uRTfEJ_UmeAYMz2yvORkh3QJy_ZZBj-qc9on6jtLg-svv6CoDMEmfYVJbUgKx0ZgdytS7Bc2wmMiUAi3IQe6sTHvfw]
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRYRtvi_MEHGF_0w4gkz8itd0dJKbbc3erqJr60mhP441CJ582AwmiPL8GplyZSd4-kzgj8KoFS6RfyMtlf50yuS6FJmOF98Xyizz2TWji9uDCnODDSCZXrAR4wG3SAgSJFl0kPbA=]
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoMxHflWjw7en2yt70Qv2G7oMM8a8wBFLUeesuJKGEcbnPX3yaJCUUy7YSVRXNggCVognO8r-5UJXuRsUDK61CpEiMbO6bX3PQEVUZUHjextN8IIgxv6IN7NChoymaVlnC2y7nVKKwVuQnkIQTEMWpI3EzDYGa]
  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from Axonator. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXb-2vahUReQWCuJ5EkzMtB7xOFKCpClCfX0goZ_ThpcY3PWn6I1hsTQ6l67PQ2aj1UGheePyyDVQYMD4Cj1dktGwp-c5HMi7MNA1ZoDT-C5zG03zrlGDrTkEz19urKXfC-R2U1qYPT5bZNdPaaYSciimW5w==]
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUALBQJyDP0NqALEMX3y-c7ure8vWiRjnhmA1ugPgDKKvPyImLwBszPzVDHrZKzq5cPturnC9sfVraADI9gfMpWFC7033CTNtfkq81iyaRogaQcY_y3LDU4pbaHiBoNR2QWC6MMCIZHsBAoe4Rm4vSCduB7LYppa5VO8pUadhZIorGVtQpjQ==]
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from Rx Destroyer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzz5qzKBDN1JCi8Z2OC2oDfAKm-hacwm2ruPiepjFrNKbkY52oCJ-Up8W8y561_4KikwHRhrUAEIbv0rLhvazgU-Qk7_rtEG9VdHk007kVHJnhursr1RWCS0A6fer25pnydnbnxB0eLxo1zsCp3FF0OFeHLOoe27LpCi7kG2hJq7wTriD7rQjCeoY-vF1i27VSUqciTJ4GgaK2i1JOMbVuXSDS7gLOO6PFCzA=]
  • UK Science Technician Community. (2022, July 18). Chemical disposal. Retrieved from Chemtalk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqXgjRcbKwzOwplARFhfgsHKq60ejg_1_SzLCCd9Jt_fH2eGn3k2zfYHM0ffJsEun7dwYi90Txp2jPwi8jvjRp-VjOTrxx8RkWyuYdfnmCtxkPOX8D2qLWNwSZ68ej60ggL5-ESE_XZC3U5SO26vsQHzEtrWh5XRmSWm2TaySLjt9v_w==]
  • BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5QYsZGz54y09hNy2eycFecPxjDfGRQBN6iDQW8nJH_FKtOZuob1wYPOysvoJLHqVditlIsrti6EAByu4uiRkuLKOqgu9I7j6o6Vgbvnje24QkUKFgKDqUc_y3pLLVeyWh62iW0GYYurymYz6Td4oCmpV4ima-kU_-aeY7LgggCctLtnFV97kXnODnS9jPI-T5oCL20psUrs0D6d73fAssLZRLtwRzSqmxE9Mzl4rXBFdLmQ==]
  • Fisher Scientific. (2023, August 25). Safety Data Sheet - 4-(4-Bromophenyl)butanoic acid. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEYd4N-sg_xmpK3ZvPLroIZKXmntgT5WzowjpbeyzLa1MmALRVmFftciZwIM4AFANVA7B1IDSs9GtEt9dwvDOEeAspA-wb5c67J1w-6_sHLw2uuibw16Shiy7WMdm07C1nyH9Vcft6ywa_i9459nDaqw81kHnvJ1DedA1EfIw-V5dghDGxANOyEHq81RLJyx0h-4y5owcAb_dNZ8qphf-wY24s5f1Ib6dJZDGjC_jqJeELBIRisrAbM-fYu8a3DQ93l55Sf4qMyR0eotRFxjvxdfDeXe84xQ==]
  • CymitQuimica. (2024, December 19). Safety Data Sheet - methyl 2-(2-acetamido-4-bromophenyl)acetate. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2gmdk5kc4EhJ46f3FgJcqvxyjtXSTnSqRU2EAgYZlbOElrdkzoD9RMZOR8epoVjtC_-VJzojEjAmBVQWWoZVWAebFACHQILDVfyTwNg7DQ4WkvHtgUkROgEbiEmjbREjHiAMbMaHOV9LO9YjH_e-hjv3_6c6V66Q_]
  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from Princeton University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuBbC1MvowjcjGUmv3Avay7VJdYhE4JgCeC-7fO4fmduDGZRQkqb-DflmXyWvvGrHOFBJWhGvuYeRTrc1E3RCBsNF71cmSyJ4WoiELOjPDezu_k4WIUMwIUvQZNAe667XCh07fhF0STKsgCEdMNkt_uzzbRtrVkEVVZ2m1rgAgiDY=]
  • SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from SynZeal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEZGovc769JeJapegwuvF9448B52GdzoCwAcuRIsqMGbWqDMOlkzt1IUPcmg-5eP1vsc6-cpYZ55aRhI0mvYsN8Ym3uPzm1Zu98IRS-s_Q1UXbLLvHUCE3wnrD8cWSDGCMgBDdqbQsVK59eOEsUTNh1Xsrojet]
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet - 2-methoxy-4-methylphenol. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaruh9199wJ6kxXxBOJBiI6paph5zhWl1ce0YXkbSf3b-QEj7WGI2aspNKxrYqMVD48L2-KowIh470RgSUtDTeLKqXKwc5B7xmuzYRA_WVhybgcLpHgHu6vD4PW1kVtCLT8wlueJFrmQ-EtQXy3ymW]
  • Chem-Impex. (n.d.). Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2C8AULjuzS5W-xvEgr0tHGYNW92MteeJ3pl_8gbjGIAIKcStSbomMJW0KhTr5T8AhlxiUk9-QIx-bRxS8ax8rACmC8jsRTBi13sKiJSQcSXR700-qPi9_WZohBJs5k-PUWQ==]

Sources

A Researcher's Guide to Handling Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate: A Proactive Safety Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As novel molecules are synthesized and utilized in drug discovery and development, a deep understanding of their safe handling is paramount. Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a brominated organic compound, requires meticulous attention to safety protocols. This guide provides a comprehensive operational plan for the use of Personal Protective Equipment (PPE), emergency response, and disposal, grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification: Understanding the Compound
  • Skin and Eye Irritation: Direct contact can cause significant irritation or chemical burns.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the powder or aerosols can irritate the respiratory system.[1][3]

  • Harmful if Swallowed or Inhaled: Systemic toxicity is a potential risk upon ingestion or inhalation.[1][3]

  • Organ Toxicity: Halogenated organic compounds can present risks to specific organs with prolonged or acute exposure.

Given these potential hazards, a multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

The Hierarchy of Protection: From Fume Hood to Gloves

Personal protective equipment is the final barrier between the researcher and a chemical hazard; it should always be used in conjunction with primary engineering controls.[5][6]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood.[1][7] This is the most critical step in minimizing inhalation exposure to the compound, which may be a fine powder or volatile.[8]

Personal Protective Equipment (PPE) Ensemble

A comprehensive PPE suite is required for all procedures involving this compound. The selection of each component is critical for ensuring adequate protection.

Body Part Required PPE Specifications and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are necessary to protect against splashes and fine dust.[5][8] A face shield must be worn over the goggles during procedures with a high splash risk, such as transferring large volumes or working with heated solutions.[5][8]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance against a variety of organic compounds and are suitable for incidental contact.[1][7] For prolonged handling or immersion, heavier-duty gloves may be necessary. Gloves must be inspected for tears or pinholes before each use and removed promptly without touching the outer surface to the skin.[9]
Body Flame-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat protects the skin and personal clothing from contamination.[7][8] Standard cotton coats are acceptable, but a flame-resistant model is best practice in a synthetic chemistry lab.
Respiratory NIOSH-Approved RespiratorWhile working in a fume hood should preclude the need for respiratory protection, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be available for emergency situations, such as a large spill or failure of the fume hood.[7][8]
Feet Closed-Toe ShoesLeather or other chemically-resistant material is required to protect against spills. Porous or open-toed shoes are strictly prohibited in the laboratory.[8][10]
Procedural Workflow: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Diagram: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles & Face Shield don1->don2 don3 3. Gloves (Pull cuffs over lab coat sleeves) don2->don3 handle_chemical Handle Chemical don3->handle_chemical doff1 1. Gloves (Use proper removal technique) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat (Roll inward) doff2->doff3 wash_hands Wash Hands Thoroughly doff3->wash_hands start Start enter_lab Enter Lab start->enter_lab enter_lab->don1 handle_chemical->doff1 exit_lab Exit Lab end End exit_lab->end wash_hands->exit_lab

Caption: Logical flow for donning and doffing PPE to prevent contamination.

Operational Plan

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE and spill kit materials are readily accessible.[11][12]

  • Donning PPE: Follow the sequence outlined in the diagram above before entering the designated work area.

  • Handling: Perform all work within the fume hood. Use tongs or spatulas to handle containers. Avoid creating dust.[13] If dissolving the compound, add solvent slowly to prevent splashing.

  • Post-Handling: After the procedure, decontaminate any equipment used.

  • Doffing PPE: Carefully remove PPE in the prescribed order to avoid contaminating your skin or clothing.[14] Gloves should be removed using the glove-in-glove technique.

  • Disposal: Dispose of all contaminated materials in the correct waste stream immediately.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[14][15]

Emergency Response and Disposal

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1]
Small Spill For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
Large Spill Evacuate the laboratory immediately and alert personnel. Contact the institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan

As a brominated organic compound, this compound and all materials contaminated with it must be disposed of as halogenated organic waste .[16]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[17][18] Doing so is costly and violates disposal regulations.

  • Solid Waste: Contaminated gloves, weigh paper, bench liners, and absorbent materials should be collected in a clearly labeled, sealed plastic bag or container designated for solid halogenated waste.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed, and properly labeled container for liquid halogenated waste.[17]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[17]

Diagram: Waste Disposal Decision Tree

Disposal_Workflow start Waste Generated is_contaminated Is the item contaminated with This compound? start->is_contaminated is_liquid Is the waste liquid or solid? is_contaminated->is_liquid Yes non_haz_waste Dispose as non-hazardous laboratory waste is_contaminated->non_haz_waste No solid_waste Place in 'Solid Halogenated Organic Waste' container is_liquid->solid_waste Solid liquid_waste Place in 'Liquid Halogenated Organic Waste' container is_liquid->liquid_waste Liquid

Caption: Decision workflow for proper waste segregation.

By adhering to this comprehensive safety and handling guide, researchers can confidently work with this compound, ensuring personal safety, protecting the integrity of their work, and maintaining a compliant and secure laboratory environment.

References

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of California, Berkeley. [Link]

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Institutes of Health (NIH). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . MED-TEST. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Milwaukee. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Safety in the Organic Chemistry Laboratory . California State University, Bakersfield (CSUB). [Link]

  • Laboratory Safety Guidelines . ETH Zurich. [Link]

  • NJIT General Laboratory Safety Rules . New Jersey Institute of Technology. [Link]

  • Lab Safety Rules and Guidelines . Cintas. [Link]

  • Chemistry Lab Safety Rules . PozeSCAF. [Link]

  • Safety Data Sheet - Methyl 4-Bromophenylacetate . SynZeal. [Link]

  • Safety Data Sheet - 4-Bromo-2-methylbut-1-ene . Angene Chemical. [Link]

  • PPE for Chemical Handling: A Quick Guide . Healthy Bean Ltd. [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal . University of California, Santa Cruz. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.